molecular formula C5H5NO3 B1592054 4-Methylisoxazole-3-carboxylic acid CAS No. 215872-46-1

4-Methylisoxazole-3-carboxylic acid

Cat. No.: B1592054
CAS No.: 215872-46-1
M. Wt: 127.1 g/mol
InChI Key: OFLBJRPOLLXDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLBJRPOLLXDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619562
Record name 4-Methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215872-46-1
Record name 4-Methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of 4-Methylisoxazole-3-carboxylic Acid: A Guide to Core Methodologies and Regiocontrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Its specific substitution pattern necessitates a careful and controlled synthetic approach. This technical guide provides an in-depth analysis of the two primary and most effective pathways for the synthesis of this target molecule: the [3+2] cycloaddition of nitrile oxides and the regiocontrolled cyclocondensation of β-dicarbonyl compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explores the critical challenge of regioselectivity, and offers detailed, field-proven protocols. The insights provided are intended to empower researchers and drug development professionals to make informed strategic decisions in the synthesis of substituted isoxazoles.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent feature in a multitude of pharmaceutically important compounds, valued for its metabolic stability and its ability to act as a versatile bioisostere for other functional groups, such as amides or esters.[1] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] The specific regioisomer, this compound (CAS 215872-46-1), presents a unique synthetic challenge due to the need for precise placement of both the methyl and carboxylic acid groups on the heterocyclic core.[3][4] This guide will dissect the two most robust synthetic strategies to achieve this outcome, focusing on the chemical logic that governs precursor selection and reaction control.

Pathway I: [3+2] Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a powerful method for constructing five-membered rings in a single, concerted step.[5] This pathway involves the reaction of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile).

Mechanistic Principle and Strategic Precursor Selection

To synthesize this compound, the cycloaddition must be designed as follows:

  • The Alkyne (Dipolarophile): To install the methyl group at the C4 position of the isoxazole ring, the alkyne must be propyne (CH₃C≡CH) .

  • The Nitrile Oxide (1,3-Dipole): To introduce the carboxylic acid at the C3 position, the nitrile oxide must bear a carboxyl group or a precursor, such as an ester. The most practical precursor is a hydroximoyl chloride, like ethyl 2-chloro-2-(hydroxyimino)acetate . This reagent can be readily converted in situ to the corresponding nitrile oxide.

The core reaction is the [3+2] cycloaddition between ethyl 2-(nitrile oxide)acetate and propyne. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition cluster_hydrolysis Final Step precursor Ethyl 2-chloro-2- (hydroxyimino)acetate base Base (e.g., Et3N) precursor->base - HCl nitrile_oxide Ethyl 2-(nitrile oxide)acetate (Reactive Intermediate) base->nitrile_oxide In situ generation propyne Propyne isoxazole_ester Ethyl 4-methylisoxazole-3-carboxylate hydrolysis Hydrolysis (e.g., LiOH, H+) isoxazole_ester->hydrolysis regioisomer Ethyl 5-methylisoxazole-3-carboxylate (Undesired Isomer) final_product This compound hydrolysis->final_product

The Causality of Regioselectivity

A critical challenge in this pathway is controlling regioselectivity. The reaction of an unsymmetrical alkyne like propyne can theoretically yield two products: the desired 4-methyl isomer and the undesired 5-methyl isomer. The outcome is governed by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For the reaction between propyne and an electron-deficient nitrile oxide (due to the ester group), the primary interaction is typically HOMO(alkyne)-LUMO(nitrile oxide). The LUMO of the nitrile oxide has a larger orbital coefficient on the carbon atom, while the HOMO of propyne has a larger coefficient on the terminal, unsubstituted carbon. This orbital alignment favors the formation of the 5-methylisoxazole isomer. To achieve the desired 4-methyl isomer, reaction conditions may need to be carefully optimized, or a different synthetic strategy might be more reliable. This inherent difficulty in controlling regioselectivity is a significant drawback of this approach for this specific target.

Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative procedure adapted from established methods for isoxazole synthesis.[6][7]

Step 1: In Situ Generation of Nitrile Oxide and Cycloaddition

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C.

  • Add triethylamine (Et₃N) (1.1 equivalents) dropwise to the solution. Stir for 15 minutes to facilitate the formation of the hydroximoyl chloride anion.

  • Bubble propyne gas through the solution (or use a sealed vessel with liquified propyne, approx. 1.5-2 equivalents) while maintaining the temperature at 0 °C. Alternatively, a propyne surrogate can be used.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the mixture to remove triethylammonium chloride precipitate. Wash the filtrate with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 4(5)-methylisoxazole-3-carboxylate. Purification by column chromatography is typically required to separate the regioisomers.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl 4-methylisoxazole-3-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting ester.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • The product, this compound, will typically precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product.

Pathway II: Regiocontrolled Cyclocondensation of a β-Dicarbonyl Precursor

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classic and highly effective method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. The key to successfully synthesizing the desired 3,4-disubstituted product lies in using a precisely substituted precursor and controlling the cyclization conditions to ensure high regioselectivity.[8][9]

Mechanistic Principle and Precursor Design

The synthesis of this compound via this route requires a β-keto ester with a methyl group at the α-position. The ideal starting material is ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate).

The reaction with hydroxylamine (NH₂OH) can proceed via two competing pathways:

  • Path A: Initial attack of the hydroxylamine nitrogen at the ketone carbonyl, followed by cyclization and dehydration, yields the desired This compound ester .

  • Path B: Initial attack at the ester carbonyl (less favorable) or attack at the ketone with an alternative cyclization pattern yields the undesired 3,5-dimethylisoxazole-4-carboxylic acid ester .

Recent studies have shown that the regiochemical outcome can be decisively controlled by the reaction conditions. Specifically, the use of a Lewis acid catalyst such as Boron Trifluoride Etherate (BF₃·OEt₂) in an appropriate solvent can strongly favor one regioisomer over the other.[10] The Lewis acid coordinates to a carbonyl oxygen, activating it towards nucleophilic attack and directing the cyclization pathway.

G cluster_precursor Key Precursor cluster_cyclization Regiocontrolled Cyclocondensation cluster_hydrolysis Final Step precursor Ethyl 2-methyl-3-oxobutanoate intermediate Oxime Intermediate reagents NH2OH·HCl BF3·OEt2 (Lewis Acid) Pyridine hydrolysis Saponification (Base, then Acid) final_product This compound hydrolysis->final_product isoxazole_ester isoxazole_ester isoxazole_ester->hydrolysis

Experimental Protocol: Regiocontrolled Cyclocondensation

This protocol is based on methodologies developed for the highly regioselective synthesis of 3,4-disubstituted isoxazoles.[10]

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate This precursor can be synthesized via several methods, including the acylation of the enolate of ethyl propionate or the alkylation of ethyl acetoacetate followed by a deacetylation step. For the purpose of this guide, we assume the starting material is commercially available or prepared via standard organic procedures.[11]

Step 2: Regioselective Cyclocondensation

  • In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in acetonitrile (MeCN).

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents) and pyridine (1.4 equivalents) to the solution.

  • Cool the mixture to room temperature and add Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equivalents) dropwise. The Lewis acid is critical for directing the regioselectivity.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-methylisoxazole-3-carboxylate.

Step 3: Saponification to the Carboxylic Acid Follow the identical saponification protocol as described in Pathway I, Section 2.3, Step 2.

Data and Strategy Comparison

FeaturePathway I: [3+2] CycloadditionPathway II: Cyclocondensation
Core Principle 1,3-Dipolar CycloadditionClaisen-type Condensation
Key Precursors Propyne, Ethyl 2-chloro-2-(hydroxyimino)acetateEthyl 2-methyl-3-oxobutanoate, NH₂OH·HCl
Key Challenge Poor Regioselectivity . Often yields a mixture of 4-methyl and 5-methyl isomers, requiring difficult separation.Requires Regiocontrol . Without specific conditions (e.g., Lewis acid), can produce isomeric mixtures.
Primary Advantage Atom economical, builds the core ring in one step.High Regioselectivity Achievable . Modern methods with Lewis acids provide excellent control.[10]
Primary Disadvantage Difficulty in controlling the regiochemical outcome for this specific substitution pattern.Requires a more complex, pre-functionalized starting material (the β-keto ester).
Expert Recommendation Less favorable for this specific target due to predictable regioselectivity issues.The preferred and more reliable pathway. The ability to control the cyclization with Lewis acids makes it superior for producing the desired 3,4-disubstituted isomer cleanly.

Conclusion

While both [3+2] cycloaddition and β-dicarbonyl condensation are foundational strategies for isoxazole synthesis, they are not equally suited for the preparation of this compound. The cycloaddition approach is hampered by a significant and difficult-to-overcome regioselectivity challenge. In contrast, the cyclocondensation of ethyl 2-methyl-3-oxobutanoate, particularly when employing modern Lewis acid-mediated protocols, offers a robust and highly regioselective route to the desired product.[10] For researchers and drug development professionals requiring reliable and scalable access to this specific scaffold, the regiocontrolled cyclocondensation pathway represents the most logical and field-proven strategy.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methylisoxazole-3-carboxylic acid (CAS No. 215872-46-1), a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document delves into the structural and fundamental properties of the molecule, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for drug development. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related isoxazole derivatives.

Introduction: The Significance of this compound in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved pharmaceutical agents. The unique electronic and steric properties of the isoxazole ring, coupled with the ionizable carboxylic acid group, make this compound a versatile building block for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for optimizing its formulation and delivery.

This guide provides an in-depth analysis of these properties, moving from fundamental molecular attributes to key experimental parameters that govern its behavior in biological systems. We will explore not only the "what" but also the "why" behind the experimental methodologies, offering insights into the rationale for specific analytical choices.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to understand its structure and basic physical constants. These properties are intrinsic to the molecule and dictate its interactions with its environment.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Fundamental Physicochemical Properties of this compound

PropertyValueSource
CAS Number 215872-46-1[1][2]
Molecular Formula C₅H₅NO₃[1][2]
Molecular Weight 127.10 g/mol [1][2]
Boiling Point 309.7 ± 22.0 °C (Predicted)[2]
Density 1.348 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.07 ± 0.32 (Predicted)[2]

Note: Some of the data presented are predicted values and await experimental verification.

Key Physicochemical Parameters and Their Determination

The following sections detail the critical physicochemical properties of this compound and provide step-by-step protocols for their experimental determination. The choice of these parameters is guided by their direct relevance to the drug development process, influencing everything from absorption and distribution to metabolism and excretion (ADME).

Melting Point

The melting point is a fundamental indicator of a compound's purity and lattice energy. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting point range.

Rationale: This technique is straightforward, requires minimal sample, and provides a quick assessment of purity. A broad melting range would suggest the presence of impurities, which depress and broaden the melting point.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Solvent Systems: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, DMSO, acetone).

  • Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Expression of Results: Solubility is typically expressed in mg/mL or µg/mL.

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. Using different pH buffers is crucial for ionizable compounds like carboxylic acids, as their solubility is highly pH-dependent.

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid, the pKa governs its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water, often with a co-solvent like methanol if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

  • Workflow Visualization:

G cluster_0 pKa Determination Workflow prep Sample Preparation (Dissolve in H₂O/co-solvent) titration Potentiometric Titration (with standardized NaOH) prep->titration monitoring Continuous pH Monitoring titration->monitoring analysis Data Analysis (Titration Curve Generation) monitoring->analysis result pKa Determination (pH at half-equivalence point) analysis->result

References

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Methylisoxazole-3-carboxylic Acid and Related Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of the Isoxazole Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic underpinnings of 4-Methylisoxazole-3-carboxylic acid and the broader family of isoxazole-containing compounds. While specific literature on the precise mechanism of action for this compound is emerging, the isoxazole scaffold is a well-established pharmacophore, integral to a multitude of clinically significant therapeutics.[1][2][3] This document synthesizes the current understanding of how isoxazole derivatives engage with biological targets, modulate signaling pathways, and exert their therapeutic effects, providing a robust framework for future research and development.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties that facilitate diverse molecular interactions.[4] This versatility has led to the development of isoxazole-based drugs with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This guide will explore these mechanisms through the lens of representative isoxazole derivatives, offering insights into the causality behind their biological activities and the experimental methodologies used to elucidate them.

I. The Isoxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. Its key features include:

  • Aromaticity and Electron Distribution: The aromatic nature and the presence of electronegative nitrogen and oxygen atoms create a unique electron distribution, enabling a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

  • Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles of drugs containing this moiety.

  • Synthetic Tractability: The synthesis of isoxazole derivatives is well-established, allowing for the facile generation of diverse chemical libraries for screening and optimization.[1][3]

These inherent properties make the isoxazole nucleus a fertile ground for the discovery of novel therapeutic agents.

II. Key Mechanisms of Action of Bioactive Isoxazole Derivatives

The biological activities of isoxazole derivatives are diverse and depend on the specific substitutions on the isoxazole ring. Below, we explore some of the most well-characterized mechanisms of action.

A. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for several isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Valdecoxib , a well-known non-steroidal anti-inflammatory drug (NSAID), features a central isoxazole ring and selectively inhibits the COX-2 isoform.[4]

Causality of Experimental Choices: The rationale for developing selective COX-2 inhibitors was to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. The isoxazole scaffold in Valdecoxib was instrumental in achieving this selectivity.

Signaling Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives like Valdecoxib.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a standard method to determine the inhibitory potency and selectivity of a compound against COX enzymes.

Objective: To measure the IC50 values of a test compound (e.g., a this compound derivative) for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Heme cofactor

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the detection probe to all wells.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

  • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C3 22.57 ± 0.110.93 ± 0.0124.26
C5 35.53 ± 0.150.85 ± 0.0441.82
C6 33.95 ± 0.130.55 ± 0.0361.73
Celecoxib (Standard) 5.10 ± 0.180.06 ± 0.0185.00
Illustrative data for novel isoxazole derivatives from a published study.[5]
B. Anticancer Activity: Targeting Kinase Signaling Pathways

Many isoxazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Example: Inhibition of Raf Kinase

Aminopyrazole amide derivatives containing a 5-methylisoxazole-3-carboxylic acid moiety have been identified as inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway.[6]

Causality of Experimental Choices: The MAPK/ERK pathway is frequently hyperactivated in various cancers, particularly melanoma, due to mutations in BRAF. Therefore, targeting Raf kinases is a rational approach for cancer therapy. The isoxazole scaffold serves as a versatile building block for designing potent and selective Raf inhibitors.

Signaling Pathway:

Raf_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Isoxazole_Inhibitor 5-Methylisoxazole-3-carboxylic acid derivative Isoxazole_Inhibitor->Raf Inhibition

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by isoxazole derivatives.

Experimental Protocol: Kinase Inhibition Assay (e.g., for Raf Kinase)

Objective: To determine the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant active Raf kinase

  • Kinase substrate (e.g., inactive MEK)

  • ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method)

  • Test compound

  • Kinase assay buffer

  • Phospho-specific antibody for the substrate (if using non-radioactive methods)

  • Detection reagents (e.g., scintillation fluid or secondary antibody with a fluorescent tag)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a suitable reaction vessel (e.g., microfuge tube or 96-well plate), combine the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

  • Detect the phosphorylation of the substrate.

    • Radiolabeling: Separate the reaction products by SDS-PAGE, expose to a phosphor screen, and quantify the radiolabeled substrate.

    • ELISA-based: Transfer the reaction mixture to an antibody-coated plate to capture the phosphorylated substrate, followed by detection with a labeled secondary antibody.

    • Fluorescence-based: Use a system where phosphorylation leads to a change in fluorescence polarization or FRET.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

C. Neurological Activity: Modulation of Neurotransmitter Receptors

Certain isoxazole derivatives can interact with neurotransmitter receptors in the central nervous system, leading to various neurological effects.

Example: Nicotinic Acetylcholine Receptor (nAChR) Agonism

Some isoxazole-containing compounds act as agonists at specific subtypes of nicotinic acetylcholine receptors (nAChRs).[4]

Causality of Experimental Choices: nAChRs are implicated in cognitive function, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease and ADHD. The isoxazole ring can mimic aspects of the natural ligand, acetylcholine, allowing it to bind to and activate these receptors.

Signaling Pathway:

nAChR_Agonism Isoxazole_Agonist Isoxazole Agonist nAChR Nicotinic Acetylcholine Receptor (α4β2) Isoxazole_Agonist->nAChR Binding & Activation Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na⁺, Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Neuronal_Response Cognitive Enhancement, Anxiolysis Depolarization->Neuronal_Response

Caption: Agonistic action of an isoxazole derivative on nicotinic acetylcholine receptors.

Experimental Protocol: Radioligand Binding Assay for nAChR

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the target nAChR subtype (e.g., from transfected cell lines)

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine)

  • Test compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubate the tubes to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

III. Future Directions and Concluding Remarks

The isoxazole scaffold continues to be a cornerstone of modern drug discovery, with new derivatives constantly being explored for a wide range of therapeutic applications.[1][3] While the precise mechanism of action for this compound awaits detailed elucidation, the principles outlined in this guide provide a strong foundation for its investigation.

Future research on this compound and its analogs should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify its primary biological targets.

  • Pathway Analysis: Utilizing transcriptomics, proteomics, and phosphoproteomics to understand its impact on global signaling networks.

  • In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicological profile in relevant animal models of disease.

By leveraging the established knowledge of isoxazole pharmacology and employing modern drug discovery methodologies, the full therapeutic potential of this compound and its derivatives can be realized. This guide serves as a technical resource to support and inspire these endeavors.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Singular Discovery

The history of 4-Methylisoxazole-3-carboxylic acid is not one of a singular, celebrated discovery, but rather an embodiment of the incremental and application-driven progress in medicinal chemistry. Its emergence is intrinsically linked to the broader exploration of the isoxazole scaffold as a privileged structure in drug design. This technical guide delves into the historical context of isoxazole synthesis, elucidates the probable synthetic pathways leading to this compound, and explores its contemporary significance as a versatile building block and carboxylic acid bioisostere for researchers, scientists, and drug development professionals.

I. The Isoxazole Ring: A Century of Chemical Innovation

The journey of isoxazoles began over a century ago, with early works laying the foundation for a rich and diverse field of heterocyclic chemistry.[1][2][3] Isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, have captivated chemists with their unique electronic properties and broad spectrum of biological activities.[1][2][3] Their utility spans from pharmaceuticals to agrochemicals, demonstrating their remarkable versatility.[4]

The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, allows for its strategic use as a synthetic intermediate, capable of being transformed into various other functional groups. This characteristic has made it an invaluable tool in the synthesis of complex molecules.

II. Genesis of a Scaffold: Synthetic Strategies for this compound

While a definitive seminal publication detailing the first synthesis of this compound (CAS 215872-46-1) remains elusive in publicly accessible records, its preparation can be logically deduced from established methodologies for constructing substituted isoxazole-3-carboxylic acids. The CAS number itself suggests a relatively recent first registration, likely emerging from the intensive search for novel molecular scaffolds in drug discovery programs of the late 20th or early 21st century.

The most probable synthetic routes are variations of the classical 1,3-dipolar cycloaddition reaction and condensation reactions of β-ketoesters.

A. The Cycloaddition Approach: Building the Core Ring

A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful and convergent method allows for the direct construction of the isoxazole ring with a high degree of regioselectivity.

Synthesis_Pathway_1 cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Acetaldehyde_oxime Acetaldehyde Oxime Nitrile_Oxide_Formation In situ Nitrile Oxide Formation (e.g., with NCS/Pyridine) Acetaldehyde_oxime->Nitrile_Oxide_Formation Ethyl_propiolate Ethyl Propiolate Cycloaddition [3+2] Cycloaddition Ethyl_propiolate->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Acetonitrile Oxide Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Cycloaddition->Ester_Hydrolysis Ethyl 4-methylisoxazole-3-carboxylate Final_Product This compound Ester_Hydrolysis->Final_Product

Fig. 1: Conceptual [3+2] Cycloaddition Pathway

Experimental Protocol: A Representative Cycloaddition

  • Nitrile Oxide Generation: To a solution of acetaldehyde oxime in an appropriate solvent (e.g., dichloromethane), a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at 0°C. A base, typically pyridine or triethylamine, is then added dropwise to facilitate the in situ formation of acetonitrile oxide. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting oxime.

  • Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the generated nitrile oxide. The reaction is allowed to warm to room temperature and stirred until completion, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude ethyl 4-methylisoxazole-3-carboxylate is purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in a mixture of a suitable solvent (e.g., THF/water) and treated with a base such as lithium hydroxide. The reaction is stirred at room temperature until the ester is fully consumed. The mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the this compound, which is collected by filtration, washed with cold water, and dried.

B. The Condensation Route: Assembling from Acyclic Precursors

An alternative and widely employed strategy involves the condensation of a β-ketoester with hydroxylamine. This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns.

Synthesis_Pathway_2 cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Condensation_Cyclization Condensation & Cyclization Ethyl_2_methylacetoacetate->Condensation_Cyclization Hydroxylamine Hydroxylamine (or its salt) Hydroxylamine->Condensation_Cyclization Ester_Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Condensation_Cyclization->Ester_Hydrolysis Ethyl 4-methylisoxazole-3-carboxylate Final_Product This compound Ester_Hydrolysis->Final_Product

Fig. 2: Condensation Pathway of a β-Ketoester

Experimental Protocol: A Representative Condensation

  • Reaction Setup: Ethyl 2-methylacetoacetate and hydroxylamine hydrochloride are dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol. A base (e.g., sodium acetate or sodium hydroxide) is added to neutralize the hydroxylamine salt and facilitate the reaction.

  • Condensation and Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude ethyl 4-methylisoxazole-3-carboxylate is then purified.

  • Hydrolysis: The purified ester is subjected to basic hydrolysis as described in the cycloaddition protocol to yield the final product.

Synthetic Route Key Precursors Advantages Potential Challenges
[3+2] Cycloaddition Acetaldehyde oxime, Ethyl propiolateHigh convergence, good regioselectivityIn situ generation of potentially unstable nitrile oxides
Condensation Ethyl 2-methylacetoacetate, HydroxylamineReadily available starting materials, straightforward procedurePotential for regioisomer formation depending on reaction conditions

III. A Modern Building Block: Applications in Drug Discovery

The true significance of this compound lies in its application as a versatile building block in the synthesis of more complex, biologically active molecules.[5][6] The isoxazole core imparts desirable physicochemical properties, and the carboxylic acid and methyl group provide handles for further chemical modification.

A. Scaffold for Bioactive Molecules

The isoxazole moiety is a common feature in a number of approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][4] this compound serves as a valuable starting material for the synthesis of novel derivatives that can be screened for various biological targets. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the rapid generation of compound libraries for high-throughput screening.

B. The Carboxylic Acid Bioisostere: A Key Strategy in Medicinal Chemistry

A critical application of the isoxazole ring, particularly when appropriately substituted, is as a bioisostere for a carboxylic acid.[7][8][9] Carboxylic acids are common in drug molecules due to their ability to form strong interactions with biological targets. However, they can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.

The 3-isoxazolecarboxylic acid moiety can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid while offering improved metabolic stability and membrane permeability.[8][10] The pKa of the isoxazole ring can be modulated by substituents, allowing for fine-tuning of the acidity to optimize biological activity and pharmacokinetic profiles.

Bioisostere_Concept cluster_drug Drug Candidate cluster_optimization Lead Optimization cluster_improved_drug Improved Candidate cluster_properties Improved Properties Lead_Compound Lead Compound with Carboxylic Acid Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Optimized_Compound Optimized Compound with 4-Methylisoxazole-3-carboxylic Acid Moiety Bioisosteric_Replacement->Optimized_Compound Properties Enhanced Potency Improved Pharmacokinetics Reduced Toxicity Optimized_Compound->Properties

Fig. 3: Bioisosteric Replacement Strategy

IV. Conclusion and Future Perspectives

While the precise moment of its first synthesis may not be a landmark event, the story of this compound is a compelling narrative of how fundamental synthetic methodologies are harnessed to create valuable tools for drug discovery. Its utility as both a foundational scaffold and a sophisticated bioisostere ensures its continued relevance in the ongoing quest for novel therapeutics. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and related isoxazoles, as well as the exploration of its derivatives in new and challenging therapeutic areas. The unassuming this compound stands as a testament to the power of heterocyclic chemistry to shape the future of medicine.

References

A Comprehensive Technical Guide to 4-Methylisoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Methylisoxazole-3-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring an isoxazole core substituted with both a methyl and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel bioactive molecules. The isoxazole ring system is a common feature in numerous approved drugs, valued for its ability to act as a bioisosteric replacement for other functional groups and to participate in key binding interactions with biological targets.[1] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, robust synthetic methodologies, key chemical reactions, and its strategic application in modern drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and steric profile, making it a "privileged scaffold" in medicinal chemistry. Isoxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The specific substitution pattern of this compound is critical. The carboxylic acid at the 3-position serves as a key handle for derivatization, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR). The methyl group at the 4-position influences the molecule's conformation and lipophilicity, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. The presence of the carboxylic acid makes this compound a valuable starting material for creating libraries of potential drug candidates.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and research.

PropertyValueSource
IUPAC Name 4-methyl-1,2-oxazole-3-carboxylic acid
CAS Number 215872-46-1[3]
Molecular Formula C₅H₅NO₃[3]
Molecular Weight 127.10 g/mol [3][4][5]
Appearance White to off-white solid/powder
Melting Point 106-110 °C (for the related 5-methyl isomer)

Spectroscopic Signature:

  • ¹H NMR: In a typical deuterated solvent like DMSO-d₆, the spectrum would be expected to show a singlet for the methyl protons (CH₃) around 2.0-2.5 ppm and a broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).[6] The isoxazole ring proton, if present, would appear in the aromatic region, but in this specific isomer, position 5 is unsubstituted, so a signal around 8.5-9.5 ppm might be expected.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the carbons of the isoxazole ring, and the methyl carbon (~10-15 ppm).[6]

  • IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Synthesis of this compound

The construction of the isoxazole ring is typically achieved through cyclocondensation or cycloaddition reactions.[7][8] For 3-substituted-4-isoxazole carboxylic acids, a highly regioselective method has been developed to avoid the formation of unwanted isomers, a common challenge in heterocyclic synthesis.[9]

General Synthetic Strategies

The two predominant pathways for forming the isoxazole core are:

  • [3+2] Cycloaddition: This involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne or alkene. The nitrile oxide is often generated in situ from an oxime precursor, such as ethyl 2-chloro-2-(hydroxyimino)acetate, to avoid handling the potentially unstable intermediate.[10][11][12]

  • Cyclocondensation: This method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine or one of its salts. The reaction proceeds through the formation of an oxime intermediate followed by intramolecular cyclization and dehydration.[13]

References

A Comprehensive Guide to the Spectroscopic Analysis of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylisoxazole-3-carboxylic acid (CAS No. 215872-46-1) is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, prized for its role in shaping molecular conformation and participating in key binding interactions.[2] A precise understanding of the structure and purity of this compound is fundamental for its application in research and development. Spectroscopic analysis provides the definitive structural elucidation required for this purpose.

This technical guide offers an in-depth exploration of the expected spectroscopic signature of this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for its acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and interpret the spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not universally published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] For this compound, a combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl, isoxazole ring, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of the isoxazole ring.[4]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-13Broad Singlet1H-COOH
~8.5-9.0Singlet1HH-5 (isoxazole)
~2.3-2.6Singlet3H-CH₃

Causality behind Predictions:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent and can be confirmed by its disappearance upon D₂O exchange.[5]

  • Isoxazole Proton (H-5): The proton on the isoxazole ring is in an electron-deficient environment, leading to a downfield chemical shift.

  • Methyl Protons (-CH₃): The methyl group attached to the isoxazole ring will appear as a singlet in the upfield region, typical for methyl groups on an aromatic system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160-170C=O (Carboxylic Acid)
~155-165C-3 (Isoxazole)
~150-160C-5 (Isoxazole)
~110-120C-4 (Isoxazole)
~10-15-CH₃

Causality behind Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.[6]

  • Isoxazole Carbons (C-3, C-4, C-5): The chemical shifts of the isoxazole ring carbons are influenced by the nitrogen and oxygen heteroatoms and the substituents. The carbon bearing the carboxylic acid (C-3) and the carbon adjacent to the oxygen (C-5) are expected to be the most downfield.

  • Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region, upfield.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Record spectra on a 400 MHz or higher field NMR spectrometer.[8]

    • For ¹H NMR, acquire data with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.[7]

    • For ¹³C NMR, use a proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may range from several hundred to a few thousand depending on the sample concentration.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_acq Acquire ¹H Spectrum filter->h1_acq c13_acq Acquire ¹³C Spectrum filter->c13_acq process Process Spectra (FT, Phasing) h1_acq->process c13_acq->process analyze Analyze & Assign Signals process->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for NMR-based structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the isoxazole ring.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Assignment
2500-3300Strong, Very BroadO-H stretchCarboxylic Acid
1690-1760Strong, SharpC=O stretchCarboxylic Acid
1550-1650MediumC=N stretchIsoxazole Ring
1400-1450MediumC=C stretchIsoxazole Ring
1210-1320MediumC-O stretchCarboxylic Acid
900-950Medium, BroadO-H bendCarboxylic Acid

Causality behind Predictions:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band, which is due to strong hydrogen bonding between molecules, often forming dimers.[5][9]

  • C=O Stretch: A strong, sharp absorption for the carbonyl group is expected. Its exact position can indicate the extent of hydrogen bonding.[6]

  • Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring will appear in the fingerprint region.

  • C-O Stretch and O-H Bend: These vibrations are also characteristic of the carboxylic acid functional group.[9]

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[10][11]

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Add approximately 1-2 mg of this compound and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]

    • Gently grind the mixture until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[12]

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation and Data Acquisition:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

FTIR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Sample with KBr (1:100) grind Grind to Homogeneous Powder mix->grind load Load into Pellet Die grind->load press Press to Form Pellet load->press bg_scan Acquire Background Spectrum press->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan analyze Analyze & Assign Peaks sample_scan->analyze

Caption: Workflow for FTIR analysis of this compound using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 127.10 g/mol ), the following fragments are predicted under electron ionization (EI).

m/z Relative Intensity Possible Fragment Notes
127Moderate[M]⁺Molecular Ion
110Moderate[M-OH]⁺Loss of hydroxyl radical
82High[M-COOH]⁺Loss of carboxylic acid group
54High[C₃H₂N]⁺Fragmentation of isoxazole ring
45Moderate[COOH]⁺Carboxylic acid fragment

Causality behind Predictions:

  • Molecular Ion ([M]⁺): The peak corresponding to the intact molecule, radical cation.

  • Loss of -OH and -COOH: Common fragmentation pathways for carboxylic acids.[13]

  • Ring Fragmentation: The isoxazole ring can undergo characteristic cleavage, often involving the cleavage of the weak N-O bond, leading to smaller fragments.[14][15]

Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Inlet Probe)

For a solid sample like this compound, a direct inlet probe is a suitable method for introducing the sample into the mass spectrometer.[16][17]

  • Sample Preparation:

    • Load a small amount of the crystalline sample (less than 0.2 mg) into a capillary tube at the tip of the direct insertion probe.[16]

  • Instrument Setup and Data Acquisition:

    • Insert the probe through the vacuum lock into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Program the probe to heat gradually. This allows for fractional vaporization of the sample and any potential impurities.[18]

    • Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis load Load Sample into Probe insert Insert Probe into MS load->insert heat Heat Probe insert->heat acquire Acquire Mass Spectra heat->acquire analyze Analyze Molecular Ion & Fragmentation acquire->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for Mass Spectrometry analysis of this compound via Direct Inlet Probe.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, FTIR, and Mass Spectrometry. This guide provides a predictive framework for the expected spectroscopic data and robust, field-tested protocols for their acquisition. By understanding the causality behind the expected spectral features and adhering to rigorous experimental methodology, researchers and drug development professionals can ensure the accurate characterization of this important heterocyclic compound, thereby upholding the principles of scientific integrity and advancing their research with confidence.

References

structural analogs of 4-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 4-Methylisoxazole-3-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] this compound represents a key building block within this class, offering a versatile platform for structural elaboration. However, like many carboxylic acid-containing molecules, the parent structure often requires optimization to overcome challenges related to pharmacokinetics, such as metabolic instability, limited membrane permeability, and potential toxicity associated with the carboxyl group.[4] This technical guide provides an in-depth exploration of the strategies for designing and synthesizing . We will delve into the rationale of bioisosteric replacement for both the carboxylic acid moiety and the isoxazole ring itself, detail robust synthetic methodologies, and analyze structure-activity relationships (SAR) to guide the development of next-generation therapeutic candidates.

The this compound Core: A Foundation for Drug Design

The this compound scaffold (CAS 215872-46-1) and its isomers, such as 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4), are valuable starting materials in drug discovery.[5] The isoxazole ring is an aromatic five-membered heterocycle whose stability and electronic nature can be finely tuned through substitution. The carboxylic acid at the 3-position provides a critical anchor point for interacting with biological targets, often forming key hydrogen bonds or salt bridges with amino acid residues like arginine or lysine in an active site. For example, 5-Methylisoxazole-3-carboxylic acid is a documented reactant in the synthesis of aminopyrazole amide derivatives developed as potent Raf kinase inhibitors for melanoma treatment. This highlights the scaffold's utility in generating compounds with significant therapeutic potential.

Despite its advantages, the core structure presents inherent challenges that often necessitate the development of structural analogs:

  • Pharmacokinetic Liabilities: The carboxylic acid group is ionizable, which can limit passive diffusion across biological membranes and lead to poor oral bioavailability. It can also be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.[4]

  • Toxicity Concerns: Formation of reactive acyl glucuronides or CoA thioesters from carboxylic acids has been associated with idiosyncratic toxicity.[4]

  • Target Selectivity and Potency: Modifications to the core structure are often required to optimize binding affinity, improve selectivity against off-targets, and enhance overall potency.

The Rationale for Analog Development: Bioisosterism as a Core Strategy

The primary strategy for addressing the limitations of the parent scaffold is bioisosteric replacement. Bioisosteres are functional groups or molecules that possess similar physicochemical or steric properties, resulting in comparable biological activity.[4] The goal is not simply to mimic the original structure but to rationally modulate its properties to create a superior drug candidate.

The decision-making process for selecting a bioisostere is driven by a need to balance multiple parameters:

  • Acidity (pKa): The replacement should ideally mimic the acidic nature of the carboxylic acid if it is critical for target binding, but modulating pKa can significantly impact cell permeability and off-target effects.

  • Lipophilicity (LogP/LogD): Increasing lipophilicity can enhance membrane permeability but may also increase plasma protein binding or lead to hERG channel interactions.

  • Hydrogen Bonding Capacity: The isostere must replicate the essential hydrogen bond donor and acceptor patterns of the carboxylate group to maintain binding affinity.

  • Metabolic Stability: The chosen group should be less susceptible to the metabolic pathways that lead to rapid clearance or toxic metabolite formation.

Strategies for Structural Modification

Analog design can be approached by modifying two key regions of the molecule: the carboxylic acid moiety and the isoxazole core itself.

Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid is frequently replaced to enhance "drug-like" properties. A systematic assessment of various isosteres reveals their relative impact on key physicochemical parameters.[4]

BioisostereTypical pKaLipophilicity (vs. COOH)Key Features & Rationale
Carboxylic Acid ~4.5BaselineStrong H-bond acceptor; planar; potential for metabolic liabilities.
1H-Tetrazole ~4.5 - 4.9More LipophilicAcidity is very similar to COOH. The four nitrogen atoms provide a diffuse negative charge and multiple H-bond acceptor sites. Often improves metabolic stability.[4]
Acyl Sulfonamide ~3.0 - 6.0More LipophilicHighly tunable pKa based on substituents. Non-planar geometry can probe different binding pockets. Generally good metabolic stability.
Hydroxamic Acid ~8.0 - 9.0SimilarLess acidic than COOH. Acts as a strong metal chelator, which can be a feature or a liability. Can be metabolized via sulfation or glucuronidation.
3-Hydroxyisoxazole ~4.5More LipophilicPlanar acidic heterocycle. Can serve as an effective mimic, maintaining key hydrogen bonding interactions.[4]
5-Oxo-1,2,4-oxadiazole ~6.0 - 7.0More LipophilicLess acidic than tetrazoles, which can improve oral absorption by reducing high desolvation energies.

Table 1: Comparative properties of common carboxylic acid bioisosteres.

Modification and Replacement of the Isoxazole Core

The isoxazole ring itself can be a target for modification to explore new structure-activity relationships or to address metabolic hotspots.

  • Substitution Tuning: The 4-methyl group can be replaced with other small alkyl groups, halogens (e.g., Cl, F), or a hydrogen atom to probe steric and electronic effects within the target's binding site.

  • Ring Bioisosteres: The entire isoxazole ring can be replaced with other 5- or 6-membered heterocycles to alter the geometry, dipole moment, and metabolic stability of the core. This is a powerful strategy for scaffold hopping and discovering novel intellectual property.

G cluster_0 Potential Bioisosteric Replacements Core Isoxazole Core Pyrazole Pyrazole Core->Pyrazole Alters H-bond donor/acceptor pattern Oxadiazole 1,2,4-Oxadiazole Core->Oxadiazole Modifies electronics and metabolic stability Triazole 1,2,3-Triazole Core->Triazole Increases H-bond capacity and polarity Thiazole Thiazole Core->Thiazole Introduces sulfur atom, alters geometry Pyridine Pyridine Core->Pyridine 6-membered ring, alters vector positioning G start Ethyl Acetoacetate (or other β-ketoester) step1 Step 1: Claisen Condensation + Diethyl Oxalate + NaOEt, EtOH start->step1 intermediate1 Intermediate: Diethyl 2-acetyl-3-oxobutanedioate step1->intermediate1 step2 Step 2: Cyclization + Hydroxylamine (NH2OH·HCl) + Base (e.g., NaOAc) intermediate1->step2 intermediate2 Product: Ethyl 5-Methylisoxazole-3-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis + LiOH or NaOH + H2O/THF intermediate2->step3 final Final Product: 5-Methylisoxazole-3-carboxylic acid step3->final

References

Introduction: The Isoxazole Scaffold and the Role of Computational Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 4-Methylisoxazole-3-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the computational analysis of this compound. While direct experimental and theoretical studies on this specific molecule are not extensively published, this document provides a robust framework for its investigation by leveraging established computational methodologies applied to analogous isoxazole derivatives. We will detail the requisite theoretical protocols, from first-principles quantum chemical calculations to molecular docking simulations, enabling a thorough characterization of its structural, electronic, and potential pharmacodynamic properties.

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Derivatives of isoxazole are integral to FDA-approved drugs, highlighting the scaffold's pharmaceutical importance.[1] this compound, as a member of this class, represents a molecule of significant interest for further development.

Theoretical and computational studies are indispensable tools in modern drug discovery. They provide a cost-effective and time-efficient means to predict molecular properties, elucidate reaction mechanisms, and screen for potential biological activity before undertaking extensive experimental synthesis and testing. By applying methods like Density Functional Theory (DFT) and molecular docking, we can gain deep insights into the molecule's behavior at an atomic level.[2][3]

Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometric, vibrational, and electronic properties of molecules with high accuracy.[4]

Rationale for DFT Analysis

For a novel or under-characterized molecule like this compound, a DFT analysis is the foundational step. It provides the optimized molecular geometry, which is crucial for all subsequent studies, including molecular docking. Furthermore, it allows for the calculation of a wide range of molecular descriptors that govern the molecule's reactivity and spectroscopic signature.[5]

Detailed Protocol for DFT Calculations

This protocol outlines a standard procedure for conducting a comprehensive DFT analysis using a computational chemistry software package like Gaussian.

  • Structure Input:

    • Draw the 2D structure of this compound in a molecular editor and convert it to a 3D format.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Use the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost.[1][4]

    • Basis Set: Employ the 6-311++G(d,p) basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing bonding.[4][5]

    • Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

    • Analysis: Compare the calculated vibrational modes with experimental data if available. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

  • Electronic Properties and Reactivity Descriptors:

    • Objective: To understand the molecule's electronic character and predict its reactivity.

    • Calculations: From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[2][6]

    • Derived Properties: Calculate key reactivity descriptors using the following equations:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Energy Gap (ΔE) = ELUMO - EHOMO

      • Absolute Hardness (η) = (I - A) / 2

      • Absolute Electronegativity (χ) = (I + A) / 2

      • Electrophilicity Index (ω) = χ² / (2η)

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Objective: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Procedure: Generate the MEP surface, where different colors represent different electrostatic potential values. Typically, red indicates negative potential (nucleophilic sites, e.g., oxygen atoms) and blue indicates positive potential (electrophilic sites, e.g., acidic protons).

Visualization of DFT Workflow

DFT_Workflow Input 1. Initial 3D Structure Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq Confirm Confirm True Minimum (No Imaginary Frequencies) Freq->Confirm Electronic 4. Electronic Property Analysis (HOMO, LUMO, MEP) Confirm->Electronic Valid Structure Output Predicted Properties: - Optimized Geometry - IR/Raman Spectra - Reactivity Descriptors Electronic->Output

Caption: Workflow for DFT analysis of this compound.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be obtained from a DFT analysis. The geometric parameters are compared with experimental crystal structure data for the closely related isomer, 5-Methylisoxazole-4-carboxylic acid, to provide context.[7][8]

Table 1: Predicted Geometric Parameters (Bond Lengths & Angles)

ParameterBond/AnglePredicted Value (Å or °)Experimental (Isomer)[7][8]
Bond LengthO1-N2~1.411.413
N2-C3~1.311.315
C3-C4~1.431.425
C4-C5~1.361.362
C5-O1~1.351.355
C3-C(OOH)~1.48-
C4-CH3~1.50-
Bond AngleC5-O1-N2~109109.1
O1-N2-C3~108108.3
N2-C3-C4~114113.8
C3-C4-C5~102102.3
C4-C5-O1~107106.5

Note: Predicted values are illustrative and would need to be calculated.

Table 2: Predicted Electronic and Reactivity Descriptors

DescriptorSymbolPredicted Value (eV)Significance
HOMO EnergyEHOMO~ -7.0Electron-donating ability
LUMO EnergyELUMO~ -1.5Electron-accepting ability
Energy GapΔE~ 5.5Chemical stability, reactivity
Hardnessη~ 2.75Resistance to charge transfer
Electronegativityχ~ 4.25Electron-attracting power
Electrophilicityω~ 3.28Electrophilic nature

Note: Predicted values are illustrative based on typical values for similar heterocyclic acids and would need to be calculated.[2][6]

Part 2: Molecular Docking and Pharmacodynamic Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

Rationale for Molecular Docking

Given the known biological activities of isoxazoles, molecular docking can be used to screen this compound against various protein targets to generate hypotheses about its potential therapeutic applications.[9] For example, many non-steroidal anti-inflammatory drugs (NSAIDs) containing carboxylic acid moieties target cyclooxygenase (COX) enzymes. Isoxazole derivatives have also been investigated as antimicrobial agents.[9]

Detailed Protocol for Molecular Docking

This protocol provides a general workflow for docking this compound into a protein active site.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound as the starting point.

    • Use a tool like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save the file in the required format (e.g., .pdbqt).

  • Receptor Preparation:

    • Target Selection: Choose a relevant protein target. For this example, we'll consider a bacterial target, such as E. coli DNA gyrase B (PDB ID: 6KZV), which has been used in studies of other isoxazoles.[9]

    • Download Structure: Obtain the crystal structure from the Protein Data Bank (PDB).

    • Preparation: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign partial charges to the protein atoms.

  • Docking Simulation:

    • Software: Use a docking program such as AutoDock Vina or PyRx.[10]

    • Grid Box Definition: Define a search space (a "grid box") that encompasses the active site of the target protein. The location of the active site can be determined from the position of the co-crystallized ligand or from literature.

    • Execution: Run the docking algorithm. The program will generate multiple possible binding poses for the ligand and score them based on a calculated binding affinity (typically in kcal/mol).

  • Analysis of Results:

    • Binding Affinity: The most negative binding affinity score indicates the most favorable predicted binding pose.

    • Interaction Analysis: Visualize the top-scoring pose using a molecular graphics program (e.g., BIOVIA Discovery Studio, PyMOL). Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's active site residues.

Visualization of Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Ligand_DFT DFT Optimized Structure of This compound Ligand_Prep Add Charges, Define Rotatable Bonds Ligand_DFT->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Receptor_PDB Download Protein Structure (e.g., PDB: 6KZV) Receptor_Prep Remove Water, Add Hydrogens Receptor_PDB->Receptor_Prep Receptor_Prep->Docking Analysis Analysis of Results - Binding Affinity - Interaction Visualization Docking->Analysis

Caption: General workflow for a molecular docking study.

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive theoretical framework for the detailed investigation of this compound. By following the outlined protocols for DFT analysis and molecular docking, researchers can generate robust, predictive data on its physicochemical properties and potential bioactivity. These computational insights are invaluable for guiding subsequent experimental work, including chemical synthesis, spectroscopic characterization, and in vitro biological assays, ultimately accelerating the discovery and development process for new therapeutic agents based on the versatile isoxazole scaffold.

References

A Cheminformatics Odyssey: Deconstructing 4-Methylisoxazole-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the vast chemical space of drug discovery, some molecules are well-explored territories, while others remain enigmatic. 4-Methylisoxazole-3-carboxylic acid is one such molecule that, despite its simple structure, has a limited footprint in public scientific literature and databases. This guide, therefore, embarks on a unique exploration. In the absence of extensive experimental data for this specific isomer, we will treat this compound as a novel entity and present a comprehensive, in-depth technical guide on the cheminformatics workflow that a computational chemist or drug discovery scientist would employ to characterize it. This serves as both a practical manual for the cheminformatics analysis of new small molecules and a hypothetical case study for our molecule of interest. We will leverage established computational methodologies and draw comparative insights from its more studied isomers and related isoxazole derivatives to illuminate a path for its potential exploration.

Introduction to the Isoxazole Scaffold and Our Subject: this compound

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure containing adjacent nitrogen and oxygen atoms imparts unique electronic and steric properties, making it a versatile building block in drug design. Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Our molecule of interest, this compound (CAS No. 215872-46-1), is a specific isomer of methylisoxazole carboxylic acid. While its isomers, such as 5-methylisoxazole-3-carboxylic acid, are known intermediates in the synthesis of pharmaceuticals,[2] the biological profile of the 4-methyl isomer remains largely uncharted. This guide will outline the computational steps to bridge this knowledge gap.

Chemical Identity of this compound:

PropertyValueSource
Molecular Formula C5H5NO3[3]
Molecular Weight 127.1 g/mol [3]
CAS Number 215872-46-1[3]
SMILES CC1=C(C(=O)O)N=CO1Hypothetical (based on IUPAC name)
InChI InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-9-2-3/h2H,1H3,(H,7,8)Hypothetical (based on IUPAC name)

The Cheminformatics Workflow: A Strategic Overview

Our exploration of this compound will follow a structured cheminformatics workflow. This process is designed to systematically extract, compute, and analyze data to build a comprehensive profile of a molecule's potential as a drug candidate.

cheminformatics_workflow cluster_0 Data Acquisition & Preparation cluster_1 Molecular Descriptors & Physicochemical Properties cluster_2 Drug-Likeness & ADMET Prediction cluster_3 Biological Activity & Target Prediction Data_Retrieval Data Retrieval (Hypothetical) Structure_Standardization Structure Standardization Data_Retrieval->Structure_Standardization Descriptor_Calculation Descriptor Calculation Structure_Standardization->Descriptor_Calculation Property_Prediction Physicochemical Property Prediction Descriptor_Calculation->Property_Prediction Drug_Likeness Drug-Likeness Evaluation Property_Prediction->Drug_Likeness ADMET_Prediction ADMET Prediction Drug_Likeness->ADMET_Prediction Similarity_Searching Similarity & Substructure Searching ADMET_Prediction->Similarity_Searching QSAR_Analysis QSAR Analysis (Comparative) Similarity_Searching->QSAR_Analysis Molecular_Docking Molecular Docking (Hypothetical Targets) QSAR_Analysis->Molecular_Docking

A high-level overview of the cheminformatics workflow for analyzing a novel small molecule.

Part 1: Foundational Analysis - Descriptors and Properties

The initial phase of our analysis focuses on calculating fundamental molecular descriptors and predicting physicochemical properties. These parameters are crucial for understanding the molecule's behavior in a biological system and for assessing its "drug-likeness".

Molecular Descriptor Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into 1D, 2D, and 3D descriptors. For our analysis, we would employ a computational chemistry toolkit like RDKit or PaDEL-Descriptor.

Experimental Protocol: Calculating Molecular Descriptors with RDKit (Python)

  • Input: The SMILES string of this compound ('CC1=C(C(=O)O)N=CO1').

  • Library Import: Import the necessary libraries from RDKit.

  • Molecule Object Creation: Create an RDKit molecule object from the SMILES string.

  • Descriptor Calculation: Calculate a selection of relevant descriptors.

  • Output: A dictionary or table of calculated descriptors.

Predicted Physicochemical Properties

Based on the calculated descriptors, we can predict key physicochemical properties that influence a drug's pharmacokinetic profile.

Predicted PropertyValueSignificance in Drug Discovery
Molecular Weight ( g/mol ) 127.1Affects diffusion and transport across membranes.
LogP (Octanol-Water Partition Coefficient) ~0.5 - 1.0A measure of lipophilicity, influencing absorption and distribution.
Topological Polar Surface Area (TPSA) (Ų) ~60 - 70Correlates with passive molecular transport through membranes.
Hydrogen Bond Donors 1Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 4Influences solubility and binding to biological targets.
Rotatable Bonds 1Relates to conformational flexibility and binding entropy.
pKa ~3.0 - 4.0Determines the ionization state at physiological pH, affecting solubility and cell permeability.[3]

Part 2: Assessing "Drug-Likeness" and ADMET Profile

A crucial step in early-stage drug discovery is to assess a molecule's potential to be a viable drug. This involves evaluating its "drug-likeness" based on established rules and predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Drug-Likeness Evaluation

Several empirical rules have been developed to quickly assess the drug-likeness of a molecule. The most well-known is Lipinski's Rule of Five.

  • Lipinski's Rule of Five Compliance:

    • Molecular Weight ≤ 500 Da (127.1 - Pass )

    • LogP ≤ 5 (~0.5-1.0 - Pass )

    • Hydrogen Bond Donors ≤ 5 (1 - Pass )

    • Hydrogen Bond Acceptors ≤ 10 (4 - Pass )

This compound comfortably falls within the parameters of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs.

In Silico ADMET Prediction

Predicting a molecule's ADMET profile is vital to identify potential liabilities early in the drug discovery process.[4][5][6] We will use established computational models, such as those available through web servers like pkCSM or commercial software, to predict these properties.[7]

Predicted ADMET Profile of this compound (Hypothetical):

ADMET PropertyPredicted OutcomeRationale and Implication
Human Intestinal Absorption HighThe low molecular weight and moderate lipophilicity suggest good passive absorption.
Blood-Brain Barrier (BBB) Permeation Low to ModerateThe presence of a carboxylic acid group, which is ionized at physiological pH, may limit BBB penetration.
CYP450 Inhibition Low ProbabilitySmall, simple heterocyclic compounds often exhibit a lower propensity for CYP inhibition. However, this requires experimental validation.
Hepatotoxicity Low ProbabilityNo obvious structural alerts for hepatotoxicity are present.
Ames Mutagenicity Low ProbabilityThe isoxazole ring is generally not considered a structural alert for mutagenicity.

Part 3: Uncovering Potential Biological Activity

With a foundational understanding of its physicochemical and ADMET properties, we now turn to predicting the potential biological activity of this compound.

Similarity and Substructure Searching

A fundamental principle in cheminformatics is that structurally similar molecules are likely to have similar biological activities. We would perform similarity and substructure searches against large chemical databases like PubChem and ChEMBL.

Experimental Protocol: Similarity Search using PubChem

  • Input: The SMILES string of this compound.

  • Database: PubChem Compound database.

  • Search Type: Tanimoto-based 2D similarity search.

  • Threshold: A Tanimoto coefficient > 0.85 to identify closely related analogs.

  • Analysis: The bioactivity data of the retrieved similar compounds would be analyzed to infer potential targets and activities for our query molecule.

Given the limited data for the 4-methyl isomer, this search would likely retrieve its more studied isomers and other isoxazole carboxylic acid derivatives. This information can provide valuable starting points for hypothesis generation.

Quantitative Structure-Activity Relationship (QSAR) Analysis (Comparative)

QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity.[8][9][10] While we cannot build a QSAR model for our single molecule, we can analyze existing QSAR studies on isoxazole derivatives to understand the structural features that drive activity for certain biological targets.[8][9][10] For instance, QSAR studies on isoxazole-based inhibitors of cyclooxygenase (COX) enzymes have highlighted the importance of the substitution pattern on the isoxazole ring for activity and selectivity.[11]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[11][12] Based on the findings from similarity searching and comparative QSAR analysis, we could hypothesize potential protein targets for this compound.

Experimental Protocol: Hypothetical Molecular Docking

  • Target Selection: Based on the activities of similar isoxazole derivatives, a potential target like a kinase or a cyclooxygenase enzyme could be selected.

  • Protein Preparation: The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and hydrogen atoms would be added.

  • Ligand Preparation: A 3D conformation of this compound would be generated and its energy minimized.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) would be used to predict the binding pose and affinity of the ligand within the active site of the protein.

  • Analysis: The predicted binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, would be visualized and analyzed to assess the plausibility of the interaction.

molecular_docking_workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis Target_Selection Target Selection (e.g., from PDB) Docking Docking Calculation Target_Selection->Docking Ligand_Preparation Ligand Preparation (3D Conformation) Ligand_Preparation->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Binding Affinity Estimation Docking->Scoring

A simplified workflow for molecular docking studies.

Conclusion and Future Directions

This in-depth technical guide has charted a comprehensive cheminformatics workflow for the analysis of this compound, a molecule with a sparse public data profile. Through this hypothetical case study, we have demonstrated how computational tools can be leveraged to build a detailed profile of a novel small molecule, from its fundamental physicochemical properties to its potential biological activities.

Our analysis suggests that this compound possesses drug-like properties and is worthy of further investigation. The next logical steps would involve the chemical synthesis of this compound and experimental validation of the predictions made in this guide. Specifically, in vitro assays to confirm its ADMET properties and screening against a panel of biologically relevant targets, guided by the insights from similarity searches and docking studies, would be paramount.

The journey of a molecule from a chemical structure to a therapeutic agent is long and arduous. Cheminformatics provides the essential map and compass to navigate this complex landscape, enabling researchers to make more informed decisions and to prioritize resources effectively. While our exploration of this compound has been computational, it lays a crucial foundation for its potential empirical journey into the world of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key component in a variety of pharmaceuticals. 4-Methylisoxazole-3-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structural rigidity and electronic properties make it an attractive synthon for drug discovery and development programs.

These application notes provide a comprehensive, step-by-step guide for the synthesis of this compound. The protocol is designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to allow for adaptation and troubleshooting.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the isoxazole ring via a cyclocondensation reaction to yield an ester precursor, ethyl 4-methylisoxazole-3-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid. This strategy is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Ethyl_2_methyl_3_oxobutanoate Ethyl 2-methyl-3-oxobutanoate Reaction_1 Cyclocondensation Ethyl_2_methyl_3_oxobutanoate->Reaction_1 Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_1 Base Base (e.g., Sodium Acetate) Base->Reaction_1 Ethyl_4_methylisoxazole_3_carboxylate Ethyl 4-methylisoxazole-3-carboxylate Reaction_2 Saponification Ethyl_4_methylisoxazole_3_carboxylate->Reaction_2 Reaction_1->Ethyl_4_methylisoxazole_3_carboxylate Base_hydrolysis Base (e.g., NaOH) Base_hydrolysis->Reaction_2 Acid_workup Acidic Workup (e.g., HCl) 4_Methylisoxazole_3_carboxylic_acid This compound Acid_workup->4_Methylisoxazole_3_carboxylic_acid Intermediate_Salt Sodium 4-methylisoxazole-3-carboxylate Reaction_2->Intermediate_Salt Intermediate_Salt->Acid_workup

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-methylisoxazole-3-carboxylate

This initial step involves the construction of the isoxazole ring through the reaction of a β-ketoester, ethyl 2-methyl-3-oxobutanoate, with hydroxylamine hydrochloride. The reaction proceeds via a cyclocondensation mechanism, where the hydroxylamine attacks the carbonyl groups of the β-ketoester, followed by dehydration to form the stable aromatic isoxazole ring. The choice of a base is crucial to neutralize the hydrochloride salt of hydroxylamine, thus liberating the free nucleophile.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Ethyl 2-methyl-3-oxobutanoate144.171.0Ensure purity by distillation if necessary.
Hydroxylamine hydrochloride69.491.1A slight excess ensures complete conversion.
Sodium Acetate (anhydrous)82.031.2Acts as a mild base.
Ethanol (95%)--Reaction solvent.
Diethyl ether--For extraction.
Saturated aqueous sodium bicarbonate--For washing.
Brine--For washing.
Anhydrous magnesium sulfate--For drying the organic phase.
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) in 100 mL of 95% ethanol. Stir the mixture at room temperature for 15 minutes to allow for the formation of free hydroxylamine.

  • Addition of β-ketoester: To the stirred suspension, add ethyl 2-methyl-3-oxobutanoate (1.0 eq.) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-methylisoxazole-3-carboxylate as an oil.

  • Purification: The crude product can be purified by vacuum distillation to afford the pure ester.

Part 2: Hydrolysis of Ethyl 4-methylisoxazole-3-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification to precipitate the final product.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Ethyl 4-methylisoxazole-3-carboxylate155.151.0From Part 1.
Sodium Hydroxide (NaOH)40.002.0 - 3.0An excess is used to drive the reaction.
Methanol--Co-solvent with water.
Water--Solvent.
Hydrochloric Acid (HCl), 6 M--For acidification.
Ethyl Acetate--For extraction.
Brine--For washing.
Anhydrous sodium sulfate--For drying the organic phase.
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 4-methylisoxazole-3-carboxylate (1.0 eq.) in a mixture of methanol and water (1:1 v/v).

  • Addition of Base: To this solution, add sodium hydroxide (2.5 eq.) and stir the mixture at room temperature. The reaction can be gently heated to 50-60°C to accelerate the hydrolysis.[1]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 6 M hydrochloric acid. A white precipitate of this compound should form.

  • Isolation: The solid product can be collected by vacuum filtration, washed with cold water, and dried. Alternatively, if an oil forms or for quantitative recovery, the acidified aqueous layer can be extracted with ethyl acetate (3 x 50 mL).

  • Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product. The solid can be further purified by recrystallization from a suitable solvent system like ethanol/water.[1]

Expert Insights and Troubleshooting

  • Regioselectivity in Isoxazole Formation: The reaction of an unsymmetrical β-dicarbonyl compound like ethyl 2-methyl-3-oxobutanoate with hydroxylamine can potentially lead to two regioisomeric isoxazoles. However, the reaction generally favors the attack of the more nucleophilic nitrogen of hydroxylamine on the more electrophilic ketone carbonyl, followed by cyclization involving the ester carbonyl, leading to the desired 3-carboxylate isomer. Careful control of reaction conditions, such as pH, can help maximize the yield of the desired product.

  • Hydrolysis Conditions: While basic hydrolysis is presented here, acidic hydrolysis using reagents like 60% aqueous sulfuric acid is also a viable option.[2][3] The choice between acidic and basic conditions may depend on the stability of other functional groups in more complex substrates.

  • Purity of Starting Materials: The purity of the ethyl 2-methyl-3-oxobutanoate is critical for a clean reaction. Impurities can lead to side products that are difficult to separate. Distillation of the starting ketoester is recommended if its purity is questionable.

References

Application Notes & Protocols: 4-Methylisoxazole-3-carboxylic Acid as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential with a Privileged Heterocycle

In the landscape of modern organic synthesis and medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure." Its prevalence in FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide underscores its importance.[1][2] Among its many derivatives, 4-methylisoxazole-3-carboxylic acid emerges as a particularly powerful and versatile synthon. This molecule uniquely combines the reactivity of a carboxylic acid—a gateway to numerous functional groups—with the latent functionality of the isoxazole ring, which can be strategically unmasked to reveal more complex structures.

This guide provides an in-depth exploration of this compound as a synthetic building block. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale that guide its application, offering researchers, scientists, and drug development professionals a practical and authoritative resource for leveraging this synthon in their own programs.

Core Synthetic Strategies

The utility of this compound stems from two primary reactive centers: the C3-carboxylic acid and the N-O bond of the isoxazole ring. These sites can be addressed independently or sequentially to achieve a remarkable diversity of chemical transformations.

G start 4-Methylisoxazole- 3-carboxylic Acid

Application 1: Synthesis of Bioactive Amide Derivatives

The carboxylic acid moiety is an ideal handle for constructing amide bonds, a cornerstone of medicinal chemistry. The resulting 5-methylisoxazole-3-carboxamides are found in numerous compounds with antitubercular, anti-inflammatory, and kinase inhibitory activities.[3][4] Direct amide coupling offers a straightforward route to generate libraries of potential drug candidates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling agent that minimizes racemization and is effective for coupling with a wide range of amines, including those that are sterically hindered or poorly nucleophilic.

Rationale for Experimental Choices:

  • HATU: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the amine and neutralize the HCl generated during the reaction without competing in the coupling reaction.

  • DMF (Dimethylformamide): An excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.

  • Temperature Control (0 °C to RT): The reaction is initiated at a lower temperature to control the initial exothermic activation step and then allowed to warm to ensure the reaction proceeds to completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 15-20 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Amine SubstrateReaction Time (h)Yield (%)Notes
Aniline692%Electron-rich amine, clean reaction.
Benzylamine495%Highly reactive primary amine.
Morpholine888%Common secondary amine substrate.
tert-Butylamine1275%Sterically hindered, requires longer time.

Application 2: The Isoxazole as a Masked β-Enaminone

One of the most powerful applications of the isoxazole ring is its use as a stable precursor to 1,3-dicarbonyl-related structures.[5] The weak N-O bond can be selectively cleaved under reductive conditions, most commonly catalytic hydrogenation, to unmask a β-enaminone system. This transformation is a cornerstone of synthetic strategy, providing access to valuable intermediates that are otherwise difficult to prepare.

start [label=<

4-Methylisoxazole-3-carboxamide
>];

intermediate [label=<

Unstable Dihydroisoxazole
>];

product [label=<

β-Enaminone Product
>];

start -> intermediate [label="H₂, Pd/C\n(N-O bond reduction)"]; intermediate -> product [label="Spontaneous\nRing Cleavage"]; } endot Caption: Mechanism of Reductive Isoxazole Ring Opening (Note: Image placeholders are used. A real implementation would generate chemical structures.)

Protocol 2: Catalytic Hydrogenation for N-O Bond Cleavage

This protocol describes the reductive ring-opening of an isoxazole carboxamide (prepared via Protocol 1) to yield a stable β-enaminone carboxamide.

Rationale for Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and common catalyst for the hydrogenation of various functional groups, including the isoxazole N-O bond.[6][7]

  • Hydrogen Gas (H₂): The reducing agent. The pressure is adjusted to control the reaction rate and selectivity.

  • Methanol (MeOH) or Ethanol (EtOH): Common solvents for hydrogenation that readily dissolve the substrate and do not interfere with the catalyst.

  • Parr Shaker Apparatus: A specialized piece of equipment that allows for reactions to be carried out safely under a pressurized atmosphere of hydrogen with efficient agitation.

Step-by-Step Methodology:

  • Safety First: Catalytic hydrogenation with H₂ gas is hazardous and must be performed in a well-ventilated fume hood using appropriate equipment (e.g., a Parr apparatus or a balloon setup for atmospheric pressure) and with proper safety precautions (no nearby ignition sources).

  • Preparation: To a suitable pressure vessel, add the 4-methylisoxazole-3-carboxamide derivative (1.0 eq) and the solvent (MeOH or EtOH, approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol % by weight).

  • Hydrogenation: Seal the vessel, purge it several times with N₂ or Ar, and then purge with H₂ gas. Pressurize the vessel to the desired pressure (typically 40-50 psi) and begin vigorous shaking or stirring.

  • Reaction: The reaction is typically complete within 2-6 hours. Progress can be monitored by taking aliquots (after safely depressurizing and purging the system) and analyzing by LC-MS.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting β-enaminone is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Application 3: A Gateway to Unnatural β-Amino Acids

The isoxazole framework serves as an excellent synthon for β-amino acids, which are valuable components in peptidomimetics for enhancing metabolic stability and altering biological properties.[8][9] The β-enaminone intermediate generated from the ring-opening reaction is a direct precursor to these valuable structures.

Protocol 3: Synthesis of a β-Amino Acid from a Ring-Opened Intermediate

This protocol outlines the conversion of the β-enaminone product from Protocol 2 into a protected β-amino acid.

Step-by-Step Methodology:

  • Ketone Reduction: Dissolve the β-enaminone carboxamide (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1-2 hours until the ketone is fully reduced to the corresponding alcohol (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers and concentrate to yield the β-amino alcohol derivative.

  • Amide Hydrolysis: Subject the β-amino alcohol derivative to acidic or basic hydrolysis (e.g., refluxing in 6N HCl) to cleave the amide bond and yield the free β-amino acid, which can be isolated after neutralization and appropriate work-up.

G A 4-Methylisoxazole- 3-carboxylic Acid B Amide Coupling (Protocol 1) A->B C Isoxazole Carboxamide B->C D Reductive Ring Opening (Protocol 2) C->D E β-Enaminone Intermediate D->E F Ketone Reduction (e.g., NaBH₄) E->F G β-Hydroxy Amide F->G H Hydrolysis (e.g., 6N HCl) G->H I β-Amino Acid Product H->I

Conclusion

This compound is far more than a simple heterocyclic building block. It is a synthetically versatile platform that provides chemists with reliable and strategic pathways to a wide array of valuable molecules. By leveraging the predictable reactivity of its carboxylic acid group for derivatization and the latent functionality of the isoxazole ring for complex transformations like ring-opening to β-enaminones, researchers can rapidly access bioactive amides, intricate heterocyclic systems, and valuable unnatural β-amino acids. The protocols and insights provided herein serve as a robust foundation for the innovative application of this powerful synthon in discovery chemistry.

References

Application Note: High-Purity Isolation of 4-Methylisoxazole-3-carboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylisoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and scalable protocols for the purification of this compound. We detail three primary methods: acid-base extraction, recrystallization, and silica gel column chromatography, explaining the mechanistic principles behind each technique. This guide includes step-by-step protocols, troubleshooting advice, and methods for purity assessment to ensure the final compound meets stringent quality standards.

Introduction

Isoxazole derivatives are integral scaffolds in a multitude of therapeutic agents, demonstrating a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] this compound (CAS 215872-46-1), in particular, serves as a crucial precursor for more complex molecules. The purity of this starting material directly impacts the yield, impurity profile, and overall quality of the final API. Synthetic routes can often yield byproducts, including isomeric impurities and unreacted starting materials, necessitating effective purification strategies.[2]

This document outlines validated laboratory protocols designed to address common purification challenges associated with this compound class. The selection of an appropriate method depends on the nature of the impurities, the scale of the purification, and the final purity requirements.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 215872-46-1[3]
Molecular Formula C₅H₅NO₃[3]
Molecular Weight 127.10 g/mol [3]
Predicted pKa 3.07 ± 0.32[3]
Predicted Boiling Point 309.7 ± 22.0 °C[3]
Appearance White to off-white solid (typical for related isomers)Inferred from[4][5]
Storage Sealed in a dry environment at 2-8°C[6]
Safety Precautions

While specific toxicity data for this compound is limited, it is classified as an irritant.[3] Related isoxazole carboxylic acids are known to be harmful if swallowed and can cause significant skin and eye irritation.[7][8] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Purification Strategy: A Decision-Making Workflow

The choice of purification technique is dictated by the impurity profile of the crude material. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude this compound check_impurities Analyze Impurity Profile (TLC, LC-MS, NMR) start->check_impurities is_neutral_basic Mainly Neutral or Basic Impurities? check_impurities->is_neutral_basic is_polar Impurities with Similar Polarity? is_neutral_basic->is_polar No acid_base Protocol 1: Acid-Base Extraction is_neutral_basic->acid_base Yes recrystallization Protocol 2: Recrystallization is_polar->recrystallization No chromatography Protocol 3: Column Chromatography is_polar->chromatography Yes purity_check_1 Assess Purity (TLC, MP) acid_base->purity_check_1 purity_check_2 Assess Purity (TLC, MP) recrystallization->purity_check_2 chromatography->purity_check_2 purity_check_1->recrystallization Further Purification Needed final_product Pure Product purity_check_1->final_product Purity OK purity_check_2->chromatography Impurities Persist purity_check_2->final_product Purity OK

Caption: Decision workflow for selecting a purification protocol.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group (predicted pKa ≈ 3.07) to separate it from neutral or basic impurities.[3] By treating an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its water-soluble sodium salt.[9][10] This salt partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing & Venting: Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated by CO₂ evolution from the acid-base reaction.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, perform a second extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any co-extracted neutral impurities. Discard the organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

AcidBase_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase org_start Crude Product + Neutral Impurities org_end Neutral Impurities org_start->org_end Extract with NaHCO₃ (aq) aq_salt Sodium 4-methylisoxazole-3-carboxylate org_start->aq_salt Acid transfers to aq. phase aq_acid Precipitated Pure Acid aq_salt->aq_acid Add HCl (aq) filtration Vacuum Filtration & Drying aq_acid->filtration Isolate

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

Principle: Recrystallization purifies solid compounds based on differences in solubility. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools slowly, the compound's solubility decreases, and it crystallizes out, leaving impurities dissolved in the solvent (mother liquor).

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For carboxylic acids, polar protic solvents or mixtures are often effective. Based on procedures for related compounds, suitable solvent systems can be screened.

Table 2: Potential Recrystallization Solvents

Solvent / SystemRationale & Comments
Ethanol / Water The compound is likely soluble in hot ethanol. Water can be added dropwise as an anti-solvent to the hot solution until cloudiness appears, then redissolved by adding a few drops of ethanol before cooling.
Toluene / Acetic Acid A small amount of acetic acid can increase solubility and prevent salt formation. Toluene is a good solvent for aromatic systems. A 2% acetic acid in toluene mixture has been used for a related isomer.
Ethyl Acetate / Hexanes Dissolve in a minimum of hot ethyl acetate, then slowly add hexanes as an anti-solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
Water While challenging, successful recrystallization from water can yield very pure product. This should be considered if the compound shows sufficient solubility in hot water.

Step-by-Step Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating & Dissolution: Heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, the solution can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven or desiccator.

Protocol 3: Silica Gel Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Compounds with higher polarity interact more strongly with the polar silica gel and elute more slowly.

Addressing Tailing: Carboxylic acids often streak or "tail" on silica gel due to strong interactions between the acidic proton and the silica surface. To mitigate this, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase. This ensures the compound remains fully protonated and travels as a single, more compact band.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with 1% acetic acid added.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Apply the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final product must be verified.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with formic acid for MS compatibility) is a suitable method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Troubleshooting

Table 3: Common Purification Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Oiling out during recrystallization Solvent is too non-polar; cooling is too rapid; compound is too impure.Add a more polar co-solvent; ensure slow cooling; pre-purify by another method (e.g., acid-base extraction).
Poor recovery from recrystallization Too much solvent was used; compound is too soluble in cold solvent.Evaporate some solvent and re-cool; use a solvent system where the compound is less soluble when cold.
No precipitation after acidification Insufficient acid added; compound is soluble in the acidic aqueous solution.Add more acid to ensure pH < 2; extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic extracts.[3]
Streaking/Tailing on TLC/Column Strong interaction of the carboxylic acid with silica gel.Add 0.5-1% acetic or formic acid to the eluent system.

References

analytical techniques for 4-Methylisoxazole-3-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract: 4-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its precise molecular structure, purity, and physicochemical properties are critical determinants of its reactivity and suitability for downstream applications. This document provides a comprehensive guide to the analytical techniques and detailed protocols required for the robust characterization of this compound, ensuring its identity, purity, and quality. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for reliable and reproducible analysis.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for the development of appropriate analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource
CAS Number 215872-46-1[1]
Molecular Formula C₅H₅NO₃[1]
Molecular Weight 127.10 g/mol [1]
Predicted pKa 3.07 ± 0.32[1]
Predicted Boiling Point 309.7 ± 22.0 °C[1]
Predicted Density 1.348 ± 0.06 g/cm³[1]
Physical Form Solid (White to pale yellow powder/crystals)[2]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

Expertise & Rationale

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable acidic proton of the carboxyl group. The expected NMR spectra are relatively simple, with distinct signals for the methyl group, the isoxazole ring proton, and the carboxylic acid proton, making interpretation straightforward.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0 ppm.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be required for a better signal-to-noise ratio.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 220 ppm (-10 to 210 ppm).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆) to 39.52 ppm.

Expected Data and Interpretation
Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Rationale
-CH₃ ~2.4 ppm (s, 3H)~10-15 ppmSinglet due to no adjacent protons. Located in the typical alkyl region.
Isoxazole C4-CH₃ -~110-115 ppmQuaternary carbon attached to the methyl group.
Isoxazole C5-H ~8.8-9.2 ppm (s, 1H)~150-155 ppmThe proton at C5 is deshielded by the adjacent oxygen and nitrogen atoms of the isoxazole ring.
-COOH ~13.0 ppm (br s, 1H)~160-165 ppmThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. The carbon is a typical carboxylic acid carbonyl.
Isoxazole C3-COOH -~158-162 ppmQuaternary carbon of the isoxazole ring attached to the carboxylic acid.

Molecular Weight and Purity Analysis via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for confirming the molecular weight and assessing the purity of the compound. It provides orthogonal information to NMR by confirming the mass of the parent molecule and identifying potential impurities.

Expertise & Rationale

Electrospray ionization (ESI) is the preferred method for this polar, acidic molecule. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides comprehensive data and increases confidence in the molecular weight assignment. A reverse-phase HPLC method is chosen for its robustness in separating small organic molecules. The mobile phase is acidified with formic acid, which is volatile and MS-compatible, ensuring good ionization and peak shape.[3][4]

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification start Sample Received nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Identity lcms LC-MS Analysis start->lcms MW & Impurity Profile ftir FT-IR Spectroscopy start->ftir Functional Groups report Final Report nmr->report hplc Purity by HPLC-UV lcms->hplc Method Development lcms->report ftir->report hplc->report

References

Application Note & Protocol: Advanced Structural Characterization of 4-Methylisoxazole-3-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylisoxazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its precise structural confirmation is paramount for ensuring the integrity of downstream applications, from drug development to the synthesis of advanced materials. This technical guide provides an in-depth, experience-driven protocol for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, from solvent selection to ionization techniques, to equip researchers with a robust, self-validating analytical workflow.

Introduction: The Analytical Imperative

The isoxazole scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs.[1] this compound, with its reactive carboxylic acid moiety and substituted heterocyclic core, serves as a versatile intermediate for creating novel chemical entities.[2] Accurate structural elucidation is not merely a quality control step; it is the foundation upon which reliable structure-activity relationship (SAR) studies are built. This document outlines the definitive methods for confirming the identity, purity, and structural integrity of this compound.

Chemical Structure and Properties:

  • IUPAC Name: 4-Methyl-1,2-oxazole-3-carboxylic acid

  • Molecular Formula: C₅H₅NO₃[3]

  • Molecular Weight: 127.10 g/mol [4]

  • CAS Number: 215872-46-1[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the gold standard for unambiguous structure determination of organic molecules in solution.[5] It provides precise information about the chemical environment of each proton and carbon atom, allowing for a complete structural assignment.

Expertise & Causality: Predicting the Spectrum

A deep understanding of the molecule's electronic structure allows us to predict its NMR spectrum, transforming the analysis from a simple checklist to an intellectual exercise in structural validation.

  • ¹H NMR Insights: The proton spectrum is expected to be simple and diagnostic. The methyl group (CH₃) at the C4 position is adjacent to an sp²-hybridized carbon and is not coupled to other protons, leading to a sharp singlet. The proton at the C5 position is part of the electron-deficient isoxazole ring and is expected to resonate at a downfield chemical shift, also as a singlet. The carboxylic acid proton is highly deshielded and acidic; its signal is typically broad and appears significantly downfield. Its position can be highly dependent on concentration and the choice of solvent.

  • ¹³C NMR Insights: The carbon spectrum provides a fingerprint of the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (~160-170 ppm).[6] The three sp² carbons of the isoxazole ring will have distinct chemical shifts influenced by their proximity to the nitrogen, oxygen, and substituent groups. The C4 carbon, being substituted, will likely have a lower intensity. Finally, the methyl carbon will appear in the upfield aliphatic region.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts for this compound, based on established principles of NMR spectroscopy for heterocyclic compounds.[6][7]

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
-COOH11.0 - 13.0Broad Singlet~163
H-5~8.6Singlet~157
C-3 (Quaternary)--~159
C-4 (Quaternary)--~110
-CH₃~2.4Singlet~10

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol is designed to yield high-quality, reproducible NMR data.

Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Record ¹H Spectrum (400 MHz) prep4->acq1 Insert into spectrometer acq2 Record ¹³C Spectrum (100 MHz) acq1->acq2 proc1 Apply Fourier Transform acq2->proc1 acq3 Perform 2D NMR (COSY, HSQC) if needed proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals Assign chemical shifts proc3->proc4 end end proc4->end Confirm Structure

Caption: Standard workflow for NMR-based structural elucidation.

Detailed Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9]

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent choice for carboxylic acids as it readily dissolves the sample and its residual water peak does not overlap with key analyte signals. The acidic proton is also more likely to be observed as it can hydrogen bond with the solvent.[10]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette.[9]

    • Transfer the clear solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use an NMR spectrometer operating at a frequency of at least 400 MHz for ¹H.[11]

    • ¹H NMR Parameters:

      • Acquire at least 16 scans.

      • Use a relaxation delay (d1) of 1-2 seconds.

      • Set the spectral width to cover a range from -1 to 14 ppm.

    • ¹³C NMR Parameters:

      • Acquire a proton-decoupled spectrum.

      • The number of scans will depend on the sample concentration but should be at least 1024.

      • Set the spectral width to cover a range from 0 to 200 ppm.

  • Data Processing:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, followed by careful phasing and baseline correction.

    • Calibrate the ¹H and ¹³C spectra using the Tetramethylsilane (TMS) signal at 0.00 ppm or the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).[12]

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering structural clues through controlled fragmentation. For a polar, acidic molecule like this compound, electrospray ionization (ESI) is the method of choice.[13][14]

Expertise & Causality: Predicting Fragmentation
  • Ionization Mode: ESI can be run in both positive and negative ion modes.

    • Negative Ion Mode ([M-H]⁻): This is often preferred for carboxylic acids due to the stability of the resulting carboxylate anion.[15] The most anticipated and diagnostic fragmentation in this mode is the neutral loss of CO₂ (44 Da), a process known as decarboxylation.[16]

    • Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the isoxazole nitrogen. Fragmentation may involve losses of water (H₂O) or carbon monoxide (CO).

  • Tandem MS (MS/MS): By isolating the precursor ion ([M-H]⁻ or [M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation spectrum that serves as a structural fingerprint.[17]

Data Presentation: Predicted Mass Fragments

The following table outlines the expected mass-to-charge ratios (m/z) for key ions.

Ionization Mode Precursor Ion Precursor m/z Major Fragment Ion m/z Proposed Neutral Loss
Negative ESI[M-H]⁻126.0282.03CO₂ (Decarboxylation)
Positive ESI[M+H]⁺128.04110.03H₂O (Loss of water)
Positive ESI[M+H]⁺128.04100.04CO (Loss of Carbon Monoxide)
Trustworthiness: A Self-Validating Experimental Protocol

This protocol is designed for robust and sensitive detection using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a stock solution (1 mg/mL in Methanol) prep2 Dilute to ~1-10 µg/mL in 50:50 Acetonitrile/Water prep1->prep2 prep3 Add 0.1% Formic Acid (for positive mode) prep2->prep3 acq1 Infuse sample into ESI source prep3->acq1 Direct Infusion or LC-MS acq2 Acquire Full Scan MS (Negative & Positive Modes) acq1->acq2 acq3 Select precursor ion ([M-H]⁻ or [M+H]⁺) acq2->acq3 acq4 Acquire MS/MS Spectrum (CID) acq3->acq4 proc1 Identify precursor ion (exact mass) acq4->proc1 proc2 Analyze MS/MS spectrum proc1->proc2 proc3 Assign fragment structures and rationalise losses proc2->proc3 end end proc3->end Confirm MW & Structure

Caption: Standard experimental workflow for MS-based analysis.

Detailed Protocol Steps:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • For direct infusion, dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water).

    • Causality: For positive mode ESI, adding 0.1% formic acid to the final solution aids in protonation. For negative mode, this is often unnecessary, but can be replaced with a trace of a weak base like ammonium acetate if signal is poor.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Ion Source Parameters (Typical):

      • Capillary Voltage: 3.0-4.0 kV

      • Sheath/Nebulizer Gas (N₂): Set to instrument-specific optimal values.

      • Capillary Temperature: 250-350 °C

    • Mass Analyzer Settings:

      • Full Scan (MS1): Acquire data over a mass range of m/z 50-300 to observe the precursor ion.

      • Tandem MS (MS/MS): Set an isolation window of 1-2 m/z around the precursor ion of interest (e.g., 126.02 for negative mode). Apply collision energy (e.g., 10-30 eV) to induce fragmentation.[18]

  • Data Analysis:

    • Examine the full scan spectrum to confirm the presence of the correct precursor ion ([M-H]⁻ or [M+H]⁺) with high mass accuracy.

    • Analyze the MS/MS spectrum to identify the key fragment ions.

    • Correlate the observed neutral losses with the known structure of the molecule to confirm its identity. The loss of 43.99 Da from the [M-H]⁻ ion is a definitive confirmation of a carboxylic acid group.[19][20]

References

Application Notes & Protocols: Safe Handling and Storage of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 4-Methylisoxazole-3-carboxylic acid (CAS No: 215872-46-1). The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks associated with the use of this compound. The document emphasizes understanding the compound's properties, implementing appropriate personal protective equipment (PPE), and following established procedures for routine handling and emergency situations.

Compound Profile and Properties

This compound is a heterocyclic compound utilized in organic synthesis and pharmaceutical research. While comprehensive safety data for this specific molecule is not extensively published, its structural components—a carboxylic acid group and an isoxazole ring—necessitate careful handling. Its properties are similar to other small-molecule carboxylic acids and isoxazole derivatives.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 4-methyl-isoxazole-3-carboxylic acid[3]
CAS Number 215872-46-1[3]
Molecular Formula C₅H₅NO₃[3]
Molecular Weight 127.098 g/mol [3]
Physical Form Solid, powder/crystals[2][4]
Functional Groups Carboxylic acid, Isoxazole[5][6]

Hazard Identification and Risk Assessment

Based on data from structurally similar isoxazole carboxylic acids, this compound should be treated as a hazardous substance.[1][2] The primary risks are associated with its acidic nature and potential for irritation upon contact or inhalation.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1][7]

The following diagram outlines the primary hazard pathways and the immediate, critical responses required.

Hazard_Response_Flow cluster_hazards Potential Exposure Routes & Hazards cluster_responses Mandatory First Aid Response H1 Inhalation of Dust R1 Move to fresh air. Seek medical attention if symptoms persist. H1->R1 causes H2 Skin Contact R2 Wash with plenty of soap and water for 15 mins. Remove contaminated clothing. H2->R2 causes H3 Eye Contact R3 Rinse cautiously with water for at least 15 mins. Remove contact lenses. Seek immediate medical attention. H3->R3 causes H4 Ingestion R4 Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. H4->R4 causes

Caption: Hazard and First Aid Response Flowchart.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. A risk assessment should always be performed, but the following PPE is mandatory as a minimum standard when handling this compound.[8][9][10]

Table 2: Recommended PPE for Handling this compound

TaskLab CoatGlovesEye/Face ProtectionRespiratory Protection
Storage/Transport ✔ (Nitrile)✔ (Safety Glasses)Not typically required
Weighing Solid ✔ (Double Nitrile)✔ (Safety Goggles)Recommended (N95/P100 respirator) if not in a fume hood
Preparing Solutions ✔ (Nitrile)✔ (Safety Goggles & Face Shield)Use in a certified chemical fume hood
Handling Spills ✔ (Heavy-duty, e.g., Neoprene)✔ (Safety Goggles & Face Shield)Required (Respirator with appropriate cartridge)

Causality Behind PPE Choices:

  • Lab Coat & Closed-Toe Shoes : These are the minimum requirements for any laboratory setting to protect against incidental splashes and spills.[8]

  • Gloves (Nitrile) : Nitrile gloves provide sufficient protection against incidental contact with many chemicals, including carboxylic acids.[8] Double-gloving is recommended when handling the concentrated solid to provide an extra barrier against contamination.

  • Safety Goggles/Face Shield : Because this compound is a serious eye irritant, safety glasses are insufficient.[8][9] Chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk, such as preparing stock solutions.[8][10]

  • Respiratory Protection : The fine powder of a solid chemical can easily become airborne, posing an inhalation risk.[9] All handling of the solid compound should be performed within a certified chemical fume hood to control vapor and dust. If a fume hood is not available for a specific task, a NIOSH-approved respirator is necessary.[11]

Standard Operating Protocols

Adherence to standardized protocols is essential for ensuring reproducible science and, more importantly, personnel safety.

Protocol for Weighing Solid this compound
  • Preparation : Don all required PPE (lab coat, safety goggles, double nitrile gloves). Ensure the chemical fume hood is on and functioning correctly.

  • Work Area : Place an analytical balance inside the fume hood. If not possible, place a weigh boat on the balance outside the hood, tare it, and then move the boat into the hood for the addition of the chemical.

  • Handling : Carefully open the container inside the fume hood. Avoid creating dust. Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat.

  • Closure : Securely close the main container immediately after dispensing.

  • Cleanup : Gently wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.[12]

  • Transport : Transport the weighed solid in a sealed, secondary container to the next workstation.

Protocol for Preparing a Stock Solution
  • Preparation : This procedure must be performed in a chemical fume hood. Don all required PPE, including a face shield over safety goggles.

  • Glassware : Select appropriate volumetric glassware and ensure it is clean and dry.

  • Solvent Addition : Add the desired solvent to the glassware first, up to approximately 80% of the final volume. This prevents splashing the concentrated solid when the solvent is added.

  • Dissolution : Slowly add the pre-weighed this compound to the solvent while stirring. Gentle warming or sonication may be used to aid dissolution if necessary, but ensure adequate ventilation to handle any increased vapor.[13]

  • Final Volume : Once fully dissolved, allow the solution to return to room temperature before adding solvent to the final volume mark.

  • Labeling : Immediately label the container with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.[14][15]

Table 3: Storage Requirements

ParameterRecommendationRationale
Temperature Cool, dry place.[14]Prevents degradation and reduces vaporization.
Ventilation Store in a well-ventilated area.[2][15]Prevents accumulation of potentially harmful vapors.
Container Keep container tightly closed in a dry place.[2][7]Protects from atmospheric moisture and contamination.
Incompatibles Segregate from bases, strong oxidizing agents, and reactive metals.[5][16]Carboxylic acids can react exothermically with bases and may initiate dangerous reactions with oxidizers. They are also corrosive to many metals.[5][16]
Cabinet Type Store in a dedicated cabinet for corrosive materials, preferably non-metal.[5] Use secondary containment (e.g., a plastic tray) to contain potential leaks.[15]Prevents corrosion of storage infrastructure and contains spills.[5]

Spill and Emergency Procedures

A quick and correct response to a chemical spill is critical to minimizing harm to personnel and the environment.[12][17] All laboratory personnel must be familiar with the location and use of emergency equipment, including spill kits, safety showers, and eyewash stations.

Spill Response Workflow

The following workflow provides a decision-making framework for responding to a chemical spill.

Spill_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs assess Assess Spill Severity (Quantity, Location, Hazard) start->assess minor_alert Alert personnel in immediate area assess->minor_alert Minor & Controllable major_evacuate Evacuate immediate area. Alert supervisor and safety office. assess->major_evacuate Major, Uncontrolled, or Poses Immediate Danger minor_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) minor_alert->minor_ppe minor_contain Contain spill with absorbent material (e.g., sodium bicarbonate for neutralization) minor_ppe->minor_contain minor_cleanup Collect residue into a sealed waste container minor_contain->minor_cleanup minor_decon Decontaminate area with soap and water minor_cleanup->minor_decon major_assist If trained, assist injured personnel. Use safety shower/eyewash if needed. major_evacuate->major_assist major_isolate Isolate the area. Close doors, restrict access. major_assist->major_isolate major_emergency Contact Emergency Services (911). Provide chemical name and SDS. major_isolate->major_emergency

Caption: Decision workflow for chemical spill response.

Protocol for a Minor Spill (Solid)
  • Alert : Notify others in the immediate vicinity.[12]

  • PPE : Don appropriate PPE, including gloves, goggles, and a lab coat.[8]

  • Containment : Gently cover the spill with an absorbent material. To neutralize the acidic nature, use sodium bicarbonate or a commercial acid neutralizer, applying from the outside in.[17][18][19]

  • Cleanup : Carefully sweep the mixture into a dustpan and place it in a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[12]

  • Decontaminate : Clean the spill area with soap and water.[18]

  • Report : Report the incident to your supervisor.

Protocol for a Major Spill
  • Evacuate : Immediately alert everyone in the lab and evacuate the area.[18]

  • Isolate : If safe to do so, close the doors to the laboratory to contain vapors.[19]

  • Call for Help : From a safe location, call emergency services and your institution's environmental health and safety office. Provide the chemical name, location of the spill, and approximate quantity.[18]

  • First Aid : Guide any affected personnel to an emergency shower or eyewash station. Remove contaminated clothing while rinsing.[12][17]

Waste Disposal

All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.[2][7]

  • Segregation : Collect waste in a dedicated, properly sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures and pickup schedules.

References

applications of 4-Methylisoxazole-3-carboxylic acid in agrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the , detailing its role as a key synthetic intermediate and providing protocols for synthesis and evaluation.

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the design of modern agrochemicals. Its unique electronic properties, metabolic stability, and rigid conformational structure make it an ideal scaffold for creating potent and selective active ingredients. While not typically applied directly to crops, 4-Methylisoxazole-3-carboxylic acid is a crucial synthetic intermediate—a versatile building block used by chemists to construct more complex and biologically active molecules.[1][2] Its carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives, primarily fungicides and herbicides.[3][4][5] This guide explores the utility of this compound, providing detailed protocols for its synthesis and the subsequent evaluation of its derivatives for agrochemical applications.

Part 1: this compound as a Bioisostere and Synthetic Intermediate

In agrochemical design, the concept of bioisosterism is paramount. Carboxylic acids and their derivatives (esters, amides) are common features in bioactive molecules. The isoxazole ring can act as a bioisostere for other chemical groups, improving properties such as uptake, transport within the plant, and metabolic stability, which are critical for efficacy. This compound provides the core isoxazole structure, which is then elaborated to produce the final active ingredient.

The primary value of this compound lies in its role as a reactant for creating derivatives. The carboxylic acid group can be readily converted into an acid chloride, which is then reacted with various amines or alcohols to produce a wide range of amides and esters. This modular approach allows for the systematic modification of the final molecule to optimize its biological activity and physicochemical properties.

Part 2: Agrochemical Applications of Isoxazole Derivatives

Derivatives synthesized from isoxazole carboxylic acids have shown significant promise in two main areas of agrochemistry: fungicides and herbicides.

Fungicidal Applications

Many commercial fungicides are based on the isoxazole scaffold. These compounds often function by inhibiting critical fungal metabolic pathways.[6] A prominent class of fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), work by blocking Complex II of the mitochondrial respiratory chain, effectively halting energy production in the fungus.[7] The carboxamide group, often synthesized from a carboxylic acid intermediate like this compound, is essential for binding to the SDH enzyme.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 215872-46-1[8][9]
Molecular Formula C₅H₅NO₃[8][9]
Molecular Weight 127.10 g/mol [8][9]
Predicted Boiling Point 309.7±22.0 °C[9]
Predicted pKa 3.07±0.32[9]
Herbicidal Applications

Isoxazole derivatives have also been developed as potent herbicides.[4][10] These molecules typically act by inhibiting specific plant enzymes that are not present in animals, ensuring selective toxicity. For example, some isoxazole herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death. The specific substituents on the isoxazole ring, derived from the carboxylic acid precursor, are critical for determining the herbicidal spectrum and potency.[4]

Part 3: Synthesis and Experimental Protocols

As a senior application scientist, it is crucial to not only understand the application but also the synthesis and evaluation process. The following protocols are designed to be self-validating by incorporating necessary controls and clear endpoints.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for synthesizing substituted isoxazole carboxylic acids, providing a reliable pathway to the target intermediate.[11] The reaction proceeds via a cyclization followed by hydrolysis.

Workflow for Synthesis and Derivatization

G cluster_0 Part A: Synthesis of Intermediate cluster_1 Part B: Derivatization for Bioactivity A Ethyl 2-butynoate C Cyclization Reaction (Base, Solvent) A->C Reactants B Hydroxylamine Hydrochloride B->C Reactants D Ethyl 4-methylisoxazole-3-carboxylate C->D Forms Ester E Hydrolysis (LiOH, THF/H2O) D->E Input F This compound E->F Final Product G This compound H Activation (e.g., SOCl2) G->H I 4-Methylisoxazole-3-carbonyl chloride H->I K Amidation Reaction I->K J Target Amine (e.g., 2-chloroaniline) J->K L Hypothetical Active Ingredient (Fungicide/Herbicide) K->L

Caption: Synthesis workflow from starting materials to the target intermediate and its subsequent conversion into a hypothetical agrochemical.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-butynoate (1 equiv.) in ethanol (100 mL).

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Cyclization: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation of Ester: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ethyl 4-methylisoxazole-3-carboxylate. Purify via column chromatography if necessary.

  • Hydrolysis to Carboxylic Acid: Dissolve the isolated ester (1 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH) (2.0 equiv.) and stir the mixture at room temperature for 12-18 hours.[12]

  • Acidification and Final Product Isolation: Monitor the hydrolysis by TLC. Once complete, remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate of this compound will form. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: In Vitro Antifungal Efficacy Screening

This protocol details the evaluation of a new chemical entity (NCE), a hypothetical fungicide derived from this compound, against a common plant pathogen like Botrytis cinerea (Gray Mold).

Causality Behind Choices:

  • Pathogen: Botrytis cinerea is chosen due to its broad host range and economic importance, making it a relevant target.

  • Medium: Potato Dextrose Agar (PDA) is a standard, nutrient-rich medium that supports robust fungal growth.

  • Controls: A negative control (DMSO) ensures the solvent has no effect, while a positive control (a commercial fungicide like Fenhexamid) provides a benchmark for activity.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound (NCE) in dimethyl sulfoxide (DMSO). Prepare serial dilutions to achieve final test concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the agar to cool to 45-50°C.

  • Dosing the Media: Add the appropriate volume of the NCE stock or dilution to the molten PDA to reach the desired final concentration. Ensure the final DMSO concentration is ≤1% v/v in all plates, including the negative control (DMSO only). Pour the amended agar into sterile 90 mm Petri dishes. Also prepare plates with a commercial standard fungicide as a positive control.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing 7-day-old culture of Botrytis cinerea, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate at 22-25°C in the dark for 5-7 days.

  • Data Collection and Analysis: Measure the diameter (in mm) of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter.

  • Calculate Percent Inhibition: Use the following formula to determine the efficacy of the compound:

    • Percent Inhibition (%) = [(C - T) / C] * 100

    • Where: C = Average diameter of the colony in the negative control (DMSO). T = Average diameter of the colony in the treated plate.

  • Determine EC₅₀: Plot the percent inhibition against the log of the concentration. Use a suitable statistical software to perform a probit or logistic regression analysis to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀ value).

Table 2: Hypothetical Antifungal Screening Data

CompoundConcentration (µg/mL)Mean Colony Diameter (mm)Percent Inhibition (%)
Negative Control (DMSO)-85.00
NCE-Amide 1 1034.060.0
NCE-Amide 1 5012.884.9
NCE-Amide 1 1005.094.1
Positive Control (Fenhexamid)108.590.0

Part 4: Visualizing the Mechanism of Action

To understand how these fungicides work at a molecular level, a diagram of a common fungicidal target is essential. The following diagram illustrates the inhibition of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.

Mechanism of Action: SDHI Fungicide

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition Mechanism succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii fumarate Fumarate complex_ii->fumarate e- q Ubiquinone (Q) complex_ii->q qh2 Ubihydroquinone (QH2) block X q->qh2 Reduction complex_iii Complex III qh2->complex_iii e- transfer atp ATP Production (Energy) complex_iii->atp Downstream Process fungicide SDHI Fungicide (Derived from Isoxazole) fungicide->complex_ii Binds & Blocks Q-binding site

Caption: Inhibition of fungal respiration by an SDHI fungicide, which blocks electron transfer at Complex II, halting ATP production.

Conclusion

This compound represents a quintessential example of a foundational building block in modern agrochemical discovery. While it lacks intrinsic biological activity, its true value is realized through chemical synthesis, where it serves as a versatile scaffold for creating novel fungicides and herbicides. The protocols and conceptual frameworks provided herein offer researchers a comprehensive guide to synthesizing this key intermediate and evaluating the potential of its derivatives to address ongoing challenges in crop protection. The continued exploration of isoxazole chemistry is certain to yield the next generation of effective and sustainable agricultural solutions.

References

Application Notes and Protocols for Designing Experiments with 4-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a range of FDA-approved drugs due to its favorable physicochemical properties and versatile biological activities.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[1][2][4] The isoxazole core can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating the pharmacokinetic profile of a molecule.

This guide focuses on 4-Methylisoxazole-3-carboxylic acid , a specific isomer within this important chemical class. While this particular derivative is less extensively studied than its isomers, its structural features suggest significant potential for investigation in drug discovery programs. Based on the well-documented activities of related methylisoxazole carboxylic acids, we can hypothesize its utility as a scaffold for developing novel kinase inhibitors and anti-inflammatory agents.[5][6] These application notes provide a framework for designing and executing foundational experiments to explore the biological activities of this compound.

Chemical Structure of this compound:

  • Chemical Name: 4-methyl-1,2-oxazole-3-carboxylic acid[7]

  • CAS Number: 215872-46-1[7][8]

  • Molecular Formula: C5H5NO3[7][8]

  • Molecular Weight: 127.10 g/mol [8]

Hypothesized Biological Applications and Mechanistic Rationale

The strategic placement of the methyl and carboxylic acid groups on the isoxazole ring of this compound provides key interaction points for biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the methyl group can occupy hydrophobic pockets within an enzyme's active site.

Potential as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer.[9] Many small molecule kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the kinase. The isoxazole ring of this compound can be envisioned to interact with the hinge region of a kinase, a common anchoring point for inhibitors. The carboxylic acid moiety could form crucial hydrogen bonds with conserved amino acid residues in the active site, while the methyl group could provide additional hydrophobic interactions. The closely related 5-Methylisoxazole-3-carboxylic acid has been utilized in the synthesis of Raf kinase inhibitors, supporting this hypothesis.[5][6]

Potential as an Anti-inflammatory Agent

Chronic inflammation is an underlying factor in numerous diseases. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus and drives the expression of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). Isoxazole derivatives have been shown to possess potent anti-inflammatory properties, with some acting as COX-2 inhibitors.[1][4] this compound could potentially modulate the inflammatory cascade by inhibiting key enzymes in this pathway or by interfering with the activation of transcription factors like NF-κB.

Experimental Protocols

The following protocols provide a starting point for characterizing the biological activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase by quantifying ATP consumption.[11][12] The amount of remaining ATP is detected via a luciferase-based reaction, where a decrease in luminescence indicates higher kinase activity and vice versa.

Scientific Rationale: This assay provides a direct measure of a compound's ability to inhibit the catalytic activity of a kinase. The IC50 value derived from this assay is a standard metric for quantifying the potency of an inhibitor.

Materials:

  • This compound

  • Recombinant protein kinase of interest (e.g., a panel of cancer-related kinases)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Staurosporine (positive control, non-selective kinase inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Prepare a similar dilution series for Staurosporine.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer.

    • In the 384-well plate, add 1 µL of each diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for 1 hour.

  • ATP Detection:

    • Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM)
Kinase A5.28
Kinase B28.715
Kinase C>10022
Protocol 2: Cell-Based Anti-Inflammatory Assay (NF-κB Reporter Assay)

This protocol utilizes a human cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element.[13] Inhibition of TNF-α-induced NF-κB activity by a test compound is measured as a decrease in luciferase expression.

Scientific Rationale: This assay assesses the compound's ability to modulate a key inflammatory signaling pathway within a cellular context, providing insights into its potential mechanism of action as an anti-inflammatory agent.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α), human recombinant

  • This compound

  • Bay 11-7082 (positive control, NF-κB inhibitor)

  • DMSO

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Plate reader with luminescence detection

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and Bay 11-7082 in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the diluted compounds or vehicle control.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Prepare a solution of TNF-α in cell culture medium.

    • Add the TNF-α solution to all wells except the unstimulated control wells to a final concentration of 10 ng/mL.

    • Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the vehicle-treated, TNF-α-stimulated control.

    • Plot the normalized luminescence against the logarithm of the compound concentration and determine the IC50 value.

Visualization of Pathways and Workflows

NF-κB Signaling Pathway

NF_kB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Degradation 4-Methylisoxazole-3-CA 4-Methylisoxazole- 3-carboxylic acid (Hypothesized Target) 4-Methylisoxazole-3-CA->IKK Inhibits? DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Kinase_Assay_Workflow start Start prep_comp Prepare Serial Dilution of 4-Methylisoxazole-3-CA start->prep_comp add_comp Add Compound/DMSO to 384-well Plate prep_comp->add_comp add_kinase Add Kinase/Substrate Mix add_comp->add_kinase pre_incubate Pre-incubate 15 min at Room Temp add_kinase->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate 60 min at 30°C add_atp->incubate add_adp_glo Stop Reaction & Deplete ATP incubate->add_adp_glo incubate2 Incubate 40 min at Room Temp add_adp_glo->incubate2 add_detect Add Detection Reagent incubate2->add_detect incubate3 Incubate 30 min at Room Temp add_detect->incubate3 read_lum Read Luminescence incubate3->read_lum analyze Analyze Data & Determine IC50 read_lum->analyze

References

Application Note: A Practical Guide to the ¹H NMR Spectroscopic Analysis of 4-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation Challenge

4-Methylisoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted isoxazole, its derivatives are scaffolds for a wide range of biologically active molecules. Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for this purpose.

This guide provides an in-depth protocol and interpretive framework for the ¹H NMR analysis of this compound. It moves beyond a simple recitation of expected chemical shifts to explain the underlying principles that govern the spectrum. We will address sample preparation, spectral interpretation, and confirmatory experiments, equipping researchers with the expertise to confidently characterize this molecule.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure of this compound contains three unique sets of protons, each with a characteristic chemical signature.

Diagram 1: Annotated Molecular Structure

Caption: Molecular structure of this compound with its three distinct proton environments labeled H_A, H_B, and H_C.

  • H_A (Isoxazole Ring Proton): This is the lone proton attached to the C5 position of the isoxazole ring. Its chemical environment is dictated by the aromaticity of the heterocyclic ring and the electronic effects of the adjacent oxygen atom and the substituents.

  • H_B (Carboxylic Acid Proton): This is the acidic proton of the -COOH group. It is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[1]

  • H_C (Methyl Protons): These three protons on the methyl group at C4 are chemically equivalent. Their position is influenced by their attachment to an sp²-hybridized carbon of the isoxazole ring.

Predicted ¹H NMR Spectral Parameters: A Causal Analysis

Based on fundamental NMR principles and empirical data from related structures, we can predict the key features of the spectrum.

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H_A Isoxazole C5–H~8.5 - 8.8Singlet (s)1HLocated on an electron-deficient heteroaromatic ring and adjacent to the electronegative ring oxygen, leading to significant deshielding. Its chemical shift is downfield compared to protons on simple alkenes.[2]
H_B Carboxylic Acid O–H~10.0 - 13.0 (solvent dependent)Broad Singlet (br s)1HThe proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the electronegative hydroxyl oxygen. The signal is often broad and its position is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[1][3][4]
H_C Methyl C4–CH₃~2.3 - 2.6Singlet (s)3HProtons on a carbon adjacent to a C=C double bond within the ring. This "allylic-like" position causes deshielding relative to a simple alkyl group, moving the signal downfield from the typical ~1 ppm region.[5]

Key Insights:

  • Multiplicity: All three signals are predicted to be singlets. This is a key identifying feature. There are no adjacent, non-equivalent protons for any of the proton sets to couple with, hence no spin-spin splitting is expected.

  • Integration Ratio: The relative areas under the peaks should correspond to a 1:1:3 ratio (H_A : H_B : H_C), providing quantitative confirmation of the proton count in each environment.

Experimental Protocol: Achieving a High-Quality Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ~0.6 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and filter plug (glass wool)

  • Deuterium oxide (D₂O) for exchange experiment

Protocol Steps:

  • Solvent Selection: DMSO-d₆ is highly recommended for this compound. Its high polarity ensures complete dissolution of the carboxylic acid, and it slows the exchange rate of the acidic H_B proton, often resulting in a sharper signal compared to other solvents. If using CDCl₃, solubility may be limited.

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. The required volume corresponds to a solution height of about 40 mm in a standard 5 mm NMR tube.[6] c. Vigorously mix the sample until the solid is completely dissolved. d. Crucial Step: If any particulate matter remains, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the clean NMR tube.[6] Suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity. e. Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum according to the instrument's operating procedures. b. Ensure the spectral window is wide enough to capture all signals, particularly the downfield carboxylic acid proton (e.g., set the range from -1 to 14 ppm). c. Process the spectrum, including phasing, baseline correction, and integration. Calibrate the chemical shift axis using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

  • Confirmatory D₂O Exchange Experiment: a. After acquiring the initial spectrum, remove the NMR tube from the spectrometer. b. Add one drop of D₂O to the sample. Cap the tube and invert it several times to mix thoroughly. c. Re-acquire the ¹H NMR spectrum. d. Expected Result: The broad singlet corresponding to the carboxylic acid proton (H_B) will significantly diminish or disappear entirely. This occurs because the acidic proton rapidly exchanges with deuterium from the D₂O, and deuterium is not observed in ¹H NMR.[3][7] This experiment provides definitive proof of the -COOH group's presence.

A Workflow for Spectral Interpretation

When presented with the spectrum, a logical workflow ensures a comprehensive and accurate interpretation.

Diagram 2: Workflow for Spectral Interpretation

A Acquire Spectrum & D₂O Exchange B Identify 3 Singlet Signals A->B C Assign Carboxylic Acid Proton (H_B) ~10-13 ppm Disappears after D₂O Exchange B->C Analyze downfield region D Assign Isoxazole Proton (H_A) ~8.5-8.8 ppm Most downfield non-exchangeable proton C->D E Assign Methyl Protons (H_C) ~2.3-2.6 ppm Most upfield signal D->E Analyze upfield region F Verify Integration Ratio Is it ~1:1:3 for H_A:H_B:H_C? E->F G Structure Confirmed F->G Yes H Re-evaluate Assignments / Purity F->H No

Caption: A step-by-step logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a rich set of data for its unambiguous identification. By understanding the chemical causality behind the observed signals—a downfield heteroaromatic singlet (H_A), a far downfield and exchangeable broad singlet (H_B), and an upfield methyl singlet (H_C)—researchers can move from raw data to confident structural confirmation. The application of the protocols and interpretive logic outlined in this guide will ensure high-quality, reproducible results, a cornerstone of research and development in the chemical sciences.

References

Molecular Docking Protocol for 4-Methylisoxazole-3-carboxylic Acid Derivatives: A Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: A-1024

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 4-Methylisoxazole-3-carboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[2] This guide is designed to provide both novice and experienced computational chemists with a robust framework for performing and validating docking simulations, ultimately to accelerate the discovery and optimization of novel therapeutics.

Introduction: The Rationale for Docking this compound Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Specifically, this compound derivatives present a synthetically accessible and modifiable core, making them attractive candidates for structure-activity relationship (SAR) studies.[1] Molecular docking provides invaluable insights at the atomic level into how these derivatives interact with their biological targets.[2] By predicting binding conformations and affinities, researchers can prioritize compounds for synthesis and biological testing, thereby saving considerable time and resources in the drug discovery pipeline.[4][5]

This protocol will detail the critical steps of a molecular docking workflow, from the initial preparation of the protein and ligand structures to the final analysis and interpretation of the docking results. We will emphasize the importance of validating the docking protocol to ensure the reliability of the generated predictions.

The Molecular Docking Workflow: A Conceptual Overview

A typical molecular docking study follows a structured workflow to ensure accuracy and reproducibility. The process can be broadly divided into four main stages: Preparation, Docking Simulation, Analysis, and Validation.

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis cluster_validation 4. Validation p1 Protein Preparation d1 Grid Generation p1->d1 Receptor Structure l1 Ligand Preparation d2 Running Docking Algorithm l1->d2 Ligand Conformers d1->d2 Search Space a1 Pose Analysis d2->a1 Docked Poses a2 Scoring Function Evaluation a1->a2 Visual Inspection v1 Redocking a2->v1 Binding Affinity v2 Enrichment Studies v1->v2 Protocol Reliability G cluster_analysis Docking Result Analysis Input Docking Output (Poses & Scores) Step1 Rank by Binding Affinity (ΔG) Input->Step1 Step2 Visual Inspection of Top Poses Step1->Step2 Step3 Analyze Intermolecular Interactions (H-bonds, Hydrophobic, etc.) Step2->Step3 Step4 Calculate RMSD (if reference is available) Step3->Step4 Output Prioritized Ligand-Protein Complexes Step4->Output

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methylisoxazole-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to improve your reaction yields and obtain a high-purity final product.

I. Synthesis Overview: A Common Pathway

A prevalent and effective method for synthesizing this compound involves a two-step process:

  • 1,3-Dipolar Cycloaddition: The reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with 2-butyne to form ethyl 4-methylisoxazole-3-carboxylate.[1]

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester to yield the desired this compound.[2]

This guide will focus on troubleshooting and optimizing this specific synthetic route.

II. Troubleshooting Guide: Addressing Common Challenges

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Q1: My 1,3-dipolar cycloaddition is resulting in a low yield of ethyl 4-methylisoxazole-3-carboxylate. What are the likely causes and how can I improve it?

A1: Low yields in this cycloaddition step are a common challenge and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

  • Inefficient Nitrile Oxide Generation: The reaction proceeds via the in situ generation of ethoxycarbonylformonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate. The choice and handling of the base are critical.

    • Solution: Use a mild, non-nucleophilic base like sodium bicarbonate or triethylamine.[1] Ensure the base is of high quality and added portion-wise or slowly to control the reaction rate and minimize side reactions.

  • Dimerization of the Nitrile Oxide: A significant side reaction is the dimerization of the generated nitrile oxide to form a furoxan, which reduces the amount available for the cycloaddition.[1]

    • Solution:

      • Maintain a low concentration of the nitrile oxide by slowly adding the base to the reaction mixture containing ethyl 2-chloro-2-(hydroxyimino)acetate and 2-butyne.

      • Consider using a slight excess of 2-butyne to favor the desired cycloaddition over dimerization.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in balancing the rate of nitrile oxide formation and the rate of the cycloaddition versus side reactions.[1][3]

    • Solution: Start with the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. However, excessive heat can promote the dimerization of the nitrile oxide.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific setup.

  • Solvent Choice: The solvent can influence the solubility of reactants and the stability of the nitrile oxide intermediate.

    • Solution: Anhydrous, inert solvents such as toluene or chloroform are often good choices.[4] Ensure your solvent is dry, as water can react with the nitrile oxide precursor.

Q2: I am observing significant impurity peaks in my crude ethyl 4-methylisoxazole-3-carboxylate. What are these impurities and how can I minimize them?

A2: The primary impurity is often the furoxan dimer mentioned previously. Another possibility is the formation of regioisomers if an unsymmetrical alkyne is used. For 2-butyne, this is not an issue.

  • Minimizing Furoxan Formation: As detailed in A1, slow addition of the base and controlling the temperature are key.

  • Purification:

    • Solution: Flash column chromatography on silica gel is an effective method for purifying the ethyl ester. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Q3: The hydrolysis of my ethyl 4-methylisoxazole-3-carboxylate is incomplete or leading to decomposition. How can I optimize this step?

A3: Incomplete hydrolysis or degradation of the isoxazole ring can be problematic. The choice of hydrolytic conditions is critical.

  • Harsh Basic Conditions: Strong bases at high temperatures can potentially lead to ring-opening or other degradation pathways.

    • Solution: Use a milder base like lithium hydroxide (LiOH) in a mixture of THF and water.[5] This often allows for hydrolysis at room temperature or with gentle heating, minimizing degradation. Sodium hydroxide in a methanol/water mixture at elevated temperatures (e.g., 60°C) has also been reported to be effective.[2]

  • Insufficient Reaction Time or Temperature: The hydrolysis may be slow, especially under mild conditions.

    • Solution: Monitor the reaction progress by TLC, looking for the disappearance of the starting ester spot. If the reaction is slow at room temperature, gentle heating can be applied. Extended reaction times (e.g., 20 hours) may be necessary for complete conversion.[2]

  • Work-up Procedure: Proper acidification is crucial for protonating the carboxylate and precipitating the desired carboxylic acid.

    • Solution: After the hydrolysis is complete (as determined by TLC), cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1N HCl) until the pH is acidic (pH 2-3).[6] The product should precipitate out of the solution.

Q4: My final this compound product has a low melting point and appears impure after precipitation. How can I purify it?

A4: Even after a successful hydrolysis and precipitation, the crude product may contain residual salts or organic impurities.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Solution: Recrystallization from an ethanol/water mixture is a common and effective method for purifying isoxazole carboxylic acids.[2] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

III. Frequently Asked Questions (FAQs)

Q: What is the typical appearance of Ethyl 2-chloro-2-(hydroxyimino)acetate? A: It is a colorless to pale yellow crystalline solid.[7]

Q: What are the recommended storage conditions for Ethyl 2-chloro-2-(hydroxyimino)acetate? A: It should be stored at 2-8°C under an inert atmosphere (like nitrogen) and kept dry.[8]

Q: What are some common applications of this compound and its derivatives? A: Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties.[2] They serve as important building blocks in the synthesis of more complex pharmaceutical compounds.

Q: Can I use a different alkyne instead of 2-butyne? A: Yes, the 1,3-dipolar cycloaddition is a versatile reaction that can be performed with various alkynes. However, using an unsymmetrical alkyne can lead to the formation of regioisomers, which may require careful optimization of reaction conditions to achieve good selectivity and will likely necessitate chromatographic separation of the isomers.

Q: How can I convert the final carboxylic acid to the corresponding acyl chloride? A: this compound can be converted to 4-methylisoxazole-3-carbonyl chloride by reacting it with a chlorinating agent such as thionyl chloride or bis(trichloromethyl) carbonate in an inert solvent.[9][10]

IV. Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry and Conditions
StepReagentStoichiometry (relative to limiting reagent)Key Conditions
Cycloaddition Ethyl 2-chloro-2-(hydroxyimino)acetate1.0 eqAnhydrous toluene, Room Temperature to 50°C
2-butyne1.1 - 1.2 eq
Sodium Bicarbonate or Triethylamine1.1 - 1.2 eqSlow, portion-wise addition
Hydrolysis Ethyl 4-methylisoxazole-3-carboxylate1.0 eqTHF/Water or Methanol/Water
Lithium Hydroxide or Sodium Hydroxide2.0 - 3.0 eqRoom Temperature to 60°C
Protocol 1: Synthesis of Ethyl 4-methylisoxazole-3-carboxylate
  • To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 2-butyne (1.2 eq) in anhydrous toluene, slowly add sodium bicarbonate (1.2 eq) in portions over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to this compound
  • Dissolve ethyl 4-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

V. Visualizing the Process

Reaction Workflow

ReactionWorkflow cluster_cycloaddition Step 1: 1,3-Dipolar Cycloaddition cluster_hydrolysis Step 2: Hydrolysis Reactants Ethyl 2-chloro-2-(hydroxyimino)acetate + 2-Butyne Base_Addition Slow addition of Base (e.g., NaHCO3) Reactants->Base_Addition Initiation Cycloaddition_Product Crude Ethyl 4-methylisoxazole-3-carboxylate Base_Addition->Cycloaddition_Product Reaction Purification_1 Flash Chromatography Cycloaddition_Product->Purification_1 Work-up Pure_Ester Pure Ethyl 4-methylisoxazole-3-carboxylate Purification_1->Pure_Ester Hydrolysis_Reactant Pure Ethyl 4-methylisoxazole-3-carboxylate Pure_Ester->Hydrolysis_Reactant Base_Hydrolysis Base Hydrolysis (e.g., LiOH in THF/H2O) Hydrolysis_Reactant->Base_Hydrolysis Acidification Acidification (HCl) Base_Hydrolysis->Acidification Work-up Crude_Acid Crude this compound Acidification->Crude_Acid Recrystallization Recrystallization Crude_Acid->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting Start Low Yield or Impurities? Check_Step Which Step? Start->Check_Step Cycloaddition Cycloaddition Check_Step->Cycloaddition Step 1 Hydrolysis Hydrolysis Check_Step->Hydrolysis Step 2 Cyclo_Issue Issue? Cycloaddition->Cyclo_Issue Hydrolysis_Issue Issue? Hydrolysis->Hydrolysis_Issue Slow_Reaction Slow/Incomplete Reaction Cyclo_Issue->Slow_Reaction Slow Side_Products Side Products Cyclo_Issue->Side_Products Impure Optimize_Temp Optimize Temperature (gentle heating) Slow_Reaction->Optimize_Temp Check_Base Check Base Quality/ Slow Addition Side_Products->Check_Base Adjust_Stoichiometry Adjust Stoichiometry (excess alkyne) Side_Products->Adjust_Stoichiometry Incomplete_Hydrolysis Incomplete Hydrolysis Hydrolysis_Issue->Incomplete_Hydrolysis Incomplete Decomposition Decomposition Hydrolysis_Issue->Decomposition Degradation Increase_Time_Temp Increase Reaction Time/ Gentle Heat Incomplete_Hydrolysis->Increase_Time_Temp Use_Milder_Base Use Milder Base (e.g., LiOH) Decomposition->Use_Milder_Base Careful_Acidification Careful Acidification (low temp) Decomposition->Careful_Acidification

Caption: Troubleshooting decision tree for synthesis optimization.

VI. References

  • Biosynth. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)acetate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 5-Ethyl-4-methylisoxazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate synthesis. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)acetate 14337-43-0 wiki. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)acetate 97%. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)acetate 97%. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from --INVALID-LINK--

  • FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylisoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The optimization of its synthesis is critical for achieving high yield, purity, and scalability. The most common and reliable synthetic route involves a two-step process: the cyclocondensation of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by the hydrolysis of the resulting ester. This guide will focus on this pathway, addressing common challenges and providing robust solutions.

General Synthetic Pathway

The synthesis of this compound is typically achieved through the following two-step reaction sequence:

  • Cyclocondensation: Reaction of ethyl 2-methyl-3-oxobutanoate (ethyl 2-methylacetoacetate) with hydroxylamine hydrochloride in the presence of a base to yield ethyl 4-methylisoxazole-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl 4-methylisoxazole-3-carboxylate intermediate to the final product, this compound.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis reagent1 Ethyl 2-methyl-3-oxobutanoate intermediate Ethyl 4-methylisoxazole-3-carboxylate reagent1->intermediate Base (e.g., NaOAc) reagent2 Hydroxylamine HCl reagent2->intermediate product This compound intermediate->product Base (e.g., NaOH), then Acid (e.g., HCl) Troubleshooting_Workflow cluster_step1 Step 1: Cyclocondensation Issues cluster_step2 Step 2: Hydrolysis Issues start Low Yield or Impure Product q1 Low Yield of Ester? start->q1 q2 Isomeric Impurity Present? start->q2 q3 Incomplete Hydrolysis? start->q3 q4 Product Isolation Issues? start->q4 a1_1 Incomplete Reaction? -> Increase reaction time, monitor by TLC. q1->a1_1 a1_2 Suboptimal Temperature? -> Gently heat if sluggish. q1->a1_2 a1_3 Incorrect Base? -> Check stoichiometry and use a weak base. q1->a1_3 a2_1 Control Regioselectivity -> Maintain mild pH, consider buffered system. q2->a2_1 a2_2 Purify by Column Chromatography. q2->a2_2 a3_1 Increase reaction time and/or temperature (reflux). q3->a3_1 a3_2 Ensure sufficient excess of base (2-3 eq). q3->a3_2 a4_1 Product not precipitating? -> Extract with organic solvent. q4->a4_1 a4_2 Product oily? -> Extract and purify by recrystallization. q4->a4_2

stability issues of 4-Methylisoxazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methylisoxazole-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are actively using this compound in their experiments. Isoxazole derivatives are valuable heterocyclic compounds in medicinal chemistry and materials science, but their stability in solution can be a critical factor influencing experimental outcomes.[1][2][3] The inherent reactivity of the isoxazole ring, particularly the weak N-O bond, makes it susceptible to degradation under various conditions.[2][4] This guide provides in-depth, practical answers to common stability issues, troubleshooting advice for unexpected results, and validated protocols to help you ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

The primary cause of instability is the cleavage of the isoxazole ring's N-O bond. This bond is inherently weak and susceptible to attack, particularly under basic (high pH) conditions. This process, known as ring-opening, is a common degradation pathway for many isoxazole-containing compounds.[2][5] The reaction is often accelerated by increased temperature.

Q2: How does pH affect the stability of this compound?

The pH of the solution is the most critical factor.

  • Basic Conditions (pH > 8): The compound is highly susceptible to base-catalyzed hydrolysis. The isoxazole ring can open rapidly, leading to the formation of various degradation products. For a similar compound, leflunomide, the half-life at pH 10.0 and 25°C was estimated to be only 6.0 hours, which decreased to 1.2 hours at 37°C.[5]

  • Neutral Conditions (pH ~7): Stability is significantly improved compared to basic conditions. However, degradation can still occur, especially at elevated temperatures. Leflunomide showed noticeable conversion at pH 7.4 when the temperature was raised to 37°C.[5]

  • Acidic Conditions (pH < 4): Generally, the compound is most stable in acidic solutions. Studies on related isoxazole structures show resistance to ring opening in acidic pH, although extreme acidic conditions (pH < 3.5) can also catalyze degradation.[5][6]

Q3: What are the visible signs of degradation in my solution?

While degradation products may not always be visible, you should be alert to the following signs:

  • Color Change: A change from a colorless to a yellow or brown solution can indicate the formation of degradation products.

  • Precipitation: The formation of an insoluble precipitate may occur if the degradation products are less soluble than the parent compound in the chosen solvent system.

  • Unexpected Analytical Results: The most reliable indicator is analytical data. This includes the appearance of new peaks in HPLC chromatograms, a decrease in the area of the parent compound peak over time, or complex/uninterpretable NMR spectra.

Q4: What are the recommended storage conditions for a stock solution?

Based on the known stability profile, the following storage conditions are recommended to maximize shelf-life:

ParameterRecommendationRationale
Solvent Aprotic solvents like DMSO or DMF are preferred for long-term storage. For aqueous experiments, use a buffer with pH < 6.0.Aprotic solvents minimize the risk of hydrolysis. Acidic buffers prevent base-catalyzed ring opening.[5]
Temperature Store solutions at -20°C or -80°C.Lower temperatures significantly slow down the rate of chemical degradation.[5][6]
Light Protect from light by using amber vials or wrapping containers in foil.While thermal and pH stability are primary concerns, photolytic degradation can occur in some heterocyclic compounds.[4]
Atmosphere For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen.This minimizes the risk of oxidative degradation, which can be a secondary degradation pathway.

Troubleshooting Guide

This section addresses specific experimental problems you might encounter and provides a logical workflow for diagnosing the root cause.

Problem 1: My HPLC results show a decreasing peak for my compound and the appearance of multiple new peaks over a short time.

This is a classic symptom of compound degradation. The new peaks correspond to degradation products.

Troubleshooting Workflow:

G start Unexpected HPLC Peaks Observed check_mobile_phase Is the mobile phase pH > 7.5? start->check_mobile_phase check_temp Is the autosampler temperature > 10°C? check_mobile_phase->check_temp No high_ph High pH is causing on-column or in-vial degradation. check_mobile_phase->high_ph Yes check_diluent What is the sample diluent? check_temp->check_diluent No high_temp Elevated temperature is accelerating degradation. check_temp->high_temp Yes improper_diluent Diluent is causing instability. (e.g., aqueous, unbuffered) check_diluent->improper_diluent Aqueous/Neutral solution_ph ACTION: Buffer mobile phase to pH 3-5. high_ph->solution_ph solution_temp ACTION: Set autosampler to 4°C. high_temp->solution_temp solution_diluent ACTION: Use mobile phase or an acidic/organic diluent. improper_diluent->solution_diluent

Caption: Troubleshooting workflow for HPLC instability.

Problem 2: I am performing a reaction in a basic medium (e.g., using NaOH, K2CO3) and my yield of the desired product is very low, with a complex mixture of byproducts.

The isoxazole ring is likely being destroyed by the basic reaction conditions before your desired transformation can occur.

Causality and Solution:

The nucleophilic attack initiated by the base on the isoxazole ring is competing with or outpacing your intended reaction.

  • Expert Insight: Consider alternative synthetic routes that avoid strongly basic conditions. If a base is unavoidable, use a non-nucleophilic, hindered base (e.g., DBU in some cases) and run the reaction at the lowest possible temperature to minimize the rate of ring-opening.[1] Monitor the reaction closely by TLC or LC-MS at very short time intervals (e.g., every 5-10 minutes) to find a window where your product is formed before significant degradation occurs.

Problem 3: My NMR spectrum in DMSO-d6 looks clean initially, but after 24 hours in the tube, new signals appear and the original signals broaden or decrease.

This indicates that the compound is degrading directly in the NMR solvent.

Causality and Solution:

While DMSO is aprotic, technical grade DMSO can contain residual water and impurities that can be slightly basic, leading to slow degradation over time.

  • Expert Insight:

    • Use High-Purity Solvent: Ensure you are using high-purity, anhydrous NMR solvents.

    • Minimize Analysis Time: Acquire spectra as quickly as possible after preparing the sample.

    • Low-Temperature Analysis: If possible, run the NMR experiment at a lower temperature to slow the degradation kinetics.

    • Consider Acidic Additive: For analysis purposes only, adding a trace amount of a deuterated acid (e.g., a drop of TFA-d or DCl) can stabilize the compound in the NMR tube, though this will alter the chemical shifts of exchangeable protons.

Key Experimental Protocols

These protocols provide a framework for assessing the stability of your compound and identifying potential degradants.

Protocol 1: Rapid pH Stability Screening

This experiment provides a quick assessment of stability in acidic, neutral, and basic conditions.

Methodology:

  • Prepare Buffers: Prepare 100 mM phosphate buffers at pH 4.0, 7.4, and 10.0.

  • Prepare Stock Solution: Create a 10 mg/mL stock solution of this compound in acetonitrile or DMSO.

  • Incubation:

    • Label three sets of vials for each pH and time point (T=0, T=2h, T=6h).

    • In each vial, add buffer to a final volume of 990 µL.

    • At T=0, initiate the reaction by adding 10 µL of the stock solution to each vial (final concentration: 100 µg/mL).

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).[5]

  • Sample Quenching & Analysis:

    • At each time point, take one vial from each pH set.

    • Immediately quench the degradation by adding an equal volume of a strong acid/organic mixture (e.g., 1 mL of Acetonitrile with 0.1% Formic Acid). This neutralizes basic samples and precipitates buffer salts.

    • Vortex, centrifuge, and transfer the supernatant to an HPLC vial.

    • Analyze by a stability-indicating HPLC-UV method. Calculate the percentage of the compound remaining relative to the T=0 sample.

Protocol 2: Forced Degradation Study (ICH Guideline Approach)

This is a more comprehensive study to identify potential degradation products under various stress conditions, which is crucial for developing stability-indicating analytical methods.[7][8][9]

Methodology:

Stress ConditionProtocolPurpose
Acid Hydrolysis Reflux sample in 0.1N HCl at 60°C for 30-60 minutes.[7]To identify acid-labile degradants.
Base Hydrolysis Reflux sample in 0.1N NaOH at 60°C for 30-60 minutes.[7]To identify base-labile degradants (expected to be the primary pathway).
Oxidation Treat sample with 3% H₂O₂ at room temperature for 2-4 hours.To identify oxidative degradation products.
Thermal Stress Expose solid compound to 70°C for 24 hours.To assess solid-state thermal stability.
Photostability Expose solution to light (ICH Q1B guidelines) for a specified duration.To assess light sensitivity.

Analysis: After exposure, samples should be appropriately diluted and neutralized before analysis by LC-MS to identify the mass of degradation products and propose their structures. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.

Visualization of Degradation Pathway

The most probable degradation pathway under basic conditions involves nucleophilic attack and ring cleavage.

G cluster_0 Base-Catalyzed Ring Opening node_A This compound N-O bond is susceptible to nucleophilic attack node_B Intermediate Acyl Cyano Enolate Unstable intermediate after ring opening node_A:f0->node_B:f0 OH⁻ attack node_C Further Degradation Products (e.g., amides, hydrolyzed acids, etc.) node_B:f0->node_C:f0 Hydrolysis / Rearrangement

Caption: Proposed degradation pathway under basic conditions.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methylisoxazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development, serving as a key structural motif in various pharmacologically active compounds. While numerous synthetic routes exist on a laboratory scale, transitioning to pilot or manufacturing scale presents significant challenges, including ensuring consistent yield, managing reaction exotherms, controlling impurity profiles, and optimizing process economics.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides a robust, scalable synthetic pathway for this compound, coupled with an in-depth troubleshooting guide and frequently asked questions to address common issues encountered during scale-up. The protocols and advice herein are grounded in established chemical principles to ensure safety, reliability, and efficiency.

Recommended Scalable Synthetic Pathway

The most reliable and scalable approach for synthesizing this compound involves a two-step process:

  • [3+2] Cycloaddition: Formation of the isoxazole ring by reacting an in situ-generated nitrile oxide with an alkene to produce ethyl 4-methylisoxazole-3-carboxylate.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This pathway is advantageous due to the relatively low cost of starting materials, high regioselectivity, and amenability to standard industrial equipment.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Saponification start1 Ethyl 2-chloro-2-(hydroxyimino)acetate + Propene process1 In situ Nitrile Oxide Formation (Base, e.g., NaHCO3 or Et3N) & Cycloaddition start1->process1 product1 Ethyl 4-methylisoxazole-3-carboxylate process1->product1 start2 Ethyl 4-methylisoxazole-3-carboxylate product1->start2 Purification (Distillation/Crystallization) process2 Base Hydrolysis (e.g., NaOH, LiOH in aq. EtOH/THF) start2->process2 intermediate Sodium 4-methylisoxazole-3-carboxylate process2->intermediate process3 Acidic Workup (e.g., HCl, H2SO4) intermediate->process3 product2 This compound process3->product2

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of Ethyl 4-methylisoxazole-3-carboxylate

This procedure details the 1,3-dipolar cycloaddition between ethoxycarbonylformonitrile oxide (generated in situ) and propene.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Notes
Ethyl 2-chloro-2-(hydroxyimino)acetate14337-43-0151.55Key starting material; moisture sensitive.[1][2]
Propene115-07-142.08Gas; use a lecture bottle or cylinder with a regulator.
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)121-44-8 / 144-55-8101.19 / 84.01Base for in situ nitrile oxide generation.
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)141-78-6 / 75-09-288.11 / 84.93Anhydrous reaction solvent.

Procedure:

  • Reactor Setup: Equip a pressure-rated reactor with a mechanical stirrer, a thermocouple, a cooling jacket, a gas inlet tube, and a pressure gauge. Purge the reactor thoroughly with an inert gas (Nitrogen or Argon).

  • Charging Reagents: Charge the reactor with ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and anhydrous ethyl acetate. Cool the mixture to 0-5 °C using the cooling jacket.

  • Propene Addition: Pressurize the reactor with propene gas (typically 1.5-2.0 eq) while maintaining the temperature at 0-5 °C. The amount of propene can be measured by mass or by monitoring pressure in a sealed system.

  • Base Addition: Slowly add a solution of triethylamine (1.1 eq) in ethyl acetate to the reaction mixture over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exotherm from the nitrile oxide formation and subsequent cycloaddition.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the starting chloro-oxime is complete.

  • Workup:

    • Cool the mixture to 10-15 °C.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with ethyl acetate.

    • Combine the filtrates and wash sequentially with 1 M HCl, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ethyl 4-methylisoxazole-3-carboxylate can be purified by vacuum distillation to yield a clear oil.

Experimental Protocol: Step 2 - Saponification to this compound

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Notes
Ethyl 4-methylisoxazole-3-carboxylateN/A155.15Product from Step 1.
Sodium Hydroxide (NaOH)1310-73-240.00Base for hydrolysis.
Ethanol (EtOH) or Tetrahydrofuran (THF)64-17-5 / 109-99-946.07 / 72.11Reaction solvent.
Hydrochloric Acid (HCl), 3 M7647-01-036.46For acidification.

Procedure:

  • Reactor Setup: In a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, dissolve ethyl 4-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the ester solution. Heat the mixture to a gentle reflux (60-70 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) or toluene to remove any unreacted ester or non-polar impurities.

    • Cool the aqueous layer in an ice bath to 0-5 °C.

    • Slowly add 3 M HCl with vigorous stirring to acidify the solution to a pH of 1-2. The product will precipitate as a white solid.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the scale-up of this synthesis in a question-and-answer format.

Issue 1: Low Yield in the Cycloaddition Step (Step 1)

Question: My yield of ethyl 4-methylisoxazole-3-carboxylate is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I mitigate this?

Answer: Low yield in this [3+2] cycloaddition is a frequent scale-up challenge. The root cause often lies in the stability of the in situ-generated nitrile oxide intermediate and reaction kinetics.

G start Low Yield in Cycloaddition q1 Is the reaction exotherm well-controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No: Exotherm >15°C q1->a1_no Check Temp. Profile q2 Is the starting chloro-oxime of high purity? a1_yes->q2 solution1 Improve Heat Transfer: - Increase coolant flow - Reduce addition rate of base - Use a more dilute solution a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No: Contains moisture or impurities q2->a2_no Analyze Starting Material q3 Is propene addition sufficient and homogenous? a2_yes->q3 solution2 Purify Chloro-oxime: - Recrystallize before use - Ensure handling under inert gas a2_no->solution2 a3_no No: Poor mixing or insufficient loading q3->a3_no Review Gas Handling a3_yes Yes solution3 Optimize Propene Delivery: - Ensure efficient gas dispersion - Use a sparging tube - Increase propene stoichiometry a3_no->solution3

Caption: Troubleshooting workflow for low yield in the cycloaddition step.

Detailed Troubleshooting Points:

  • Thermal Management: The in situ generation of nitrile oxides is exothermic. On a large scale, inefficient heat removal can lead to a temperature spike, causing the highly reactive nitrile oxide to dimerize into furoxans or decompose, thus reducing the yield.[3]

    • Solution: Ensure your reactor has adequate cooling capacity. Decrease the addition rate of the base or use a more dilute solution to better manage the heat output.

  • Nitrile Oxide Precursor Quality: The starting material, ethyl 2-chloro-2-(hydroxyimino)acetate, is sensitive to moisture and can degrade upon storage.[1][4]

    • Solution: Use freshly prepared or purified starting material. Store it under an inert atmosphere at the recommended temperature (2-8°C) to prevent degradation.[1]

  • Choice of Base: While triethylamine is common, its hydrochloride salt can sometimes complicate workup. Sodium bicarbonate is a milder, cheaper alternative but may require slightly longer reaction times.

    • Solution: If using triethylamine, ensure its quality is high (anhydrous). For a more cost-effective and potentially cleaner process, consider a slurry of sodium bicarbonate in a suitable solvent, although this may require more vigorous stirring to ensure good mixing.

  • Propene Concentration: As a gas, ensuring a sufficient and consistent concentration of propene in the liquid phase is crucial. Poor agitation in a large reactor can lead to a low localized concentration, slowing the desired cycloaddition and allowing side reactions of the nitrile oxide to dominate.

    • Solution: Use a reactor designed for gas-liquid reactions. Employ a sparging tube to introduce the propene below the liquid surface and ensure high agitation rates to maximize the gas-liquid interface. Increasing the pressure of propene can also enhance its solubility and reaction rate.

Issue 2: Incomplete Hydrolysis or Product Degradation (Step 2)

Question: The saponification of the ester is very slow, or I am seeing byproducts that suggest the isoxazole ring is opening. How can I optimize this step?

Answer: This issue points to either suboptimal reaction conditions for the hydrolysis or chemical instability of the isoxazole ring under harsh conditions.

  • Incomplete Reaction: Saponification is a biphasic reaction if insufficient co-solvent is used. The ester has limited solubility in a purely aqueous base.

    • Solution: Ensure a homogenous solution by using an adequate amount of a co-solvent like ethanol or THF. For stubborn esters, lithium hydroxide (LiOH) in a THF/water mixture is often more effective than NaOH due to the higher solubility of lithium salts.[5] Increasing the temperature to a moderate reflux (60-70 °C) will also increase the reaction rate.

  • Product Degradation: The isoxazole ring can be susceptible to cleavage under forcing conditions (e.g., very high concentrations of strong base or prolonged heating).[6] This can lead to the formation of β-keto nitrile or other degradation products.

    • Solution: Use a moderate excess of base (1.5-2.0 eq) and avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely and proceed with workup as soon as the starting material is consumed.

  • Difficult Isolation: During acidic workup, if the pH is not sufficiently low, the product will remain partially as its carboxylate salt in the aqueous layer, leading to low isolated yield.

    • Solution: Ensure the pH is brought down to 1-2 by the slow addition of a strong acid. Check the pH with a calibrated meter. Cooling the solution during acidification maximizes precipitation and minimizes the solubility of the carboxylic acid in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: Key safety considerations include:

  • Handling of Propene: Propene is a flammable gas. Ensure the reactor is properly grounded and all electrical equipment is intrinsically safe. Work in a well-ventilated area and have appropriate gas monitoring systems in place.

  • Exothermic Reactions: Both the nitrile oxide formation and the acid-base neutralization during workup are exothermic.[7] A robust cooling system and controlled reagent addition are critical to prevent thermal runaways. A reaction calorimetry study is highly recommended before scaling up to a large volume.

  • Pressure Management: The use of a gaseous reagent (propene) in a sealed system requires a pressure-rated reactor and a pressure relief system.

  • Corrosive Reagents: Handle reagents like hydrochloric acid and sodium hydroxide with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Q2: Which analytical techniques are crucial for monitoring reaction progress and final product purity? A2:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products in both steps.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the product, as well as quantify impurities and regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate ester and the final carboxylic acid product. ¹H and ¹³C NMR will confirm the regiochemistry of the cycloaddition and the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or byproducts.

Q3: Can alternative methods be used to generate the nitrile oxide? A3: Yes, while the dehydrohalogenation of the chloro-oxime is common for this specific precursor, other methods exist for generating nitrile oxides from different starting materials. These include the oxidation of aldoximes (e.g., using reagents like sodium hypochlorite) or the dehydration of nitroalkanes.[8] However, for the synthesis of an isoxazole-3-carboxylate , starting from ethyl 2-chloro-2-(hydroxyimino)acetate is one of the most direct and widely used methods.

References

Technical Support Center: Identifying Impurities in 4-Methylisoxazole-3-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of impurities in your samples. Adhering to the principles of scientific integrity, this document explains the reasoning behind experimental choices and provides validated protocols to ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound samples?

A1: Impurities in your this compound samples can generally be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route used to produce the final compound. They can include unreacted starting materials, intermediates, and by-products from side reactions. For example, if the synthesis involves the cyclocondensation of a β-ketoester with hydroxylamine, residual starting materials or isomeric products could be present.[1]

  • Degradation Products: this compound can degrade under certain conditions such as exposure to harsh pH, high temperatures, light, or oxidizing agents.[2][3] Common degradation pathways for heterocyclic carboxylic acids include decarboxylation and ring-opening.[4]

  • Residual Solvents and Reagents: These are volatile or non-volatile substances used during the synthesis or purification process that are not completely removed.[5]

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A multi-faceted approach is often necessary for comprehensive impurity profiling. The most widely used and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities. A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile organic impurities, such as residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[6][7] By comparing the spectra of your sample to that of a pure standard, you can often identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities, especially degradation products.[5][8]

Q3: I'm observing an unknown peak in my HPLC chromatogram. What is the first step I should take to identify it?

A3: The first step is to gather as much information as possible about the unknown peak. Start by comparing its retention time to that of your starting materials and any known intermediates. If it doesn't match, consider performing forced degradation studies to see if the peak intensity increases under specific stress conditions (acid, base, heat, oxidation, photolysis).[2][9] This can provide clues as to whether it is a degradation product. For definitive identification, collecting the fraction corresponding to the unknown peak and analyzing it by mass spectrometry and/or NMR is the most effective approach.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis and provides step-by-step guidance for their resolution.

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis

Q: My HPLC chromatogram for this compound shows significant peak tailing for the main compound and impurities. What is causing this and how can I fix it?

A: Causal Analysis: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase, particularly with residual, un-capped silanol groups on silica-based columns.[10] The carboxylic acid can interact with these silanols via hydrogen bonding, leading to a delayed elution and a tailed peak shape.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this issue is to adjust the pH of the aqueous component of your mobile phase. By lowering the pH to at least 2 pH units below the pKa of the carboxylic acid (pKa of this compound is approximately 3.07), you ensure that the analyte is in its neutral, protonated form, which minimizes interactions with the stationary phase.[11]

    • Action: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your aqueous mobile phase.[12]

  • Column Selection: If pH adjustment is not sufficient, consider using a column specifically designed for polar compounds or one with a more robust end-capping.

  • Temperature Optimization: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.

Issue 2: Suspected Decarboxylation Impurity

Q: I suspect that my sample contains a decarboxylation product (4-methylisoxazole). How can I confirm its presence and what conditions might be causing its formation?

A: Causal Analysis: Carboxylic acids, particularly those on heterocyclic rings, can be susceptible to decarboxylation, especially when exposed to heat.[4] This involves the loss of carbon dioxide to form the corresponding unsubstituted heterocycle.

Workflow for Identification and Mitigation:

Caption: Workflow for identifying a decarboxylation impurity.

Experimental Protocol: Forced Thermal Degradation

  • Prepare a solution of your this compound sample in a suitable solvent (e.g., water or methanol).

  • Divide the solution into two vials. One will be the control, and the other will be subjected to thermal stress.

  • Place the stress sample in an oven at 60-80°C for a defined period (e.g., 24-48 hours).[2]

  • Store the control sample at room temperature or refrigerated.

  • After the stress period, analyze both samples by HPLC or LC-MS. An increase in the peak corresponding to the suspected impurity in the stressed sample strongly suggests it is a thermal degradation product.

  • For definitive confirmation, analyze the stressed sample by GC-MS, as 4-methylisoxazole is a volatile compound. Compare the mass spectrum of the peak with a reference spectrum or a standard of 4-methylisoxazole.

Issue 3: Identification of Unknown Impurities by NMR

Q: I have isolated an unknown impurity, but I am struggling to interpret its NMR spectrum. What are the key signals I should look for?

A: Causal Analysis: NMR spectroscopy provides detailed structural information. For impurities related to this compound, key changes in the spectrum will indicate modifications to the parent structure.

NMR Troubleshooting Guide:

Observed Spectral Change Potential Structural Modification Rationale & Next Steps
Absence of the carboxylic acid proton signal (~10-13 ppm) and the corresponding ¹³C signal (~160-180 ppm)Decarboxylation or esterificationLook for the appearance of a proton signal on the carbon where the carboxylic acid was attached. If an ester was formed, look for new signals corresponding to the alcohol moiety (e.g., a quartet and triplet for an ethyl ester).[13]
Shift in the methyl group signal (¹H ~2.5 ppm, ¹³C ~10-15 ppm)IsomerizationThe electronic environment of the methyl group is sensitive to its position on the isoxazole ring. Compare the observed shifts to literature values for different methylisoxazole isomers.[14][15]
Appearance of additional aromatic or aliphatic signalsImpurity from starting materials or a side reaction productCompare the signals to the NMR spectra of your starting materials.[6][16] If they don't match, consider plausible side reactions based on your synthetic route.
Broad signals or complex multipletsPresence of multiple impurities or a polymeric substanceRe-purify the isolated impurity. If the complexity remains, it may indicate a mixture of closely related isomers or degradation products.

Data Presentation: Common ¹H NMR Chemical Shifts

Compound/Impurity Methyl Protons (s) Ring Proton (s) Carboxylic Acid Proton (s) Solvent
This compound~2.4 ppm~8.9 ppm~13.0 ppmDMSO-d₆
4-Methylisoxazole (Decarboxylation product)~2.3 ppm~8.4 ppm (H5), ~9.1 ppm (H3)N/ACDCl₃
Ethyl 4-methylisoxazole-3-carboxylate~2.4 ppm~8.8 ppmN/ACDCl₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[6][16]

Conclusion

The successful identification and control of impurities in this compound are critical for ensuring the quality, safety, and efficacy of any resulting drug product.[5][17] By understanding the potential sources of impurities and employing a systematic analytical and troubleshooting approach, researchers can confidently characterize their samples. This guide provides a foundation for addressing common challenges, but it is important to remember that each synthesis and sample may present unique issues. Always rely on a combination of orthogonal analytical techniques for comprehensive impurity profiling.

References

Technical Support Center: Refining Crystallization of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the refining and crystallization of 4-Methylisoxazole-3-carboxylic acid (CAS No. 215872-46-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline material. Our approach integrates fundamental principles with practical, field-tested solutions to empower you to optimize your experimental outcomes.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. These characteristics govern its behavior in solution and are key to designing a successful crystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Crystallization
CAS Number 215872-46-1Ensures you are working with the correct isomer.[1][2]
Molecular Formula C₅H₅NO₃Influences polarity and potential for hydrogen bonding.[1]
Molecular Weight 127.1 g/mol Basic data for stoichiometric calculations.[1]
pKa (Predicted) 3.07 ± 0.32The acidic nature indicates its solubility will be highly pH-dependent.[1]
Boiling Point (Predicted) 309.7 ± 22.0 °CSuggests low volatility; solvent removal will require heat or vacuum.[1]
Density (Predicted) 1.348 ± 0.06 g/cm³Useful for phase separations if using liquid-liquid extraction.[1]
General Structure Carboxylic AcidThe carboxylic acid group is polar and a strong hydrogen bond donor/acceptor, which heavily influences solvent choice.[3][4]

Expert Insight: The "like dissolves like" principle is a good starting point; as a polar carboxylic acid, polar solvents are generally effective for dissolution.[3] However, for crystallization, the ideal solvent is one where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Section 2: Solvent Selection and Screening (FAQ)

Choosing the right solvent system is the most critical step in developing a robust crystallization process.

Q1: Where do I start with solvent selection for this compound?

A1: Start with small-scale solubility tests using a range of solvents with varying polarities. Because your compound is a polar carboxylic acid, good candidates include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and potentially water or mixtures containing water.[4] The goal is to find a solvent that dissolves your compound sparingly at room temperature but completely upon heating.

Q2: How do I perform a small-scale solubility test?

A2:

  • Place approximately 10-20 mg of your crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the volume required to achieve dissolution. If it dissolves in less than ~0.5 mL, the solvent is likely too good for recrystallization.

  • If it is poorly soluble at room temperature, gently heat the mixture towards the solvent's boiling point.

  • If the compound dissolves fully when hot, cool the solution to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Q3: What if I can't find a single perfect solvent?

A3: A mixed-solvent system is an excellent alternative. This typically involves a "soluble solvent" in which your compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble. For a polar compound like this, a common pair would be Ethanol (soluble) and Water (anti-solvent), or Ethyl Acetate (soluble) and Hexanes (anti-solvent).[4] The procedure involves dissolving the compound in a minimum amount of the hot soluble solvent and then adding the anti-solvent dropwise until the solution becomes cloudy (the cloud point). A few drops of the soluble solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.

Section 3: Standard Recrystallization Protocol

This protocol provides a robust starting point for refining this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent while stirring until the solid is fully dissolved.

  • (Optional) Hot Filtration: If insoluble impurities or colored contaminants are present, perform a hot filtration. Add a small excess of hot solvent to prevent premature crystallization during this step. If colored, you may add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter. Be aware that charcoal can adsorb your desired compound, potentially reducing yield.[5]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. An ideal crystallization should show crystal growth over a period of 15-20 minutes.[5] Rapid cooling often traps impurities. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Dry the crystals completely. This can be done by air drying on the filter or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.

G

Section 4: Troubleshooting Guide (FAQ)

This section addresses the most common issues encountered during crystallization experiments.

Q4: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A4: This is a classic case of either using too much solvent or the solution being reluctant to nucleate.[3]

  • Problem: Excessive solvent has been used, and the solution is not sufficiently supersaturated.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[3]

  • Problem: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution 1 (Scratching): Scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Solution 2 (Seeding): Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for other molecules to crystallize upon.[3]

Q5: As soon as I removed my flask from the heat, a large amount of solid crashed out of solution. Is this good?

A5: No, this is not ideal. Rapid crystallization, or "crashing out," is discouraged because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[5]

  • Problem: The solution is too concentrated, or the solvent is a poor choice (i.e., the compound is nearly insoluble even when hot).

    • Solution: Place the flask back on the heat source, add a small amount of additional hot solvent (1-2 mL at a time) until the solid redissolves completely. You want to slightly exceed the minimum amount of solvent required for dissolution.[5] This will ensure the solution cools for a longer period before reaching saturation, promoting slower, more selective crystal growth.

Q6: My compound "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when there are significant impurities depressing the melting point.

  • Solution 1: Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation temperature. Allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature.

  • Solution 2: Try a different solvent with a lower boiling point.

  • Solution 3 (Agitation): Vigorous scratching or agitation at the point of cloudiness can sometimes induce crystallization from the oil.

Q7: The crystals I obtained are very fine and fluffy. Is this a problem?

A7: Fluffy or needle-like crystals can be perfectly pure, but their physical form, known as "crystal habit," can make them difficult to filter and dry as they tend to hold onto solvent.[6] This habit is often a result of very rapid crystal growth along one axis.[6]

  • Solution: To obtain more granular crystals, aim for slower crystal growth. This can be achieved by using slightly more solvent or by slowing the cooling rate (e.g., insulating the flask).

G A Solution Cooled B Crystals Formed? A->B C No B->C No D Yes B->D Yes E Problem: Too much solvent or no nucleation sites. C->E G How did they form? D->G F Solution: 1. Boil off some solvent. 2. Scratch flask interior. 3. Add a seed crystal. E->F H Slowly, over ~15 min G->H Slowly I Rapidly ('Crashed Out') G->I Rapidly M Oiled Out G->M As Liquid L Proceed to Filtration H->L J Problem: Too concentrated. Impurity inclusion likely. I->J K Solution: Reheat, add more solvent, cool slowly. J->K N Problem: Solution saturated above compound's MP. M->N O Solution: Reheat, add more solvent, cool even slower. N->O

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Methylisoxazole-3-carboxylic Acid: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methylisoxazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical development. Its rigid scaffold and specific hydrogen bonding capabilities make it a sought-after fragment in the design of targeted therapeutics, particularly kinase inhibitors. However, the synthesis of this deceptively simple molecule is fraught with challenges, most notably the control of regiochemistry. This guide provides an in-depth, objective comparison of the primary synthetic strategies for obtaining this compound. We will dissect three major routes: the classical cyclocondensation of β-dicarbonyls, the highly regioselective 1,3-dipolar cycloaddition of nitrile oxides, and a sophisticated multi-step approach that leverages an isoxazol-5-one intermediate to guarantee regiochemical purity. By examining the underlying mechanisms, providing detailed experimental protocols, and presenting comparative data, this document aims to equip researchers with the critical insights needed to select the optimal synthesis strategy for their specific laboratory or industrial needs, balancing considerations of yield, purity, scalability, and cost.

Introduction: The Strategic Importance of the Isoxazole Core

The isoxazole ring system is a cornerstone of contemporary drug design. Its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities have led to its incorporation into numerous approved pharmaceuticals. This compound, in particular, serves as a crucial intermediate. The carboxylic acid at the 3-position provides a handle for further chemical elaboration, such as amide bond formation, while the methyl group at the 4-position can provide advantageous steric and electronic properties to the final molecule.

The primary synthetic hurdle is the potential for isomer formation. Many classical isoxazole syntheses can yield a mixture of regioisomers (e.g., this compound vs. 4-methylisoxazole-5-carboxylic acid), which are often difficult and costly to separate. Therefore, a robust and regioselective synthesis is paramount for efficient drug development campaigns.

Route A: 1,3-Dipolar Cycloaddition of Nitrile Oxides

This route is a cornerstone of modern heterocyclic chemistry, prized for its high degree of regioselectivity. The core of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).

Mechanistic Rationale

The reaction proceeds via a concerted pericyclic mechanism. The nitrile oxide is typically generated in situ from a precursor, such as a primary nitroalkane, by dehydration. For the synthesis of this compound, the logical starting materials would be nitroethane (to provide the C3-N-O fragment and the C4-methyl group after rearrangement) and a propiolate ester. The regioselectivity is governed by the electronic and steric properties of the interacting frontier molecular orbitals of the nitrile oxide and the alkyne, generally leading to a single, predictable product isomer.[1][2]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Final Step Nitroethane CH3CH2NO2 (Nitroethane) DehydratingAgent POCl3 / Et3N Nitroethane->DehydratingAgent - H2O NitrileOxide [ CH3-C≡N⁺-O⁻ ] (Acetonitrile Oxide) DehydratingAgent->NitrileOxide TransitionState [Transition State] NitrileOxide->TransitionState Alkyne HC≡C-COOR (Propiolate Ester) Alkyne->TransitionState IsoxazoleEster Ethyl 4-Methylisoxazole- 3-carboxylate TransitionState->IsoxazoleEster [3+2] Cycloaddition Hydrolysis 1. NaOH, H2O 2. H⁺ IsoxazoleEster->Hydrolysis FinalProduct 4-Methylisoxazole- 3-carboxylic acid Hydrolysis->FinalProduct

Fig. 1: Mechanism of 1,3-Dipolar Cycloaddition Route.
Experimental Protocol: Synthesis of Ethyl 4-Methylisoxazole-3-carboxylate

(Adapted from the general principles of nitrile oxide cycloaddition as described in Organic Syntheses[1])

  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl propiolate (1.0 eq) and triethylamine (1.5 eq) in chloroform (5 mL/mmol of alkyne). Cool the flask to 0 °C in an ice bath.

  • Nitrile Oxide Generation: In the dropping funnel, prepare a solution of 1-nitropropane (1.2 eq) and phosphorus oxychloride (1.1 eq) in chloroform.

  • Reaction: Add the nitropropane/POCl₃ solution dropwise to the stirred, cooled alkyne solution over 1 hour. Maintain the temperature below 5 °C. The reaction is highly exothermic.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 3 hours. Quench the reaction by slowly pouring it into cold water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 2N HCl, 5% aqueous sodium bicarbonate, and saturated brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude ester is then purified by vacuum distillation or column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed to the target carboxylic acid using standard saponification procedures (e.g., NaOH in aq. Methanol, followed by acidic workup).[3]

Analysis
  • Advantages:

    • Excellent Regioselectivity: This is the primary advantage, typically yielding a single isomer and obviating the need for isomeric separation.[1]

    • Good Yields: The cycloaddition step is often high-yielding (60-80% is common).

    • Versatility: The method can be adapted to a wide range of substituted isoxazoles.

  • Disadvantages:

    • Reagent Sensitivity: Nitrile oxides are reactive and potentially unstable intermediates. The reaction requires careful control of temperature and moisture.

    • Hazardous Reagents: Phosphorus oxychloride is corrosive and water-reactive. Primary nitroalkanes can be hazardous.

Route B: Classical Cyclocondensation of β-Dicarbonyls with Hydroxylamine

This is a traditional and widely-used method for constructing isoxazole rings, relying on the reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine.

Mechanistic Rationale

The synthesis of this compound via this route would start with a derivative of 2-methyl-3-oxobutanoic acid (e.g., ethyl 2-methylacetoacetate). The β-ketoester exists in equilibrium with its enol form. Hydroxylamine has two nucleophilic sites (the nitrogen and the oxygen), but it is the more nucleophilic nitrogen that attacks one of the carbonyl carbons. The challenge arises from the two non-equivalent carbonyl groups (the ketone and the ester). Attack at the ketone followed by cyclization onto the ester leads to the desired 3-carboxy isoxazole. However, attack at the ester carbonyl can lead to the isomeric 5-carboxy isoxazole or other byproducts like 5-isoxazolones.[4][5] The reaction outcome is highly sensitive to pH and temperature, making precise control essential but often difficult to achieve.[5][6]

G cluster_A Desired Pathway cluster_B Side Pathway Start Ethyl 2-methylacetoacetate + NH2OH AttackKetone 1. N-attack at Ketone Start->AttackKetone AttackEster 1. N-attack at Ester Start->AttackEster IntermediateA Oxime Intermediate AttackKetone->IntermediateA CyclizeA 2. Cyclization onto Ester IntermediateA->CyclizeA ProductA 4-Methylisoxazole-3-carboxylate CyclizeA->ProductA IntermediateB Hydroxamic Acid Intermediate AttackEster->IntermediateB CyclizeB 2. Cyclization onto Ketone IntermediateB->CyclizeB ProductB 3-Methyl-5-isoxazolone (Isomeric Impurity) CyclizeB->ProductB G Start Ethyl Acetoacetate + NH2OH Step1 3-Methyl-isoxazol-5-one Start->Step1 Cyclization Step2_reagent + DMF-DMA Step1->Step2_reagent Step2 4-Dimethylaminomethylene- 3-methyl-isoxazol-5-one Step1->Step2 Activation Step3_reagent 1. NaOH (ring opening) 2. H+ (recyclize/acidify) Step2->Step3_reagent FinalProduct This compound Step2->FinalProduct Hydrolysis & Rearrangement G q1 Is absolute regiochemical purity the top priority? q2 Is speed and use of common reagents critical? q1->q2 No route_c Choose Route C: Regiocontrolled via Isoxazol-5-one q1->route_c Yes q3 Are you equipped to handle energetic/sensitive reagents? q2->q3 No route_b Choose Route B: Classical Cyclocondensation (Be prepared for difficult purification) q2->route_b Yes q3->route_b No route_a Choose Route A: 1,3-Dipolar Cycloaddition q3->route_a Yes

References

A Comparative Guide to the Structural Validation of Synthesized 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylisoxazole-3-carboxylic Acid in Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure, appearing in a number of approved pharmaceuticals and clinical candidates. Its utility stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The precise substitution pattern on the isoxazole ring is critical for modulating a compound's pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, the unambiguous structural validation of synthesized this compound and its derivatives is a cornerstone of any drug discovery program that utilizes this key intermediate.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized this compound. It is designed to equip researchers with the knowledge to make informed decisions about which methods to employ and how to interpret the resulting data with confidence.

Synthetic Pathway: A Reliable Route to this compound

A common and effective method for the synthesis of 3-substituted-4-isoxazole carboxylic acids involves a multi-step sequence starting from a 3-substituted-3-oxopropionate. This approach offers high regioselectivity, avoiding the formation of difficult-to-separate isomers[1].

The general synthetic strategy is as follows:

  • Cyclization: A 3-substituted-3-oxopropionate is reacted with hydroxylamine hydrochloride in the presence of a base to form a 3-substituted-isoxazol-5(4H)-one.

  • Formylation: The isoxazolone intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to introduce a dimethylaminomethylene group at the 4-position.

  • Hydrolysis and Rearrangement: The resulting enamine is subjected to alkaline hydrolysis, which induces a ring-opening and subsequent re-cyclization to form the sodium salt of the desired 4-isoxazolecarboxylic acid.

  • Acidification: Finally, acidification of the reaction mixture yields the target this compound.

Figure 1: Synthetic route to this compound.

Core Validation Techniques: A Head-to-Head Comparison

The structural integrity of the synthesized this compound must be rigorously confirmed. The following section compares the most common and powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a definitive but less routinely applied method, X-ray Crystallography is also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the validation of this compound.

¹H NMR Spectroscopy: This technique provides information about the number and chemical environment of hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: This method reveals the number and types of carbon atoms present.

Predicted NMR Data for this compound:

Due to the limited availability of experimentally derived spectra in the public domain, the following data is based on high-quality computational predictions, which have been shown to be increasingly accurate.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0Singlet1HIsoxazole C5-H
~2.5Singlet3HMethyl C4-CH₃
~13.0Broad Singlet1HCarboxylic Acid -COOH
¹³C NMR Chemical Shift (ppm)Assignment
~163Carboxylic Acid C=O
~158Isoxazole C3
~112Isoxazole C4
~157Isoxazole C5
~11Methyl -CH₃

Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction algorithm used. A Chinese patent for a similar synthesis reports a proton signal at 9.02 ppm for the isoxazole ring proton and 2.52 ppm for the methyl group in DMSO-d6 for 3-methyl-4-isoxazolecarboxylic acid, which supports the predicted values[1].

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and multiplicities to assign the signals to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound is 127.10 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 127) is expected.

  • Key Fragmentation Pathways: Carboxylic acids can undergo characteristic fragmentation patterns, including the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). Decarboxylation (loss of CO₂) is also a common fragmentation pathway for carboxylic acids.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragmentDescription
127[C₅H₅NO₃]⁺Molecular Ion
110[C₅H₄NO₂]⁺Loss of -OH
83[C₄H₅NO]⁺Loss of -CO₂
82[C₄H₄NO]⁺Loss of -COOH

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection and Spectral Interpretation: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.

Expected IR Absorption Bands for this compound:

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the isoxazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1450C=N, C=C stretchIsoxazole ring
~1300C-O stretchCarboxylic acid

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Alternative and Definitive Validation: X-ray Crystallography

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is used to determine the precise arrangement of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

Advantages:

  • Provides the absolute structure of the molecule.

  • Resolves any ambiguity that may remain after spectroscopic analysis.

Disadvantages:

  • Requires the growth of a high-quality single crystal, which can be a challenging and time-consuming process.

  • Not a routine technique for every synthesized batch.

Experimental Workflow for X-ray Crystallography:

Figure 2: Workflow for X-ray crystallography.

Comparative Summary of Validation Techniques

Table 4: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed connectivity of atoms, chemical environments.Provides the most comprehensive structural information for routine analysis.Can be complex to interpret for very large or symmetric molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.Isomers may have similar fragmentation patterns.
IR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information on the overall structure.
X-ray Crystallography Absolute 3D structure, bond lengths, and angles.Unambiguous structural determination.Requires a suitable single crystal.

Conclusion: A Multi-faceted Approach to Structural Validation

The structural validation of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development. While each analytical technique provides valuable information, a comprehensive and self-validating approach relies on the synergistic use of multiple methods.

For routine confirmation, a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and confident structural assignment. IR spectroscopy serves as a quick and convenient check for the presence of key functional groups. In cases of ambiguity or for the definitive characterization of a novel derivative, X-ray crystallography offers the ultimate structural proof.

By understanding the strengths and limitations of each technique, researchers can design an efficient and effective validation workflow, ensuring the scientific integrity of their work and accelerating the pace of drug discovery.

References

A Comparative Analysis of Bioisosteres for 4-Methylisoxazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the carboxylic acid moiety is a frequently encountered functional group, vital to the pharmacophore of numerous therapeutic agents.[1][2][3] Its ability to form strong electrostatic and hydrogen bond interactions often dictates a molecule's binding affinity to its biological target. However, the ionized nature of carboxylic acids at physiological pH can present significant challenges, including poor membrane permeability, rapid metabolism, and potential toxicity, thereby limiting oral bioavailability and overall drug efficacy.[1][2][4] A well-established strategy to mitigate these liabilities while preserving or enhancing biological activity is the principle of bioisosteric replacement.[1][5] This guide provides a comparative analysis of common bioisosteres for the 4-Methylisoxazole-3-carboxylic acid scaffold, offering insights for researchers and professionals engaged in drug development.

This compound itself is a heterocyclic compound of interest in medicinal chemistry.[6][7] The isoxazole ring is a privileged structure found in several FDA-approved drugs, recognized for its contribution to a wide spectrum of biological activities.[8] This guide will delve into the rationale for replacing the carboxylic acid group in this specific scaffold and compare the physicochemical and pharmacological properties of its key bioisosteres.

The Rationale for Bioisosteric Replacement

The primary motivation for replacing a carboxylic acid group is to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Specific drawbacks associated with carboxylic acids include:

  • Metabolic Instability: Carboxylic acids can undergo glucuronidation to form acyl glucuronides, which in some cases can be reactive metabolites leading to toxicity.[1][9]

  • Limited CNS Penetration: The ionized nature of the carboxylate group hinders passive diffusion across the blood-brain barrier.[9]

  • Poor Oral Bioavailability: High polarity can lead to poor absorption from the gastrointestinal tract.[1]

By replacing the carboxylic acid with a suitable bioisostere, medicinal chemists aim to fine-tune properties such as acidity (pKa), lipophilicity (logP), and metabolic stability, ultimately leading to a more favorable pharmacokinetic profile.[1][10]

Key Bioisosteres of this compound: A Comparative Overview

Several functional groups have been successfully employed as bioisosteres for carboxylic acids. This section will focus on the most relevant and widely used examples, comparing their properties in the context of the this compound scaffold.

Tetrazoles

The 5-substituted-1H-tetrazole ring is arguably the most common non-classical bioisostere of a carboxylic acid.[1][5][11] This is attributed to its similar size, planar geometry, and comparable acidity to the carboxylic acid group.[12][13]

Physicochemical Properties:

  • Acidity (pKa): Tetrazoles have a pKa in the range of 4.5-4.9, which is very similar to that of carboxylic acids (pKa ≈ 4.2-4.5).[5] This allows them to act as effective mimics in interactions where the anionic form is crucial.

  • Lipophilicity (logP): Tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[5][12] However, this increased lipophilicity does not always translate to improved membrane permeability due to their high desolvation energy.[5]

  • Metabolic Stability: A key advantage of tetrazoles is their enhanced metabolic stability.[11] They can undergo N-glucuronidation, but these conjugates are typically less reactive than the O-glucuronides formed from carboxylic acids.[1]

Pharmacological Considerations: The replacement of a carboxylic acid with a tetrazole often maintains or even improves biological activity.[12] For instance, the angiotensin II receptor antagonist Losartan incorporates a tetrazole ring as a bioisostere for a carboxylic acid, contributing to its efficacy as an orally administered drug.[1] In a dual MCL-1/BCL-xL inhibitor, the introduction of a tetrazole as a carboxylic acid surrogate resulted in a compound with similar activity to the parent carboxylic acid.[14]

Acylsulfonamides

Acylsulfonamides are another important class of carboxylic acid bioisosteres, offering a way to modulate acidity while retaining key hydrogen bonding features.

Physicochemical Properties:

  • Acidity (pKa): Simple sulfonamides are significantly weaker acids (pKa ≈ 9-10) than carboxylic acids.[5] However, acylsulfonamides exhibit a pKa closer to that of carboxylic acids, making them more suitable mimics.[5]

  • Lipophilicity (logP): Sulfonamides are generally more lipophilic than carboxylic acids.[5]

  • Metabolic Stability: They offer improved metabolic stability and are resistant to glucuronidation.[5]

Pharmacological Considerations: The incorporation of an acylsulfonamide can lead to a significant increase in potency. For example, in the development of HCV NS3 protease inhibitors, an acylsulfonamide-containing compound showed a 50-fold increase in potency compared to the parent carboxylic acid.[5]

Hydroxamic Acids

Hydroxamic acids are often used for their metal-chelating properties but can also serve as effective carboxylic acid bioisosteres.[1]

Physicochemical Properties:

  • Acidity (pKa): Hydroxamic acids are moderately acidic, with pKa values in the range of 8-9.[1]

  • Metabolic Stability: A potential drawback is their susceptibility to in vivo hydrolysis back to the corresponding carboxylic acid.[1] However, their stability can be improved by introducing bulky substituents on the nitrogen atom.[1] Like carboxylic acids, they can also be metabolized via sulfation and glucuronidation.[1]

Pharmacological Considerations: Benzhydroxamic acid esters have been identified as excellent bioisosteric replacements for anthranilic acids, showing resistance to metabolic degradation.[15] However, in a study evaluating LAT1 activity of carboxylic acid bioisosteres, the hydroxamic acid derivative of phenylalanine showed significant activity, while the tetrazole and acylsulfonamide counterparts did not, indicating that the success of a bioisosteric replacement is highly context-dependent.[13]

1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is often utilized as a bioisostere for esters and amides due to its resistance to hydrolysis.[16] However, certain derivatives can also mimic the properties of carboxylic acids.

Physicochemical and Pharmacological Considerations: In the context of replacing a carboxylic acid, a 3-hydroxy-1,2,4-oxadiazole could be considered. More commonly, 1,2,4-oxadiazoles are used to replace ester functionalities to improve metabolic stability, as demonstrated in a bioisostere of Caffeic Acid Phenethyl Ester (CAPE) where the ester was replaced with a 1,2,4-oxadiazole ring.[17] The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives.[18][19]

Data Summary: A Comparative Table

BioisostereTypical pKaLipophilicity (logP) vs. COOHMetabolic StabilityKey AdvantagesPotential Disadvantages
Carboxylic Acid ~4-5BaselineSusceptible to glucuronidation[1][9]Strong target interactionsPoor permeability, metabolic liabilities[1]
Tetrazole ~4.5-5Higher[5][12]More stable than COOH[11]Similar acidity, improved stability[1][11]High desolvation energy can limit permeability[5]
Acylsulfonamide Closer to COOH than simple sulfonamides[5]Higher[5]Resistant to glucuronidation[5]Can significantly increase potency[5]Weaker acidity than COOH
Hydroxamic Acid ~8-9[1]VariesCan be hydrolyzed to COOH[1]Can offer good ADME properties[1]Potential metabolic instability[1]
1,2,4-Oxadiazole VariesGenerally higherHydrolytically stable[16]Primarily an ester/amide bioisostereLess common as a direct COOH mimic

Experimental Protocols

General Synthesis of this compound

A general route to substituted isoxazole-4-carboxylic acids involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations.[20] A common method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of an enamino ester with a primary nitro compound.[21] The resulting ester can then be hydrolyzed to the carboxylic acid.

Workflow for Bioisostere Synthesis and Evaluation

References

The Efficacy Gauntlet: A Comparative Guide to 4-Methylisoxazole-3-carboxylic Acid Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 4-methylisoxazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-inflammatory effects. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of compounds based on this core, elucidating the causal relationships behind experimental choices and highlighting the critical considerations for translating laboratory findings into preclinical results.

The this compound Core: A Privileged Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic and steric properties, making it a versatile building block in drug design.[1] The this compound moiety, in particular, has been explored for its ability to mimic the carboxylic acid group of arachidonic acid, the natural substrate for cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] This structural similarity is a cornerstone of the rationale for investigating these compounds as anti-inflammatory agents.

Part 1: Deciphering Efficacy in the Controlled Environment: In Vitro Analysis

In vitro assays are the first proving ground for any new chemical entity. They offer a controlled, high-throughput environment to assess a compound's direct effect on a specific biological target, such as an enzyme or a receptor. For this compound derivatives with anti-inflammatory potential, the primary in vitro targets are the cyclooxygenase enzymes, COX-1 and COX-2.

The Cyclooxygenase (COX) Signaling Pathway

The COX enzymes are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to a variety of pro-inflammatory prostaglandins.[3][4] COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell damage/ Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids_Housekeeping Prostaglandins (e.g., Gastric Protection) PGH2->Prostanoids_Housekeeping via various synthases Prostanoids_Inflammation Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammation via various synthases NSAIDs Isoxazole Derivatives & Other NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of this compound derivatives on COX-1 and COX-2 is typically determined using a purified enzyme assay. A common method is the colorimetric inhibitor screening assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Dilute recombinant human or ovine COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme, a necessary cofactor for COX activity.

    • Dissolve the test compounds (isoxazole derivatives) and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions, followed by serial dilutions.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound at various concentrations, and 10 µL of either COX-1 or COX-2 enzyme.

  • Incubation and Reaction Initiation:

    • Incubate the plate for 5 minutes at 25°C to allow for inhibitor-enzyme interaction.

    • Add 20 µL of the colorimetric substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.

  • Detection and Data Analysis:

    • Incubate the plate for exactly two minutes at 25°C.

    • Read the absorbance at 590 nm using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Efficacy Data of COX-2 Inhibitors

The following table presents the in vitro IC50 values for several known COX-2 inhibitors, which serve as a benchmark for evaluating novel this compound derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Valdecoxib1500.00530000
Celecoxib150.05300
Rofecoxib>1000.018 - 0.026>3846 - 5556
Etoricoxib1161.1106
Data compiled from multiple sources for comparative purposes.[6]

Part 2: The Proving Ground: In Vivo Efficacy Assessment

While in vitro assays are essential for determining a compound's direct activity on its target, they do not account for the complex physiological processes that occur in a living organism. In vivo studies are therefore critical for evaluating a compound's true therapeutic potential.

The Carrageenan-Induced Paw Edema Model

A widely used and well-characterized model for assessing the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats.[3][4][7] Injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw induces an acute, localized inflammatory response characterized by swelling (edema).[8] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

InVivo_Workflow cluster_0 Acclimatization cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis Animal_Housing House animals (e.g., Wistar rats) in controlled environment Grouping Randomly divide animals into groups (Vehicle, Reference, Test Compound) Animal_Housing->Grouping Dosing Administer test compound (e.g., orally or intraperitoneally) Grouping->Dosing Carrageenan_Injection Inject carrageenan into the sub-plantar region of the right hind paw Dosing->Carrageenan_Injection 30-60 min post-dosing Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate percent inhibition of edema and determine ED50 Paw_Volume_Measurement->Data_Analysis

References

A Comparative Guide to the Synthesis of 4-Methylisoxazole-3-carboxylic Acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methylisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, however, presents challenges related to regioselectivity and yield, making the choice of synthetic route critical for research and manufacturing. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound, compiled from published literature and patents. We will analyze a multi-step route involving the cyclization of a β-ketoester derivative and a 1,3-dipolar cycloaddition pathway. Each method is evaluated based on its chemical logic, reported yields, operational complexity, and potential for scalability. Detailed, step-by-step protocols are provided for each route to aid in experimental reproducibility. This objective comparison is intended to equip researchers, chemists, and drug development professionals with the necessary data to select the most suitable synthesis for their specific application, balancing factors of yield, purity, and resource availability.

Introduction to this compound

The isoxazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, valued for its ability to act as a bioisostere for amide or ester groups and to participate in hydrogen bonding, thereby influencing molecular recognition at biological targets.[1] this compound (CAS 215872-46-1)[2], in particular, serves as a key intermediate for more complex molecules, including kinase inhibitors and other targeted therapeutics.[3] The challenge in its synthesis often lies in controlling the regiochemistry of the isoxazole ring formation, as many traditional methods can produce a mixture of isomers that are difficult to separate, leading to low overall yields of the desired product.[4][5] This guide aims to critically evaluate the published methods to provide a clear path for its efficient and reproducible preparation.

Overview of Primary Synthetic Strategies

Two fundamentally different and regioselective strategies emerge from the literature for the synthesis of 3,4-disubstituted isoxazoles.

  • Route A: Multi-step Synthesis via β-Ketoester Cyclization. This modern approach, detailed in patent literature, builds the isoxazole ring sequentially, ensuring high regioselectivity. It begins with the cyclization of a β-ketoester with hydroxylamine to form an isoxazol-5-one intermediate, which is then elaborated to introduce the carboxyl group at the 3-position.[5] This method is designed to overcome the common issue of isomer formation.[5]

  • Route B: 1,3-Dipolar Cycloaddition. This classic and versatile method involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from a nitroalkane) with an activated alkene, such as an enamine.[4] The resulting product is an ester of the target carboxylic acid, which must be hydrolyzed in a subsequent step. While powerful, the regioselectivity of the cycloaddition can be a concern depending on the specific substrates used.[4]

Synthetic_Strategies_Overview cluster_A Route A: β-Ketoester Cyclization cluster_B Route B: 1,3-Dipolar Cycloaddition A_Start Methyl Acetoacetate + Hydroxylamine A_Mid 3-Methyl-4-hydroisoxazol-5-one Intermediate A_Start->A_Mid Cyclization A_End This compound A_Mid->A_End Activation & Rearrangement Target Target Molecule B_Start Nitroethane + Enamine Ester B_Mid Ethyl 4-Methylisoxazole-3-carboxylate B_Start->B_Mid Cycloaddition B_End This compound B_Mid->B_End Hydrolysis Start Starting Materials Route_A_Workflow cluster_step1 Step 1: Isoxazol-5-one Formation cluster_step2 Step 2: Methylene Activation cluster_step3 Step 3: Hydrolytic Rearrangement & Acidification S1_Reactants Methyl Acetoacetate Hydroxylamine HCl Sodium Carbonate S1_Product 3-Methyl-4-hydroisoxazol-5-one S1_Reactants->S1_Product Cyclization (Water, RT, Overnight) ~96% Yield S2_Reactants 3-Methyl-4-hydroisoxazol-5-one N,N-Dimethylformamide dimethyl acetal (DMF-DMA) S1_Product->S2_Reactants S2_Product 4-Dimethylaminomethylene-3-methyl- 4-hydroisoxazol-5-one S2_Reactants->S2_Product Acetalization (Toluene, Reflux) ~93% Yield S3_Reactants Activated Intermediate Sodium Hydroxide S2_Product->S3_Reactants S3_Mid Sodium 4-methylisoxazole-3-carboxylate S3_Reactants->S3_Mid Ring Opening & Re-closure (Water, 40°C) S3_Product This compound S3_Mid->S3_Product Acidification (HCl) ~84% Yield Route_B_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Saponification S1_Reactants Ethyl Propiolate Pyrrolidine S1_Product Ethyl 3-(pyrrolidin-1-yl)acrylate S1_Reactants->S1_Product Michael Addition (Benzene, Reflux) ~98% Yield S2_Reactants Enamine Nitroethane POCl₃, Et₃N S1_Product->S2_Reactants S2_Product Ethyl 4-Methylisoxazole-3-carboxylate S2_Reactants->S2_Product [3+2] Cycloaddition (Chloroform, 0°C to RT) ~68-71% Yield S3_Reactants Isoxazole Ester NaOH or LiOH S2_Product->S3_Reactants S3_Mid Sodium 4-methylisoxazole-3-carboxylate S3_Reactants->S3_Mid Hydrolysis (THF/Water, RT) S3_Product This compound S3_Mid->S3_Product Acidification (HCl) >90% Yield (Typical)

References

Confirming the Purity of 4-Methylisoxazole-3-carboxylic Acid by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to confirming the purity of 4-Methylisoxazole-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the chosen methodology, compare it with viable alternatives, and provide a detailed, self-validating protocol for immediate application in your laboratory.

The Analytical Challenge: Understanding this compound

This compound is a small, polar organic molecule. Its structure, featuring a carboxylic acid group and a heterocyclic isoxazole ring, presents specific challenges for chromatographic analysis. The polarity can lead to poor retention on traditional reversed-phase columns, while the acidic nature necessitates careful control of the mobile phase pH to ensure consistent ionization and, therefore, reproducible retention times.

A critical aspect of any purity analysis is the consideration of potential impurities. For this compound, these can arise from the synthetic route and may include starting materials, by-products, and isomeric impurities. For instance, the synthesis of related isoxazole carboxylic acids has been shown to produce isomeric impurities, such as 3-methylisoxazole-4-carboxylic acid, which would need to be resolved from the main analyte peak.

The Method of Choice: Reversed-Phase HPLC with UV Detection

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended approach due to its robustness, versatility, and widespread availability in analytical laboratories. The inherent flexibility of RP-HPLC allows for fine-tuning of selectivity through modification of the mobile phase composition and pH.

Why RP-HPLC?

Reversed-phase chromatography is a powerful technique for separating a wide range of compounds, including polar and ionizable molecules.[1] By using a hydrophobic stationary phase (typically C18) and a polar mobile phase, we can achieve retention of this compound. The key to success lies in controlling the ionization of the carboxylic acid group. By maintaining the mobile phase pH below the pKa of the analyte, we can suppress its ionization, rendering it more hydrophobic and thus increasing its retention on the nonpolar stationary phase.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the analysis of this compound. As with any analytical method, verification and potential optimization for your specific instrumentation and sample matrix are recommended.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is a good starting point. A column with polar end-capping or a polar-embedded phase can also be considered to improve peak shape for this polar analyte.

    • Example: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable starting point.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Temperature 30 °CTo ensure reproducible retention times and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Detection Wavelength 210 nmCarboxylic acids typically exhibit UV absorbance at low wavelengths, around 210 nm.[2][3] A DAD can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.
Injection Volume 10 µLThis can be adjusted based on sample concentration and instrument sensitivity.
Gradient Elution See table belowA gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent to obtain a stock solution of 1 mg/mL. Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E Inject into HPLC F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H Chromatogram Output I Purity Calculation H->I J Reporting I->J

Caption: High-level workflow for HPLC purity analysis.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a proper method validation should be performed in accordance with ICH guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities and showing their separation from the main peak.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison with Alternative Analytical Techniques

While HPLC is the recommended technique, other methods can also be employed for purity determination. The following table provides a comparison:

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.Requires chromophore for UV detection.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High efficiency, low sample and reagent consumption.Lower sensitivity and reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides structural information, can be quantitative.Lower sensitivity than HPLC, more complex instrumentation.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information.Can be used as a standalone technique but is often coupled with a separation method like HPLC or GC.

Logical Framework for Purity Confirmation

Purity_Confirmation cluster_synthesis Synthesis & Impurity Profile cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis & Purity Determination A Synthesis of this compound B Potential Impurities (Isomers, Starting Materials) A->B C Select HPLC Method (RP-HPLC) B->C Inform Method Development D Optimize Parameters (Mobile Phase, Column) C->D E Specificity D->E Validate Optimized Method F Linearity & Accuracy E->F G Precision & Robustness F->G H Analyze Sample G->H Apply Validated Method I Calculate Purity H->I J Report Results I->J

Caption: Logical flow for establishing a purity testing method.

Conclusion

Confirming the purity of this compound is a critical step in its use for research and development. The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and readily implementable solution. By understanding the chemical nature of the analyte and potential impurities, and by following a systematic approach to method development and validation, researchers can be confident in the quality of their results. This guide serves as a comprehensive resource, empowering scientists to achieve accurate and defensible purity assessments.

References

Interpreting Biological Assay Data for Isoxazole Carboxylic Acids: A Comparative Guide for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the biological assay data for isoxazole carboxylic acids, with a particular focus on their promising potential as antitubercular agents. While direct comprehensive data for 4-Methylisoxazole-3-carboxylic acid in this context is limited in publicly accessible literature, we will delve into the rich structure-activity relationship (SAR) data of closely related analogs, primarily focusing on 5-substituted-isoxazole-3-carboxylic acid derivatives, to provide a framework for interpreting assay results and guiding future research.

The Rise of Isoxazoles in the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for novel therapeutics.[1] Isoxazole derivatives have emerged as a promising class of compounds, with some exhibiting potent activity against both replicating and non-replicating Mtb.[2] The isoxazole core is a versatile pharmacophore, and modifications to its substituents can significantly modulate biological activity.[3]

This guide will focus on the interpretation of data from the Microplate Alamar Blue Assay (MABA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[4][5] We will compare the performance of various isoxazole carboxylic acid esters and amides to elucidate key structural features that drive antitubercular potency.

Comparative Analysis of Antitubercular Activity

The antitubercular activity of isoxazole carboxylic acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mtb. The data presented below is synthesized from multiple studies investigating various 5-substituted isoxazole-3-carboxylic acid esters and amides.

Compound ScaffoldR GroupMIC (µM) vs. M. tuberculosis H37RvKey ObservationsReference
5-Phenyl-isoxazole-3-carboxylic acid ethyl ester Unsubstituted Phenyl>128The simple phenyl substitution is not sufficient for potent activity.[6]
4-Benzyloxy0.78Introduction of a benzyloxy group at the para position of the phenyl ring significantly enhances potency.[6]
4-Phenoxy0.39A phenoxy substituent at the para position leads to even greater activity.[6]
4-(4-Chlorophenoxy)0.20 Addition of a chlorine atom to the distal phenyl ring of the phenoxy group results in one of the most potent compounds in the series.[6]
5-Aryl-isoxazole-3-carboxylic acid ethyl ester 4-Nitrophenyl0.7Electron-withdrawing groups on the phenyl ring are generally favorable for activity.[7]
4-Chlorophenyl1.6While still active, the chloro-substituted phenyl is less potent than the nitro-substituted analog in this particular study.[7]
5-Methylisoxazole-3-carboxamide N-(4-chlorophenyl)6.25Amide derivatives also exhibit significant antitubercular activity.[8]
N-(3,4-dichlorophenyl)3.125 Dichlorination of the phenyl ring in the amide series enhances potency.[8]

Key Insights from the Data:

  • The 5-Position is Critical: The nature of the substituent at the 5-position of the isoxazole ring is a major determinant of antitubercular activity. Large, aromatic substituents, particularly those with ether linkages, tend to confer high potency.

  • Electronic Effects Matter: Electron-withdrawing groups on the 5-phenyl ring generally lead to lower MIC values, suggesting that electronic properties play a role in the compound's mechanism of action or target engagement.

  • Esters vs. Amides: Both ester and amide derivatives of the isoxazole-3-carboxylic acid scaffold can be potent antitubercular agents. The choice of the amine or alcohol component provides a handle for fine-tuning the compound's properties.

  • Prodrug Hypothesis: Some studies suggest that isoxazole esters may act as prodrugs, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form.[9]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and relatively rapid colorimetric assay for determining the MIC of compounds against Mtb.[4][5] The assay relies on the ability of viable mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Step-by-Step Methodology
  • Preparation of Compound Plates:

    • Test compounds are serially diluted in a 96-well microplate using an appropriate solvent (e.g., DMSO).

    • The final concentrations should typically range from 0.1 to 100 µM.

    • Include positive controls (e.g., isoniazid, rifampicin) and negative controls (no drug).

  • Inoculum Preparation:

    • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • The bacterial culture is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

  • Incubation:

    • The prepared bacterial inoculum is added to each well of the compound plate.

    • The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

    • The plates are re-incubated for 16-24 hours.

  • Data Interpretation:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

MABA_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_readout Incubation & Readout A Serial Dilution of Test Compounds B Addition of Controls (Positive & Negative) A->B D Add Inoculum to All Wells B->D C Prepare M. tuberculosis Inoculum C->D E Incubate at 37°C for 5-7 Days D->E F Add Alamar Blue Reagent E->F G Incubate for 16-24 Hours F->G H Read Results: Blue = Inhibition Pink = Growth G->H

Proposed Mechanism of Action and Structure-Activity Relationship (SAR)

The precise mechanism of action for many antitubercular isoxazoles is still under investigation. One prominent hypothesis is that these compounds may function as bioisosteres of nitroaromatic drugs, which are known to be activated by mycobacterial enzymes to produce reactive nitrogen species.[9] The isoxazole ring, being electron-deficient, may undergo reductive activation in a similar manner.

Another proposed target is the FadD32 enzyme, a fatty acyl-AMP ligase essential for mycolic acid synthesis in Mtb.[10] Inhibition of this pathway disrupts the integrity of the mycobacterial cell wall, leading to cell death.

The structure-activity relationship studies consistently highlight the importance of the substituents on the isoxazole ring.

SAR_Summary cluster_R1 Position 5 Substituent cluster_R2 Carboxylic Acid Modification Isoxazole_Core Isoxazole-3-Carboxylic Acid Core R1 Large, lipophilic groups (e.g., substituted phenyl, phenoxy) - Increases potency - May enhance cell penetration Isoxazole_Core->R1 Crucial for Activity R2_ester Esterification - Often leads to potent compounds - May act as a prodrug Isoxazole_Core->R2_ester Modulates Potency & PK R2_amide Amidation - Also yields potent analogs - Allows for diverse substitutions Isoxazole_Core->R2_amide Modulates Potency & PK

Conclusion and Future Directions

The isoxazole carboxylic acid scaffold is a fertile ground for the discovery of novel antitubercular agents. The comparative data clearly indicates that strategic modifications, particularly at the 5-position of the isoxazole ring and on the carboxylic acid moiety, can lead to compounds with nanomolar potency against M. tuberculosis. The Microplate Alamar Blue Assay provides a robust and efficient platform for screening these compounds and elucidating structure-activity relationships.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will be crucial for rational drug design and overcoming potential resistance mechanisms.

  • Pharmacokinetic Profiling: Promising lead compounds need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

  • In Vivo Efficacy: Compounds with potent in vitro activity and favorable ADME profiles should be advanced to in vivo models of tuberculosis to determine their therapeutic potential.

  • Exploration of Analogs: While this guide has focused on 5-substituted isoxazole-3-carboxylic acids, further exploration of other isomers, such as derivatives of this compound, may yield novel chemical matter with distinct biological profiles.

By systematically applying the principles of medicinal chemistry and leveraging robust biological assays, the scientific community can continue to develop the promising isoxazole class of compounds into next-generation therapeutics for tuberculosis.

References

A Guide to the Statistical Validation of Experimental Results for 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. This guide provides an in-depth look at the statistical validation of experimental results for 4-Methylisoxazole-3-carboxylic acid, a key heterocyclic compound. We will explore the necessary analytical techniques, the statistical frameworks for validation, and a comparison with relevant alternatives, ensuring your findings are robust, reliable, and reproducible.

The Significance of this compound and the Need for Rigorous Validation

This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Isoxazole derivatives are integral components of numerous therapeutic agents, exhibiting anticancer, anti-inflammatory, and antibacterial properties.[1] Given their potential in drug discovery, the precise and accurate characterization and quantification of compounds like this compound are critical. Statistical validation provides the scientific evidence that an analytical method is reliable and consistent for its intended use.[2]

Core Principles of Analytical Method Validation

The validation of an analytical method aims to demonstrate its suitability for a specific purpose.[2] The International Conference on Harmonisation (ICH) has established key criteria for evaluating analytical methods.[2] The primary statistical tools for interpreting validation results include the calculation of the mean, standard deviation, relative standard deviation, confidence intervals, and regression analysis.[2][3] Hypothesis testing using Student's t-test and the F-test are also crucial for comparing results.[3][4]

The key parameters for validation are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further divided into repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols for the Analysis of this compound

The characterization and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for assessing the purity of isoxazole derivatives and for their quantification.[5] A reverse-phase HPLC method is suitable for analyzing 5-Methylisoxazole-4-carboxylic acid, a closely related isomer, and can be adapted for this compound.[6]

Experimental Protocol:

  • Preparation of Standard Solutions: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the synthesized or experimental sample of this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve, followed by the sample solutions. The purity can be determined by the area percentage of the main peak. The concentration in the sample can be calculated from the calibration curve.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC: This is chosen due to the polar nature of the carboxylic acid group, which allows for good retention and separation on a nonpolar stationary phase.

  • Acidic Modifier: The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time consistency.

Spectroscopic Methods for Structural Confirmation

NMR spectroscopy is essential for the structural elucidation of newly synthesized isoxazole derivatives.[5][7] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For isoxazole derivatives, characteristic chemical shifts are expected for the protons and carbons of the isoxazole ring and the methyl and carboxylic acid groups.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).[8]

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Causality Behind Experimental Choices:

  • DMSO-d₆: This solvent is often used for carboxylic acids as it can dissolve the compound and the acidic proton is often observable.

  • High-Field NMR: Provides better resolution and sensitivity, which is crucial for unambiguous structural assignment.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[5][7] For this compound (C₅H₅NO₃), the expected molecular weight is approximately 127.10 g/mol .[9]

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), which is common for polar molecules.

  • Mass Analysis: Acquire the mass spectrum, looking for the molecular ion peak [M+H]⁺ or [M-H]⁻.

  • Tandem MS (MS/MS): For further structural confirmation, perform fragmentation of the parent ion to analyze the daughter ions.[10]

Causality Behind Experimental Choices:

  • LC-MS: Coupling HPLC with MS allows for the separation of impurities before mass analysis, providing cleaner mass spectra and confirming the molecular weight of the peak of interest.

  • ESI: This is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.

Statistical Validation of the HPLC Method

Here, we detail the statistical procedures to validate the HPLC method for this compound.

Linearity and Range

Linearity is assessed by analyzing a series of standards at different concentrations.

  • Prepare at least five concentrations of the reference standard.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis.[3][4]

  • The method is considered linear if the coefficient of determination (R²) is typically ≥ 0.995.[4]

Accuracy

Accuracy is determined by a recovery study.

  • Spike a blank sample matrix with a known amount of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery.

  • Use a one-sample t-test to determine if the mean recovery is significantly different from 100%.[4]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the standard deviation (SD) and the relative standard deviation (RSD) for each set of measurements. The acceptance criterion for RSD is often ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Visualization of the Validation Workflow

ValidationWorkflow cluster_method_development Method Development cluster_validation Statistical Validation cluster_application Method Application MD_HPLC HPLC Method Optimization VAL_Linearity Linearity & Range (R² ≥ 0.995) MD_HPLC->VAL_Linearity VAL_Accuracy Accuracy (Recovery Study, t-test) MD_HPLC->VAL_Accuracy VAL_Precision Precision (RSD ≤ 2%) MD_HPLC->VAL_Precision VAL_Specificity Specificity MD_HPLC->VAL_Specificity MD_NMR NMR Structural Confirmation APP_Routine Routine Sample Analysis MD_NMR->APP_Routine MD_MS MS Molecular Weight Verification MD_MS->APP_Routine VAL_LOD_LOQ LOD & LOQ Calculation VAL_Linearity->VAL_LOD_LOQ VAL_Linearity->APP_Routine VAL_Accuracy->APP_Routine VAL_Precision->APP_Routine VAL_LOD_LOQ->APP_Routine VAL_Specificity->APP_Routine caption Analytical Method Validation Workflow

Caption: A flowchart illustrating the typical workflow for analytical method development and statistical validation.

Comparison with Alternatives

In drug design, it is common to replace a carboxylic acid group with a bioisostere to improve physicochemical properties like membrane permeability or metabolic stability.[11] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles.[12]

Below is a comparative table of analytical parameters for this compound and a hypothetical alternative, a tetrazole bioisostere.

ParameterThis compoundTetrazole BioisostereRationale for Comparison
Molecular Weight 127.10 g/mol Varies, but designed to be similarBioisosteres aim to maintain similar steric and electronic properties.
HPLC Retention Time Dependent on conditions, moderately polarTypically more polar, shorter retention timeThe higher acidity and polarity of the tetrazole group can lead to less retention on a C18 column.
UV λmax Dependent on the full structureDifferent due to the change in the chromophoreThe change in the heterocyclic ring alters the electronic transitions and thus the UV absorbance maximum.
Purity (Typical) >98%>98%High purity is a standard requirement for both compounds in drug development.
Linearity (R²) ≥ 0.995≥ 0.995Both should exhibit a linear response in a well-developed HPLC method.
Accuracy (% Recovery) 98-102%98-102%A validated method should be accurate for either compound.
Precision (RSD) ≤ 2%≤ 2%A precise method is essential for reliable quantification of any active pharmaceutical ingredient.

Interrelation of Validation Parameters

The various parameters of method validation are interconnected and collectively ensure the reliability of the analytical data.

ValidationParameters Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy Precision->Robustness Linearity Linearity LOQ LOQ Linearity->LOQ LOD LOD Linearity->LOD Linearity->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness Robustness->Accuracy Robustness->Precision Robustness->Linearity Robustness->Specificity caption Interconnectivity of Validation Parameters

Caption: A diagram showing the relationships between key statistical validation parameters.

Conclusion

The statistical validation of experimental results for this compound is a critical process that underpins the reliability of research and development in the pharmaceutical sciences. By employing a systematic approach that combines robust analytical techniques like HPLC, NMR, and MS with rigorous statistical evaluation, researchers can ensure the accuracy, precision, and specificity of their data. This guide provides a framework for these validation activities, emphasizing the importance of understanding the causality behind experimental choices and the interconnected nature of validation parameters. Adherence to these principles will lead to higher quality data and more confident decision-making in the drug development pipeline.

References

A Senior Application Scientist's Guide to QSAR Modeling of 4-Methylisoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) modeling approaches for the rational design of 4-Methylisoxazole-3-carboxylic acid analogs. It is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery who seek to leverage predictive modeling to optimize lead compounds. The guide emphasizes the causality behind methodological choices, offers field-proven insights, and provides self-validating protocols to ensure scientific rigor.

Introduction: The Strategic Value of QSAR in Modern Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5] Specifically, the this compound framework presents a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6]

However, the synthesis and biological evaluation of extensive analog libraries is a resource-intensive and time-consuming endeavor. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational alternative, enabling the prediction of a compound's biological activity based on its physicochemical properties.[7][8] By establishing a mathematical correlation between chemical structure and biological response, robust QSAR models can prioritize the synthesis of high-potential candidates, reduce discovery timelines, and ultimately lower the cost of research and development.[9][10]

This guide will compare and contrast key methodologies within the QSAR paradigm, using the this compound scaffold as a representative case study for designing novel kinase inhibitors—a common target class for such heterocyclic compounds.[11][12]

The QSAR Modeling Paradigm: A Conceptual Workflow

A successful QSAR study is a multi-step, iterative process that demands careful attention to detail at each stage. The validity of the final predictive model is entirely dependent on the quality of the input data and the rigor of the validation process. The overall workflow can be visualized as a logical progression from data collection to predictive modeling.

QSAR_Workflow cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Molecular Description cluster_2 Phase 3: Model Generation & Validation cluster_3 Phase 4: Application DataCollection 1. Data Set Assembly (e.g., ChEMBL, PubChem) DataCuration 2. Data Curation (Standardize IC50 to pIC50, Remove Duplicates) DataCollection->DataCuration DataSplitting 3. Data Set Splitting (Training vs. Test Set) DataCuration->DataSplitting StructurePrep 4. 2D/3D Structure Generation & Optimization DataSplitting->StructurePrep DescriptorCalc 5. Descriptor Calculation (2D, 3D, Fingerprints) StructurePrep->DescriptorCalc FeatureSelection 6. Feature Selection (Reduce Dimensionality) DescriptorCalc->FeatureSelection ModelBuilding 7. Model Building (e.g., PLS, RF, SVM) FeatureSelection->ModelBuilding InternalValidation 8. Internal Validation (Cross-Validation, R², q²) ModelBuilding->InternalValidation ExternalValidation 9. External Validation (Test Set Prediction, R²_pred) InternalValidation->ExternalValidation Interpretation 10. Model Interpretation (Identify Key Features) ExternalValidation->Interpretation Prediction 11. Virtual Screening (Predict New Analogs) Interpretation->Prediction Logical_Relationship cluster_Data Dataset Characteristics cluster_Descriptors Descriptor Choice cluster_Algorithm Algorithm Selection cluster_Output Model Outcome DataSize Size & Diversity TwoD 2D Descriptors (Speed, Simplicity) DataSize->TwoD influences DataQuality Quality & Consistency PredictivePower Predictive Power DataQuality->PredictivePower directly impacts PLS Linear (PLS) (Interpretability) TwoD->PLS ML Non-Linear (RF, SVM) (Power, Flexibility) TwoD->ML ThreeD 3D Descriptors (Spatial Detail) ThreeD->PLS ThreeD->ML PLS->PredictivePower Interpretability Interpretability PLS->Interpretability high ML->PredictivePower ML->Interpretability lower

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in pharmaceutical and agrochemical research, 4-Methylisoxazole-3-carboxylic acid is a compound frequently handled by researchers and drug development professionals. While its synthetic utility is significant, a deep understanding of its hazard profile and the associated disposal protocols is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedural choice. Our commitment is to provide value beyond the product, establishing a foundation of trust through expert-driven safety and operational guidance.

Core Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by examining data from structurally analogous isoxazole carboxylic acids.

The primary risks associated with this class of compounds are irritant properties.[1][2][3][4][5] As a fine, solid powder, it can easily become airborne, posing an inhalation risk, while its acidic nature contributes to skin and eye irritation upon contact.

Causality of Hazards:

  • Respiratory Irritation: Inhalation of the fine dust can irritate the mucous membranes and respiratory tract.[1][2][4][5]

  • Skin and Eye Irritation: The carboxylic acid moiety and the compound's chemical nature can cause significant irritation upon direct contact with skin and especially eyes.[1][2][3][4][5]

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name This compound [6]
Synonyms 4-methyl-1,2-oxazole-3-carboxylic acid [6]
CAS Number 215872-46-1 [6]
Molecular Formula C₅H₅NO₃ [6]
Molecular Weight 127.1 g/mol [6]
Physical State Solid [2][4]

| Appearance | White to cream powder |[2][4] |

Pre-Disposal Safety Protocols: Your First Line of Defense

Proper disposal begins with proper handling. Adherence to these safety protocols is non-negotiable and forms a self-validating system of protection.

Engineering Controls

The primary objective is to minimize the generation and inhalation of dust.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood or a local exhaust ventilation system is mandatory.[1][2][3][5][7][8][9]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][10]

Personal Protective Equipment (PPE)

A complete barrier between the researcher and the chemical is required.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][5][10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) are required.

    • Lab Coat: A long-sleeved lab coat must be worn to protect skin and personal clothing.[1][3][5][8]

  • Respiratory Protection: Under conditions of adequate engineering controls, a respirator is not typically necessary. However, if dust formation is unavoidable or if exposure limits may be exceeded, a NIOSH/MSHA-approved particulate respirator should be used.[5][10]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should it be disposed of in standard trash or washed down the drain. [7][11]

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: This compound must be collected as solid chemical waste. Do not mix it with liquid waste, "sharps," or non-hazardous waste.

  • Rationale: Proper segregation is the cornerstone of safe waste management. It prevents unintended chemical reactions in the waste container and ensures the final disposal method is appropriate and effective.

Step 2: Containerization
  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must have a secure, tightly-fitting lid.

  • Condition of Container: The exterior of the waste container must be kept clean and free of contamination.[12] It should not be filled beyond 90% capacity to prevent over-pressurization or spills.[12]

  • Rationale: A properly selected and maintained container prevents leakage and protects personnel during transport and storage. The 90% fill rule accommodates potential expansion and reduces the risk of spillage during handling.

Step 3: Labeling
  • Immediate Identification: As soon as the first quantity of waste is added, the container must be labeled.

  • Required Information: The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated Hazards: "Irritant"

    • The date accumulation started.

  • Rationale: Clear, accurate labeling prevents misidentification, ensures appropriate handling by all personnel, and is a legal requirement for hazardous waste tracking.

Step 4: Temporary Storage
  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Conditions: The storage location must be cool, dry, and well-ventilated.[1][5][8] It must be away from incompatible materials, particularly strong oxidizing agents and strong bases.[10][13]

  • Rationale: Safe temporary storage minimizes the risk of accidents and exposure while awaiting final disposal.

Step 5: Final Disposal
  • Professional Service: The only acceptable method for final disposal is to entrust the waste to a licensed and approved hazardous waste disposal company.[1][2][3][7][8]

  • Likely Method: The typical disposal route for this type of organic solid is controlled incineration at a licensed chemical destruction plant.[11]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and national environmental regulations.[3]

  • Rationale: Professional waste management services have the expertise, equipment, and permits to handle and destroy chemical waste in a manner that is safe for the public and the environment.

Emergency Protocol: Small-Scale Laboratory Spills

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.

  • Assess and Don PPE: Ensure you are wearing the full PPE detailed in Section 2.2.

  • Contain and Clean:

    • Avoid Dust: Do not use methods that create dust.

    • Dry Cleanup: Gently sweep up or use a vacuum (equipped with a HEPA filter) to collect the spilled solid.[1][2][4][5][7][9]

    • Place in Waste Container: Transfer the collected material into a properly labeled hazardous waste container.[1][2][4][5][7][9]

  • Decontaminate: Wipe the spill area with a damp cloth. All cleaning materials must also be disposed of as hazardous waste.

  • Prevent Environmental Release: Ensure that no spilled material or cleanup runoff enters any drains or waterways.[3][7][11][14][15]

Visualization of Disposal Workflow

The following diagram illustrates the logical flow from waste generation to final disposal, providing a clear visual guide for the entire process.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_emergency Spill Emergency A Start: Waste Generated B Assess Hazards: Irritant (Skin, Eye, Resp.) A->B C Don Required PPE: Goggles, Gloves, Lab Coat B->C D Step 1: Segregate Waste (Solid Chemical Waste Only) C->D E Step 2: Containerize (Sealed, <90% Full HDPE) D->E F Step 3: Label Container (Name, Hazards, Date) E->F G Step 4: Store Temporarily (Cool, Dry, Ventilated Area) F->G H Step 5: Arrange Pickup (Contact EHS/Licensed Vendor) G->H I Final Disposal: Professional Incineration H->I J Spill Occurs K Secure Area & Don PPE J->K L Dry Clean-up (Avoid Dust) K->L L->E Place spill residue & materials in container

References

A Senior Application Scientist's Guide to Handling 4-Methylisoxazole-3-carboxylic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of our researchers is paramount. This guide provides a detailed protocol for the safe handling of 4-Methylisoxazole-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The procedures outlined below are designed to create a self-validating system of safety, ensuring that each step minimizes risk and protects the integrity of your research.

Hazard Identification and Risk Assessment

This compound, like many carboxylic acids, presents several potential hazards that necessitate rigorous safety protocols. The primary risks are associated with direct contact and inhalation. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight the following GHS classifications: skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, our protective strategy must establish effective barriers against these routes of exposure.

Table 1: Hazard Summary and Required PPE

Hazard Category GHS Hazard Statement Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2] Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[4][5] Footwear: Fully enclosed shoes are mandatory.[4]
Eye Contact Causes serious eye irritation.[1][2] Safety Goggles: Tight-sealing chemical splash goggles that meet ANSI Z.87.1 or equivalent standards are essential.[4][6] Face Shield: Recommended when there is a significant risk of splashing or dust generation.[4][5]

| Inhalation | May cause respiratory irritation.[2][7] | Ventilation: All handling must occur within a certified chemical fume hood.[4] Respirator: A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient to minimize dust.[6][8] |

Detailed Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical control measure. The causality is simple: by preventing contact, we eliminate the risk of exposure and injury.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to acidic compounds can cause severe and irreversible damage.[5]

  • Primary Protection: Use tight-sealing safety goggles. The seal is crucial to prevent vapors and fine particulates from reaching the eyes.

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring solutions or performing reactions, a full-face shield must be worn over the safety goggles.[4][5] This provides a broader barrier protecting the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Nitrile or butyl rubber gloves offer excellent resistance to a wide range of chemicals, including carboxylic acids.[5] Before each use, visually inspect gloves for any signs of degradation or punctures. If contamination occurs, remove the gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

  • Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory. This protects your skin and personal clothing from accidental spills.

  • Footwear: Never work in a laboratory with open-toed shoes. Fully enclosed footwear is required to protect against spills.[4]

Respiratory Protection: Ensuring Safe Breathing Air

The primary method for controlling respiratory hazards is through engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a properly functioning chemical fume hood.[4] This captures dust and vapors at the source, preventing them from entering the laboratory environment.

  • Respirator: In the rare event that a fume hood is unavailable or insufficient to control airborne concentrations, a NIOSH-approved respirator with the appropriate particulate filter must be used.[8][9]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Experimental Workflow: A Step-by-Step Guide
  • Preparation and Engineering Controls:

    • Designated Area: Cordon off a specific area within the chemical fume hood for handling the compound.

    • Verify Ventilation: Confirm that the chemical fume hood is operational and providing adequate airflow before beginning work.

    • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[7][8]

  • Handling the Compound:

    • Avoid Dust Generation: When transferring the solid, use a spatula and avoid actions like pouring from a height that could create airborne dust.[6]

    • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.

  • Post-Handling and Decontamination:

    • Surface Cleaning: Clean all contaminated surfaces and equipment after use.

    • PPE Doffing (Removal): To prevent cross-contamination, remove PPE in the following order:

      • Gloves

      • Face shield (if used)

      • Lab coat

      • Goggles

      • Respirator (if used)

PPE Selection Workflow Diagram

PPE_Workflow start Start: Handling This compound assess_task Assess Task: Solid or Solution? start->assess_task fume_hood Work in Chemical Fume Hood assess_task->fume_hood Always base_ppe Mandatory Base PPE: - Nitrile/Butyl Gloves - Chemical-Resistant Lab Coat - Enclosed Shoes fume_hood->base_ppe eye_protection Eye Protection: Tight-Sealing Goggles base_ppe->eye_protection splash_risk Significant Splash Risk? eye_protection->splash_risk face_shield Add Face Shield (over goggles) splash_risk->face_shield Yes dust_risk High Dust Potential? splash_risk->dust_risk No face_shield->dust_risk respirator Add NIOSH-Approved Respirator dust_risk->respirator Yes end_ppe Proceed with Task dust_risk->end_ppe No respirator->end_ppe

Caption: PPE selection workflow for handling this compound.

Waste Disposal Protocol

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4]

  • Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams. All disposal must be carried out through a licensed waste disposal company in accordance with local and national regulations.[1]

By adhering to these rigorous guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylisoxazole-3-carboxylic acid
Reactant of Route 2
4-Methylisoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.